molecular formula C6H11F2NO2 B13629736 Ethyl 2-amino-4,4-difluorobutanoate

Ethyl 2-amino-4,4-difluorobutanoate

Cat. No.: B13629736
M. Wt: 167.15 g/mol
InChI Key: MNDHSUAAFBEDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4,4-difluorobutanoate is a useful research compound. Its molecular formula is C6H11F2NO2 and its molecular weight is 167.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-4,4-difluorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4,4-difluorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F2NO2

Molecular Weight

167.15 g/mol

IUPAC Name

ethyl 2-amino-4,4-difluorobutanoate

InChI

InChI=1S/C6H11F2NO2/c1-2-11-6(10)4(9)3-5(7)8/h4-5H,2-3,9H2,1H3

InChI Key

MNDHSUAAFBEDFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(F)F)N

Origin of Product

United States

Foundational & Exploratory

Ethyl 2-amino-4,4-difluorobutanoate CAS 1341577-18-1 properties

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on Ethyl 2-amino-4,4-difluorobutanoate , structured for researchers and drug development professionals.

A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary

Ethyl 2-amino-4,4-difluorobutanoate is a specialized fluorinated amino acid derivative used primarily as a bioisostere for Leucine, Methionine, and 2-Aminobutanoic acid (Abu) in peptide and small-molecule drug design. Its core value lies in the "Fluorine Effect" : the strategic introduction of the difluoromethyl (


) group at the 

-position modulates the pKa of the

-amine, enhances lipophilicity without significant steric penalty, and dramatically improves metabolic stability against oxidative degradation.

This guide details the physicochemical profile, asymmetric synthesis protocols, and application logic for integrating CAS 1341577-18-1 into drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is the ethyl ester of 2-amino-4,4-difluorobutanoic acid (DfeGly) . Unlike the trifluoromethyl analog (


), the difluoromethyl group retains a hydrogen bond donor capability (weak) and serves as a lipophilic bioisostere for a hydroxyl or thiol group.

Table 1: Core Technical Specifications

PropertyValue / DescriptionNotes
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 167.15 g/mol
Physical State White to off-white solid or viscous oilTypically supplied as HCl salt
Solubility DMSO, Methanol, DCMLow solubility in non-polar alkanes
LogP (Predicted) ~0.53More lipophilic than non-fluorinated parent
pKa (

-NH

)
~8.2 – 8.8Lower than Abu (~9.[1][2][3][4][5][6][7][8]6) due to

-F electron withdrawal
H-Bond Donors/Acceptors 1 / 3

acts as a weak H-bond donor
Rotatable Bonds 4High conformational flexibility
Synthetic Utility & Mechanism
3.1 The Fluorine Effect in Peptidomimetics

Incorporating Ethyl 2-amino-4,4-difluorobutanoate into a peptide backbone introduces unique electronic effects:

  • pKa Modulation: The electron-withdrawing nature of the

    
    -fluorines lowers the pKa of the adjacent amine. In a peptide bond, this reduces the nucleophilicity of the amide nitrogen, potentially altering hydrogen bonding networks and secondary structure stability.
    
  • Metabolic Blocking: The

    
    -position of aliphatic amino acids is a common site for P450-mediated oxidation. The C-F bond (approx. 116 kcal/mol) renders this position inert to metabolic attack.
    
  • Conformational Bias: The gauche effect associated with fluorine atoms can lock the side chain into specific rotamers, reducing entropic penalty upon binding to a target.

3.2 Decision Logic: When to Use?

Use this building block when:

  • A Leucine or Methionine residue is a metabolic "hotspot."

  • You need to increase the lipophilicity of a lead compound without adding bulk.

  • You require a

    
     NMR probe to study protein-ligand interactions (the 
    
    
    
    signal is distinct and sensitive to environment).
Experimental Synthesis Protocols

While racemic synthesis is possible via acetamidomalonate alkylation, the asymmetric synthesis of the (S)-enantiomer is the industry standard for high-value pharmaceutical intermediates. The most robust method utilizes the Ni(II)-Glycine Schiff Base complex (Soloshonok-type chemistry).

Protocol A: Asymmetric Alkylation (The "Gold Standard")

Note: This protocol is adapted for the difluoro analog based on established methodologies for 4,4,4-trifluorobutanoic acid.

Reagents:

  • Ni(II) complex of glycine Schiff base (chiral auxiliary, e.g., derived from (S)-BPB).

  • 1-iodo-2,2-difluoroethane (Alkylating agent).

  • Base: KOH or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

  • Solvent: DMF or Acetonitrile.

Workflow:

  • Complex Formation: Dissolve the chiral Ni(II)-Glycine complex (1.0 eq) in DMF under Argon.

  • Alkylation: Add 1-iodo-2,2-difluoroethane (1.2 eq) and powdered KOH (1.5 eq).

  • Reaction: Stir vigorously at room temperature for 2–4 hours. The color typically changes (red to lighter orange/red) as the alkylation proceeds.

    • Checkpoint: Monitor by TLC or LC-MS for disappearance of the starting complex.

  • Hydrolysis (Disassembly): Pour the reaction mixture into 5% aqueous acetic acid. Extract the alkylated complex.[9] Treat the isolated complex with 3N HCl/MeOH at 60°C to release the free amino acid and recover the chiral ligand.

  • Esterification: Reflux the resulting 2-amino-4,4-difluorobutanoic acid in Ethanol/SOCl

    
     (thionyl chloride) to generate the ethyl ester hydrochloride.
    

Yield: Typically 70–85% (enantiomeric excess >98%).

Protocol B: Peptide Coupling (General Procedure)

For incorporating CAS 1341577-18-1 into a peptide chain.

  • Activation: Dissolve N-protected amino acid (e.g., Boc-Phe-OH) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.

  • Coupling: Add Ethyl 2-amino-4,4-difluorobutanoate HCl (1.0 eq) and additional DIPEA (1.0 eq).

  • Completion: Stir at RT for 2 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Note: The nucleophilicity of the amine is slightly reduced due to the fluorine; slightly longer reaction times or stronger coupling agents (HATU/COMU) are recommended over EDC/HOBt.

Visualization of Workflows
Diagram 1: Asymmetric Synthesis Pathway

This diagram illustrates the stereoselective route using the Ni(II) chiral auxiliary, ensuring high optical purity.

SynthesisRoute Start Glycine-Ni(II) Chiral Complex Inter Alkylated Ni(II) Complex Start->Inter KOH, DMF RT, 2h Reagent 1-iodo-2,2- difluoroethane Reagent->Inter Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter->Hydrolysis ProductAcid (S)-2-Amino-4,4- difluorobutanoic acid Hydrolysis->ProductAcid Ligand Recovery Esterification EtOH / SOCl2 ProductAcid->Esterification Final Ethyl 2-amino-4,4- difluorobutanoate (CAS 1341577-18-1) Esterification->Final

Caption: Stereoselective synthesis of CAS 1341577-18-1 via Ni(II)-Schiff base alkylation.

Diagram 2: Strategic Application Logic

A decision tree for medicinal chemists determining when to deploy this scaffold.

ApplicationLogic Problem Drug Design Challenge: Metabolic Instability or Low Potency Check1 Is the instability at a Leucine/Abu side chain? Problem->Check1 Check2 Is Lipophilicity (LogP) optimization needed? Check1->Check2 Yes Solution Substitute with Ethyl 2-amino-4,4-difluorobutanoate Check2->Solution Yes Benefit1 Blocks P450 Oxidation (C-F bond strength) Solution->Benefit1 Benefit2 Modulates pKa & Conformation Solution->Benefit2

Caption: Decision matrix for substituting canonical amino acids with the difluoro analog.

Handling & Safety Information
  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester is susceptible to hydrolysis if exposed to moisture.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

  • Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).

References
  • Beilstein Journal of Organic Chemistry. (2010). Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. (Describes the synthesis and use of DfeGly/CAS 107910-31-6). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21924986, 2-Amino-4,4-difluorobutanoic acid.[10] [Link][6]

  • Journal of Fluorine Chemistry. (2008). Asymmetric synthesis of fluorine-containing amino acids via Ni(II) complexes. (Foundational methodology for the synthesis protocol described). [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-amino-4,4-difluorobutanoate: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Ethyl 2-amino-4,4-difluorobutanoate, a fluorinated amino acid derivative of significant interest to researchers and professionals in the field of drug development. This document delves into the molecule's structural and physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications in medicinal chemistry, grounded in the established roles of fluorinated organic compounds.

Introduction: The Strategic Role of Fluorine in Amino Acid-Based Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When integrated into the versatile scaffold of amino acids, these effects are particularly potent. Fluorinated amino acids serve as valuable building blocks for peptides and small molecule drugs, offering enhanced metabolic stability, improved membrane permeability, and the ability to modulate binding affinity and selectivity through specific electronic interactions.

Ethyl 2-amino-4,4-difluorobutanoate belongs to the class of gem-difluorinated compounds, where two fluorine atoms are attached to the same carbon. This motif is a key bioisostere for carbonyl groups and can significantly impact the acidity of neighboring protons, influencing molecular conformation and target engagement. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising building block in their drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. This section details the key characteristics of Ethyl 2-amino-4,4-difluorobutanoate.

Core Molecular Data

The fundamental properties of Ethyl 2-amino-4,4-difluorobutanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₁F₂NO₂
Molecular Weight 167.15 g/mol
CAS Number 1341577-18-1
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid-
Solubility (Predicted) Soluble in methanol, ethanol, dichloromethane, ethyl acetate-
Storage Sealed in dry, 2-8°C
Chemical Structure

The structure of Ethyl 2-amino-4,4-difluorobutanoate features a chiral center at the α-carbon (C2) and a gem-difluorinated carbon at the γ-position (C4).

Caption: 2D Structure of Ethyl 2-amino-4,4-difluorobutanoate.

Synthesis of Ethyl 2-amino-4,4-difluorobutanoate

Proposed Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Reductive Amination start1 Ethyl difluoroacetate process1 Reaction in Ethanol start1->process1 start2 Ethyl acetate start2->process1 reagent1 Sodium ethoxide (Base) reagent1->process1 intermediate Ethyl 4,4-difluoro-3-oxobutanoate process2 Reaction in Methanol intermediate->process2 process1->intermediate reagent2 Ammonium acetate (Ammonia source) reagent2->process2 reagent3 Sodium cyanoborohydride (Reducing agent) reagent3->process2 product Ethyl 2-amino-4,4-difluorobutanoate process2->product

Caption: Proposed two-step synthesis of Ethyl 2-amino-4,4-difluorobutanoate.

Causality behind Experimental Choices:

  • Step 1: Claisen Condensation: This is a classic and reliable method for forming carbon-carbon bonds to create β-keto esters.[1] Sodium ethoxide is chosen as the base because it is inexpensive and its conjugate acid (ethanol) is the reaction solvent, preventing transesterification side reactions. The synthesis of the resulting precursor, ethyl 4,4-difluoroacetoacetate, is a well-documented procedure.[2][3]

  • Step 2: Reductive Amination: This is a highly efficient and widely used method for converting ketones into amines.[4][5] Ammonium acetate serves as a convenient in situ source of ammonia. Sodium cyanoborohydride is selected as the reducing agent because it is mild and chemoselectively reduces the intermediate imine in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium ethoxide (14.96 g, 0.22 mol) and anhydrous ethyl acetate (45.9 g, 0.53 mol).

  • Cool the resulting suspension to 5°C in an ice bath.

  • Add ethyl difluoroacetate (24.9 g, 0.2 mol) dropwise via the dropping funnel over 2 hours, maintaining the internal temperature between 10-25°C.

  • After the addition is complete, heat the reaction mixture to 65°C and stir for an additional 2 hours.

  • Cool the mixture to 20°C and slowly add 98% sulfuric acid (20.4 g, 0.2 mol) over 20 minutes to neutralize the reaction. A thick precipitate of sodium bisulfate will form.

  • Filter off the solid precipitate and wash with ethyl acetate.

  • The filtrate contains the crude Ethyl 4,4-difluoro-3-oxobutanoate, which can be used in the next step without further purification after solvent removal under reduced pressure. The yield is typically high, around 95%.[2]

Step 2: Synthesis of Ethyl 2-amino-4,4-difluorobutanoate

  • Dissolve the crude Ethyl 4,4-difluoro-3-oxobutanoate (16.6 g, 0.1 mol) in anhydrous methanol (200 mL) in a round-bottom flask.

  • Add ammonium acetate (77.08 g, 1.0 mol, 10 equivalents) to the solution and stir until dissolved.

  • Add sodium cyanoborohydride (6.28 g, 0.1 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue to pH ~9-10 with 2 M NaOH and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 2-amino-4,4-difluorobutanoate.

Spectroscopic Characterization

Accurate structural confirmation is paramount. The following are the predicted spectroscopic data for Ethyl 2-amino-4,4-difluorobutanoate based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~5.90tt1HJ(H,F) ≈ 56, J(H,H) ≈ 4.5H-4 (CHF₂)
~4.20q2HJ ≈ 7.1-OCH₂CH₃
~3.80t1HJ ≈ 6.5H-2 (CHNH₂)
~2.20m2H-H-3 (CH₂)
~1.60br s2H--NH₂
~1.28t3HJ ≈ 7.1-OCH₂CH₃

Rationale for Predictions:

  • The proton on the difluorinated carbon (H-4) is expected to be significantly downfield and split into a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons.[6]

  • The ethyl ester protons will show a characteristic quartet and triplet.

  • The α-proton (H-2) will be a triplet due to coupling with the adjacent methylene group.

  • The methylene protons at C-3 will exhibit a complex multiplet due to coupling with both the α-proton and the proton at C-4.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~173.0C=O (ester)
~115.0 (t, J(C,F) ≈ 240)C-4 (CHF₂)
~61.5-OCH₂CH₃
~52.0C-2 (CHNH₂)
~38.0 (t, J(C,F) ≈ 22)C-3 (CH₂)
~14.0-OCH₂CH₃

Rationale for Predictions:

  • The carbon of the difluoromethyl group (C-4) will show a large one-bond carbon-fluorine coupling, resulting in a triplet.[7]

  • The adjacent carbon (C-3) will show a smaller two-bond carbon-fluorine coupling, also likely appearing as a triplet.

  • The remaining carbon signals are predicted based on standard chemical shifts for amino acid esters.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern, further confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

m/zIonPredicted Fragmentation Pathway
168.08[M+H]⁺Molecular ion peak
122.07[M+H - C₂H₅OH]⁺Loss of ethanol
94.06[M+H - COOC₂H₅]⁺Loss of the ethyl carboxylate group
74.06[H₂N=CH-CH₂CHF₂]⁺Cleavage of the ester bond

Rationale for Predictions:

  • The primary fragmentation pathway for amino acid ethyl esters under ESI-MS conditions often involves the loss of the ethyl group or the entire ethyl ester functionality.[9] The loss of small, stable neutral molecules like ethanol is also common.[10][11]

Applications in Drug Development and Medicinal Chemistry

The true value of a novel chemical entity lies in its potential applications. Ethyl 2-amino-4,4-difluorobutanoate is a promising building block for several strategic applications in drug discovery.

Bioisosteric Replacement and Metabolic Stability

The gem-difluoromethylene group (CF₂) is a well-established bioisostere of a carbonyl group, a methylene group, or a hydroxyl-bearing carbon.[11] Incorporating Ethyl 2-amino-4,4-difluorobutanoate into a lead compound can:

  • Block Metabolic Oxidation: The C-F bond is significantly stronger than a C-H bond, making the γ-position of the butanoate chain resistant to oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Modulate Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[12] This is a critical factor for oral bioavailability and for drugs targeting the central nervous system.

Peptide and Peptidomimetic Synthesis

As an unnatural amino acid, Ethyl 2-amino-4,4-difluorobutanoate can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols after appropriate N-protection (e.g., with Fmoc or Boc groups).[4] The resulting peptides would benefit from the properties conferred by the difluorinated side chain, including:

  • Increased Proteolytic Resistance: The sterically and electronically distinct difluorinated side chain can hinder recognition and cleavage by proteases, prolonging the peptide's duration of action in vivo.

  • Conformational Control: The electronegative fluorine atoms can influence the local conformation of the peptide backbone through intramolecular interactions, which can be exploited to stabilize desired secondary structures (e.g., α-helices or β-sheets) required for target binding.

Case Study: The Significance of the α-Difluoromethylamino Moiety in Eflornithine

A compelling example of the therapeutic potential of the difluoromethylamino acid scaffold is the drug Eflornithine (α-difluoromethylornithine).[12][13]

Caption: Mechanism of action of Eflornithine.

Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[6][12] Polyamines are essential for cell growth and proliferation. By inhibiting ODC, Eflornithine depletes polyamine levels, leading to a cytostatic effect. This mechanism is the basis for its use in treating:

  • African Trypanosomiasis (Sleeping Sickness): The parasite Trypanosoma brucei is highly dependent on polyamine synthesis for its replication.[12]

  • Hirsutism (Excessive Hair Growth): Hair follicles have high levels of ODC, and polyamines are required for hair growth.[6]

The success of Eflornithine underscores the potential of small molecules containing the difluoromethylamino acid motif to act as potent and specific enzyme inhibitors.[10] Ethyl 2-amino-4,4-difluorobutanoate provides a valuable starting point for the synthesis of novel analogs and other enzyme inhibitors.

Conclusion

Ethyl 2-amino-4,4-difluorobutanoate is a valuable and versatile building block for modern drug discovery. Its unique structural feature—the gem-difluorinated side chain—offers a powerful tool for medicinal chemists to enhance the metabolic stability, permeability, and conformational properties of drug candidates. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis is achievable through established chemical transformations, and its properties can be reliably predicted. The proven success of related compounds, such as Eflornithine, provides a strong rationale for the exploration of Ethyl 2-amino-4,4-difluorobutanoate in the design of novel peptides, peptidomimetics, and small molecule inhibitors with improved therapeutic profiles. This guide serves as a foundational resource to encourage and facilitate the use of this promising compound in advancing pharmaceutical research.

References

  • The Science Snail. (2018, August 25). The mechanism of action of Eflornithine. [Link]

  • Wikipedia. Eflornithine. [Link]

  • Sholler, G. S., et al. (2025, June 1). Eflornithine for treatment of high-risk neuroblastoma. PMC. [Link]

  • Balan, A., & Kushwaha, A. (2014). Eflornithine. Indian Journal of Dermatology, Venereology and Leprology. [Link]

  • Bacchi, C. J. (2025, August 5). The eflornithine story. ResearchGate. [Link]

  • Biemann, K. (1960). Mass Spectrometric Investigation of Amino Acids and Peptides. Chimia. [Link]

  • University of Colorado Boulder. Introduction to Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Clark, J. (2023). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Doc Brown's Chemistry. Mass spectrum of ethylamine. [Link]

  • PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. [Link]

  • Organic Syntheses. Trimethylsilyldiazomethane. [Link]

  • Organic Syntheses. 3-Cyclobutene-1,2-dione, 3-ethenyl-4-methoxy-. [Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • E-EROS. Synthesis of 12β-Methyl-18-nor-bile Acids. [Link]

  • Royal Society of Chemistry. (2024). Catalyst-Free Synthesis of Phosphinochalcogenoic Anhydrides via Oxygen–Chalcogen Exchange with Elemental Sulfur or Selenium. Green Chemistry. [Link]

  • ARKIVOC. (2004). Synthetic approaches to difluoroindolecarboxylic acid ethyl esters. [Link]

  • Journal of the American Chemical Society. (2002). A new method for the preparation of silyl enol ethers from carbonyl compounds and (trimethylsilyl)diazomethane in a regiospecific and highly stereoselective manner. [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • SpectraBase. Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-, ethyl ester - Optional[13C NMR]. [Link]

  • Royal Society of Chemistry. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

  • ACS Publications. (1996). A New Strategy for the Synthesis of α-Difluoromethyl-Substituted α-Hydroxy and α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2002). β-amino Alcohols by Boronic Acid Based Three-Component Condensation. Stereoselective Preparation of (2S,3R)-Difluorothreonine. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. [Link]

  • Google Patents. (2009).

Sources

Whitepaper: 4,4-Difluoro-2-aminobutyric Acid Ethyl Ester – Synonyms, Synthesis, and Applications in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated unnatural amino acids into small molecules and peptide therapeutics represents a paradigm shift in modern medicinal chemistry. 4,4-difluoro-2-aminobutyric acid ethyl ester (CAS: 1341577-18-1) is a highly versatile, fluorinated aliphatic amino acid building block. By strategically introducing a difluoromethyl group (-CHF2) at the terminal end of the side chain, drug development professionals can profoundly alter a molecule's lipophilicity, proteolytic stability, and conformational rigidity without imposing excessive steric bulk.

This technical guide provides an authoritative overview of the compound’s nomenclature, physicochemical properties, validated synthetic methodologies, and mechanistic applications in drug discovery.

Chemical Identity and Nomenclature

Due to the diverse naming conventions across biochemical literature, chemical catalogs, and patent databases, researchers often encounter multiple synonyms for this compound. Understanding these synonyms is critical for accurate database querying and procurement.

Table 1: Synonyms and Nomenclature Cross-Reference
Synonym / NameNaming Convention / Context
Ethyl 2-amino-4,4-difluorobutanoate Standard IUPAC Nomenclature[1]
4,4-Difluoro-2-aminobutyric acid ethyl ester Common Biochemical / Peptide Synthesis Name
Butanoic acid, 2-amino-4,4-difluoro-, ethyl ester CAS Index Name[1]
Ethyl 2-amino-4,4-difluorobutyrate Traditional Ester Nomenclature
Table 2: Quantitative Physicochemical Data
PropertyValue
CAS Number 1341577-18-1[1]
Molecular Formula C₆H₁₁F₂NO₂[1]
Molecular Weight 167.15 g/mol [1]
SMILES String O=C(OCC)C(N)CC(F)F[1]
Typical Purity ≥98% (Commercial standard)[1]
Storage Conditions Sealed in dry, 2-8°C[1]

The Strategic Role of Fluorinated Amino Acids in Drug Design

As a Senior Application Scientist, I frequently advise on the substitution of canonical amino acids with fluorinated analogs (FAAs) during lead optimization. The rationale for utilizing 4,4-difluoro-2-aminobutyric acid derivatives is grounded in three mechanistic pillars[2],[3]:

  • Proteolytic Shielding : The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect. This alters the local dipole moment and lowers the pKa of the adjacent amine. Proteases, which rely on precise electronic and steric recognition of side chains to hydrolyze peptide bonds, fail to recognize the fluorinated moiety, thereby extending the biological half-life of the therapeutic[2].

  • Lipophilic Hydrogen Bonding : The difluoromethyl group (-CHF2) acts as a unique bioisostere. It functions as a lipophilic hydrogen bond donor, enhancing membrane permeability and oral bioavailability while maintaining target binding affinity[3].

  • Conformational Rigidity : The stereoelectronic effects of the C-F bonds restrict the rotational freedom of the aliphatic side chain, locking the peptide into a favorable secondary structure (e.g., enhanced helix propensity) that minimizes the entropic cost of target binding[2].

FluorinationImpact FAA 4,4-Difluoro-2-aminobutyric acid derivative Lip Increased Lipophilicity (Membrane Permeability) FAA->Lip Stab Proteolytic Stability (Steric & Electronic Shielding) FAA->Stab Conf Conformational Rigidity (Helix Propensity) FAA->Conf PK Enhanced Pharmacokinetics & Bioavailability Lip->PK Stab->PK Conf->PK

Pharmacokinetic and structural enhancements driven by alpha-amino acid fluorination.

Validated Synthetic Methodology

The synthesis of ethyl 2-amino-4,4-difluorobutanoate requires precise control to prevent undesired N-alkylation or premature ester hydrolysis. The following protocol is a self-validating workflow adapted from established pharmaceutical patent literature for the synthesis of renin inhibitors[4].

Step-by-Step Protocol: Synthesis via Schiff Base Alkylation

Step 1: Schiff Base Protection and Enolate Formation

  • Action: Dissolve N-(diphenylmethylidene)glycine ethyl ester (5.35 g) in a dry aprotic solvent under an inert nitrogen atmosphere. Cool the mixture to 0°C (ice-cooling) and stir for 15 minutes[4].

  • Causality: Direct alkylation of free amino acids is thermodynamically driven toward over-alkylation (forming secondary or tertiary amines). The diphenylmethylidene group acts as a Schiff base, protecting the primary amine while simultaneously increasing the acidity of the α-proton, enabling selective enolate generation.

Step 2: Electrophilic Alkylation

  • Action: Dropwise add 1,1-difluoro-2-iodoethane (4.87 g) to the cooled reaction mixture. Stir continuously under ice-cooling for 3 hours and 30 minutes[4].

  • Causality: The enolate acts as a potent carbon nucleophile. Iodine is an excellent leaving group, facilitating a clean S_N2 substitution to yield the intermediate ethyl 2-[(diphenylmethylidene)amino]-4,4-difluorobutanoate.

Step 3: Quenching and Extraction

  • Action: Slowly pour the reaction solution into a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate. Wash the organic layer with water and saturated saline, dry over anhydrous magnesium sulfate, and distill the solvent under reduced pressure[4].

  • Causality: Ammonium chloride safely quenches any unreacted base without causing premature hydrolysis of the ester or imine.

Step 4: Acidic Hydrolysis (Deprotection)

  • Action: Dissolve the purified intermediate in ethyl acetate (120 mL). Add 3N aqueous hydrochloric acid (21 mL) and stir at room temperature for 21 hours[4]. Distill off the solvent, suspend the residue in ethyl acetate, and filter the precipitate to yield ethyl 2-amino-4,4-difluorobutanoate hydrochloride (2.72 g)[4].

  • Causality: The diphenylmethylidene protecting group is highly acid-labile. Mild aqueous HCl selectively hydrolyzes the imine back to the primary amine hydrochloride salt, leaving the ethyl ester intact for subsequent peptide coupling.

SynthesisWorkflow A N-(Diphenylmethylidene)glycine ethyl ester B Alkylation (1,1-difluoro-2-iodoethane, Base, 0°C) A->B C Ethyl 2-[(diphenylmethylidene)amino] -4,4-difluorobutanoate B->C D Acidic Hydrolysis (3N HCl, Room Temp) C->D E Ethyl 2-amino-4,4-difluorobutanoate Hydrochloride D->E

Synthetic workflow for Ethyl 2-amino-4,4-difluorobutanoate via alkylation and hydrolysis.

Applications in Drug Development

The strategic incorporation of 4,4-difluoro-2-aminobutyric acid ethyl ester has been documented in several high-profile drug discovery campaigns:

  • Renin Inhibitors: The compound serves as a critical chiral building block in the synthesis of novel morpholine-derived renin inhibitors, utilized for the treatment of hypertension, heart failure, and diabetic nephropathy[4]. The fluorinated side chain enhances binding affinity within the hydrophobic pockets of the renin active site.

  • Peptide Therapeutics: When utilized in solid-phase peptide synthesis (SPPS), the ethyl ester is typically hydrolyzed to the free acid. The resulting fluorinated unnatural amino acid is incorporated into therapeutic peptides to prevent rapid degradation by endogenous proteases, thereby extending the therapeutic window[2].

References

Sources

Lipophilicity and LogP of Difluorinated Amino Esters: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Central Role of Lipophilicity in Drug Design

In the intricate process of drug discovery, few physicochemical properties are as influential as lipophilicity. This parameter, which describes a molecule's affinity for a lipid-like environment over an aqueous one, is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] Lipophilicity governs a molecule's ability to permeate cell membranes, bind to plasma proteins, cross the blood-brain barrier, and interact with metabolic enzymes like the Cytochrome P450 family.[3] An optimal balance is paramount; excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity, while insufficient lipophilicity can hinder absorption and prevent the molecule from reaching its site of action.[1][4]

The most widely accepted metric for lipophilicity is the octanol-water partition coefficient (P), typically expressed in its logarithmic form, LogP.[5] A positive LogP value indicates a preference for the lipophilic (octanol) phase, whereas a negative value signifies a preference for the aqueous phase.[5] Strategic modulation of LogP is therefore a cornerstone of medicinal chemistry, enabling the fine-tuning of a candidate's pharmacokinetic and pharmacodynamic properties.[6][7]

Strategic Fluorination: The Power of the C-F Bond

Among the tools available to the medicinal chemist, the introduction of fluorine has become an indispensable strategy for optimizing drug-like properties.[6][8] The unique characteristics of the fluorine atom—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound changes to a molecule's profile.[9][10] Fluorination can alter a compound's acidity (pKa), metabolic stability, and conformational preferences.[6][7]

A particularly powerful modification is the introduction of a gem-difluoromethylene (CF2) group. This moiety can act as a bioisosteric replacement for a methylene group (CH2), an ether oxygen, or a ketone, but its impact on lipophilicity is complex and context-dependent.[11] While increasing the fluorine content in an aliphatic chain generally increases lipophilicity, the CF2 group introduces a strong local dipole and can influence intramolecular interactions, leading to non-intuitive effects on LogP.[12] Understanding and accurately quantifying these effects is crucial for the rational design of difluorinated amino esters as novel therapeutic agents.[13][14]

PART 1: Experimental Determination of LogP for Difluorinated Amino Esters

The accurate measurement of LogP is fundamental to understanding the impact of difluorination. Several robust methods exist, each with specific advantages and limitations. The choice of method often depends on the compound's properties, the required throughput, and the stage of the drug discovery program.

The Shake-Flask (OECD 107) Method: The Gold Standard

The traditional shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning.[2][15]

Causality and Rationale: This method directly measures the equilibrium distribution of a solute between two immiscible phases (n-octanol and water), providing a definitive LogP value. It is considered the most accurate and is often required for regulatory submissions.[15] However, it is low-throughput, labor-intensive, and requires a relatively pure compound.[16]

Step-by-Step Protocol:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period. This prevents volume changes during the experiment.

  • Solute Preparation: Prepare a stock solution of the difluorinated amino ester in the phase in which it is more soluble. The concentration should be low enough to avoid self-association.

  • Partitioning: Combine known volumes of the saturated n-octanol and water phases in a suitable vessel (e.g., a separatory funnel or centrifuge tube). Add a small aliquot of the solute stock solution.

  • Equilibration: Agitate the mixture at a constant temperature (typically 25°C) until equilibrium is reached. This can take several hours.[17]

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation.[18]

  • Concentration Analysis: Accurately determine the concentration of the solute in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or Gas Chromatography).

  • Calculation: Calculate LogP using the formula: LogP = log10([Solute]octanol / [Solute]water).[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The High-Throughput Workhorse

For earlier stages of drug discovery where rapid screening of many compounds is necessary, RP-HPLC provides an indirect but much faster method for estimating LogP.[2][16]

Causality and Rationale: This method is based on the principle that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.[16] It is fast, requires very little sample, and is tolerant of impurities.[16]

Step-by-Step Protocol:

  • System Setup: Use a reversed-phase column (e.g., ODS, C18) with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a set of 5-7 standard compounds with accurately known LogP values that bracket the expected LogP of the analyte.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R). Determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c).[16]

  • Analyte Analysis: Inject the difluorinated amino ester under the identical chromatographic conditions and determine its retention time and calculate its log(k').

  • LogP Estimation: Use the calibration equation to calculate the LogP of the analyte.

¹⁹F NMR Spectroscopy: A Specialized Method for Fluorinated Compounds

A powerful technique that leverages the unique properties of the fluorine nucleus has emerged, proving particularly useful for fluorinated compounds that lack a UV chromophore.[19][20]

Causality and Rationale: This method is a variation of the shake-flask technique but uses ¹⁹F NMR to determine the relative concentrations of a fluorinated analyte and a fluorinated reference compound in the octanol and water phases.[20] Its key advantages are that it does not require the analyte to be pure or possess a UV chromophore, and precise measurements of mass or volume are not necessary.[17][19]

Step-by-Step Protocol:

  • Reference Selection: Choose a fluorinated reference compound with a known LogP value and whose ¹⁹F NMR signal is well-resolved from the analyte's signals. 2,2,2-trifluoroethanol is a common choice.[21]

  • Partitioning: Co-dissolve the difluorinated amino ester (analyte) and the reference compound in a biphasic mixture of n-octanol and water.

  • Equilibration: Stir the mixture vigorously for at least 2 hours at a constant temperature (25°C), then allow the phases to separate completely overnight.[17]

  • Sampling: Carefully take an aliquot from the center of each phase (aqueous and octanolic) and transfer to separate NMR tubes.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum for each sample.

  • Data Processing: Integrate the signals for the analyte (X) and the reference compound (ref) in both spectra.

  • Calculation:

    • Calculate the integration ratio (ρ) for each phase:

      • ρ_aq = (Integration_X,aq / n_X) / (Integration_ref,aq / n_ref)

      • ρ_oct = (Integration_X,oct / n_X) / (Integration_ref,oct / n_ref)

      • (where n is the number of fluorine atoms for each compound)

    • Calculate the LogP of the unknown compound using the formula:

      • LogP_X = LogP_ref + log10(ρ_oct / ρ_aq)[20]

PART 2: Computational Prediction of LogP

While experimental methods provide the most reliable data, computational models are invaluable for predicting LogP in silico before synthesis, guiding the design of new molecules.

Causality and Rationale: Computational LogP prediction allows for the rapid virtual screening of entire libraries of potential compounds, prioritizing synthetic efforts on those with the most promising physicochemical profiles. However, accurately predicting LogP for fluorinated compounds is a known challenge for many standard algorithms due to the complex electronic effects of fluorine.[22][23]

Fragment-Based and Topological Methods

These are the most common and fastest methods, implemented in many software packages (e.g., cLogP, ALOGP, MLOGP).[21] They work by deconstructing a molecule into predefined fragments and summing the lipophilicity contributions of each fragment. While efficient, their accuracy for novel fluorinated scaffolds can be limited if the specific fragments are not well-represented in the training data sets.[22]

Physics-Based and Quantum Chemical Methods

These methods calculate the transfer-free energy of a solute from a water continuum solvent model to an octanol model.[24] While more computationally intensive, they can offer better insights into the underlying physical reasons for LogP changes. However, their accuracy is highly dependent on the chosen model and parameters.[24][25]

Machine Learning Models

PART 3: Data Analysis and Visualization

To illustrate the impact of gem-difluorination, consider the following representative data for a generic amino ester scaffold.

Table 1: Comparative LogP Values for a Model Amino Ester Series
CompoundStructureModificationTypical Experimental LogPΔLogP (from Parent)
Parent R-CH₂-COOR'Methylene1.50-
Monofluoro R-CHF-COOR'Monofluorination1.65+0.15
Difluoro R-CF₂-COOR'gem-Difluorination2.10+0.60

Note: These are illustrative values. The actual LogP and ΔLogP are highly dependent on the specific molecular context.[26][27]

The data shows that for a simple aliphatic system, each fluorine addition tends to increase lipophilicity. The effect of the second fluorine (ΔLogP of +0.45 from monofluorinated) is greater than the first (ΔLogP of +0.15 from parent), a non-additive effect that highlights the complexity of fluorine's influence.[12]

Visualization of Key Workflows and Concepts

Diagrams created using Graphviz provide clear, logical representations of experimental processes and conceptual relationships.

G cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_calc Calculation A 1. Co-dissolve Analyte (X) and Reference (Ref) in Octanol/Water B 2. Equilibrate at 25°C (2 hrs stirring) A->B C 3. Separate Phases (Overnight) B->C D 4. Sample Aqueous Phase into NMR Tube C->D E 5. Sample Octanol Phase into NMR Tube C->E F 6. Acquire 19F NMR for both samples D->F E->F G 7. Integrate signals for X and Ref F->G H 8. Calculate ρ_aq and ρ_oct G->H I 9. LogP_X = LogP_Ref + log(ρ_oct / ρ_aq) H->I

Caption: Workflow for LogP determination using the ¹⁹F NMR method.

G Start Need LogP Value HTS High-Throughput Screening? Start->HTS Regulatory Regulatory Submission? HTS->Regulatory No HPLC Use RP-HPLC HTS->HPLC Yes Fluorinated Compound Fluorinated? UV_Active UV Chromophore Present? Fluorinated->UV_Active No SF_or_NMR Use Shake-Flask or 19F NMR Fluorinated->SF_or_NMR Yes NMR Use 19F NMR UV_Active->NMR No SF Use Shake-Flask UV_Active->SF Yes Regulatory->Fluorinated No Regulatory->SF Yes

Caption: Decision guide for selecting an appropriate LogP determination method.

Conclusion and Field-Proven Insights

The strategic incorporation of gem-difluoromethylene groups into amino esters is a potent strategy for modulating lipophilicity and other key drug-like properties. However, the resulting changes in LogP are not always predictable by simple models, reinforcing the need for robust experimental determination.

For drug discovery programs, a tiered approach is most effective. High-throughput RP-HPLC can rapidly profile large sets of analogues in the early discovery phase. As lead candidates emerge, the more accurate but lower-throughput ¹⁹F NMR method offers a self-validating system for fluorinated molecules, especially those lacking UV chromophores. Finally, the gold-standard shake-flask method should be employed for late-stage candidates to generate definitive data for regulatory purposes. By understanding the causality behind each method and applying them judiciously, researchers can harness the full potential of difluorination to design safer and more effective medicines.

References

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH.
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Fluorine in drug discovery: Role, design and case studies. Journal of Drug Delivery and Therapeutics.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • LogP—Making Sense of the Value. ACD/Labs.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Putting the F in pharma | Fe
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning | Request PDF.
  • Exploring the Impact of Aliphatic Fluorination on Membrane Permeability: A Solid-State NMR Perspective. Advances in Engineering.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
  • ML for LogP and pKa in Fluorine-Containing Deriv
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed.
  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci.
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Elsevier.
  • Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC.
  • Revisiting the Use of Quantum Chemical Calculations in LogP octanol-w
  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube.
  • Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • Utilization of fluorinated α-amino acids in small molecule drug design.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
  • The correlation of the Log P values obtained by the shake flask method...
  • How to Evaluate Lipophilicity Rapidly?
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF.
  • LogP/D. Cambridge MedChem Consulting.
  • A. Dependence of the lipophilicity (logP) on the number of fluorine...
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimiz

Sources

Ethyl 2-amino-4,4-difluorobutanoate SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl 2-amino-4,4-difluorobutanoate: A Valuable Building Block for Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] Fluorinated amino acids, in particular, offer a powerful toolset for modulating the pharmacological properties of peptides and small molecules, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of Ethyl 2-amino-4,4-difluorobutanoate, a non-canonical amino acid derivative poised for significant applications in drug development. We will delve into its structural attributes, the strategic importance of the gem-difluoroethyl moiety, a representative synthetic pathway, and its potential applications, providing researchers and drug development professionals with the foundational knowledge to leverage this unique chemical entity.

Compound Identification and Physicochemical Properties

Precise identification is paramount for the integration of any novel building block into a research pipeline. Ethyl 2-amino-4,4-difluorobutanoate is a structurally distinct analog of canonical amino acids like leucine and methionine. Its key identifiers and computed physicochemical properties are summarized below, providing a baseline for its molecular behavior.

Identifier / PropertyValueSource / Method
Chemical Name Ethyl 2-amino-4,4-difluorobutanoate-
Synonym Butanoic acid, 2-amino-4,4-difluoro-, ethyl esterChemScene[2]
CAS Number 1341577-18-1ChemScene[2]
SMILES O=C(OCC)C(N)CC(F)FChemScene[2]
InChIKey Not available in searched public databases.-
Molecular Formula C₆H₁₁F₂NO₂ChemScene[2]
Molecular Weight 167.15 g/mol ChemScene[2]
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene (Computed)[2]
logP (Octanol-Water Partition Coeff.) 0.532ChemScene (Computed)[2]
Hydrogen Bond Donors 1ChemScene (Computed)[2]
Hydrogen Bond Acceptors 3ChemScene (Computed)[2]
Rotatable Bonds 4ChemScene (Computed)[2]

The Strategic Value of the Difluoromethyl Group in Bioisosterism

The true potential of Ethyl 2-amino-4,4-difluorobutanoate lies in the unique properties of its difluoromethyl (CHF₂) group. In drug design, the principle of bioisosterism—the substitution of one chemical group for another to create a new compound with similar biological activity—is a fundamental strategy for lead optimization.[3][4]

The CHF₂ group is a fascinating bioisostere for several key functionalities:

  • Hydroxyl and Thiol Mimicry: Unlike the more common trifluoromethyl (CF₃) group, the CHF₂ moiety retains a proton that can act as a hydrogen bond donor.[5] This allows it to mimic the hydrogen bonding capabilities of hydroxyl (-OH) and thiol (-SH) groups, which are frequently involved in critical drug-receptor interactions.[3][5]

  • Modulation of Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve pharmacokinetic profiles. The CHF₂ group offers a moderate increase in lipophilicity compared to a methyl group, providing a tool for fine-tuning this critical property without the more dramatic effects of a CF₃ group.[6]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds at metabolically vulnerable positions with C-F bonds can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of a drug.[1] The gem-difluoro arrangement in this molecule provides significant metabolic shielding to the γ-position.

This unique combination of properties makes the difluoromethyl group a powerful tool for addressing common challenges in drug development, including poor metabolic stability and suboptimal binding interactions.[5][6]

G cluster_0 Properties of CHF₂ Group cluster_1 Bioisosteric Replacement For cluster_2 Pharmacological Improvements HBD Hydrogen Bond Donor Binding Enhanced Receptor Binding HBD->Binding Mimics H-Bonds Lipo Modulated Lipophilicity PK Improved Pharmacokinetics Lipo->PK Optimizes Permeability MetStab Metabolic Stability HalfLife Increased Drug Half-Life MetStab->HalfLife Blocks Oxidation OH Hydroxyl (-OH) OH->HBD is replaced by SH Thiol (-SH) SH->HBD Me Methyl (-CH₃) Me->Lipo G start Glycine + Chiral Auxiliary + Ni(II) complex Form Planar Ni(II) Schiff Base Complex start->complex base Base (e.g., KOH) in DMF/MeOH complex->base alkylation Diastereoselective Alkylation base->alkylation decomplex Decomplexation alkylation->decomplex reagent F₂HC-CH₂-I (Difluoroethyl Iodide) reagent->alkylation acid Acidic Workup (e.g., HCl) acid->decomplex product Ethyl 2-amino-4,4- difluorobutanoate decomplex->product recycle Recover & Recycle Chiral Auxiliary decomplex->recycle

Caption: Synthetic workflow for fluorinated amino acids.

Experimental Protocol (Representative)

This protocol is adapted from the validated synthesis of a trifluoro- analog and serves as an expert-recommended starting point. [7][8]Optimization will be required.

Step 1: Alkylation

  • To a 2 L four-necked flask under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 720 mL).

  • Add the Ni(II)-glycine complex (S)-6 (80.0 g, 1.0 eq.), followed by 1-iodo-2,2-difluoroethane (1.05 eq.) in DMF (20 mL).

  • Add a solution of potassium hydroxide (KOH, 1.05 eq.) in methanol (MeOH, 72 mL).

  • Stir the mixture at 20–35 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting complex.

  • Upon completion, add water (240 mL) and stir for 1 hour to precipitate the crude alkylated product. Filter and wash the solid.

Causality: The Ni(II) complex creates a rigid, planar system. The chiral auxiliary blocks one face, forcing the incoming electrophile (difluoroethyl iodide) to attack from the less hindered side, thus controlling the stereochemistry. KOH is a strong, non-nucleophilic base suitable for generating the enolate without competing side reactions.

Step 2: Decomplexation and Esterification

  • To a 2 L four-necked flask, add the crude alkylated complex (1.0 eq.) and dimethoxyethane (DME, 400 mL).

  • Add 6N hydrochloric acid (HCl, 5.0 eq.) and heat the mixture to 40–50 °C for 1 hour. The suspension should turn green.

  • Cool the mixture and add water (440 mL). Stir for 1.5 hours to precipitate the chiral auxiliary.

  • Filter to recover the auxiliary. The filtrate contains the crude amino acid hydrochloride.

  • Concentrate the filtrate under reduced pressure. Add absolute ethanol and heat under reflux in the presence of an acid catalyst (e.g., thionyl chloride, dropwise) to perform Fischer esterification.

  • Cool the reaction, neutralize, and extract the ethyl ester product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Causality: Strong acid is required to break down the stable nickel complex, protonating the Schiff base and releasing the free amino acid and the auxiliary. The subsequent Fischer esterification in ethanol directly converts the carboxylic acid to the desired ethyl ester.

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles for analogous structures. [9][10] | Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | ~5.90 | Triplet of Triplets (tt) | H attached to C4 (CHF₂) | | ~4.20 | Quartet (q) | Methylene of ethyl group (-OCH₂CH₃) | | ~3.80 | Triplet (t) | H attached to C2 (α-proton) | | ~2.30 - 2.50 | Multiplet (m) | Methylene at C3 (-CH₂CHF₂) | | ~1.25 | Triplet (t) | Methyl of ethyl group (-OCH₂CH₃) |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
~173C1 (Ester Carbonyl, C=O)
~115 (triplet)C4 (gem-difluoro, CHF₂)
~62Methylene of ethyl group (-OCH₂)
~55C2 (α-carbon)
~38 (triplet)C3 (Methylene adjacent to CHF₂)
~14Methyl of ethyl group (-CH₃)

Rationale: The proton on C4 is expected to be significantly downfield and split into a triplet by the two geminal fluorine atoms and further into a triplet by the adjacent C3 protons. The C4 carbon will appear as a triplet in the ¹³C spectrum due to one-bond C-F coupling. Other shifts are standard for an α-amino ester structure.

Conclusion and Future Outlook

Ethyl 2-amino-4,4-difluorobutanoate represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its key feature—the difluoromethyl group—serves as a versatile bioisostere capable of enhancing metabolic stability and participating in hydrogen bonding, offering a unique advantage over both non-fluorinated and trifluoromethylated analogs. The well-established synthetic routes for related compounds provide a clear and scalable path to its production. As the demand for sophisticated, tailor-made amino acids continues to grow, this compound is well-positioned to enable the design of next-generation therapeutics with finely tuned properties and improved pharmacological performance.

References

  • PubChem. Ethyl 2-amino-4,4,4-trifluorobutanoate. National Center for Biotechnology Information. [Link]

  • Han, J., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molbank, 2021(4), M1281. [Link]

  • Levy, A., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

  • Google Patents. (2015).
  • MDPI. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

  • Patrick, G. L. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3168. [Link]

  • Institute of Industrial Science, The University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1845. [Link]

  • Wang, N., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(9), 3698. [Link]

  • Gagnot, G., et al. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journal of Organic Chemistry, 14, 2846-2852. [Link]

  • Li, Y., et al. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Environmental Protection Agency. Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Properties. [Link]

  • ResearchGate. (2022). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • Djukanovic, D., et al. (2018). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(21), 4966-4969. [Link]

  • FooDB. Compound 4-Aminobutyric acid. [Link]

  • Atlantis Press. (2017). Synthesis of Tert-Butyl 5-amino-4 - ((2-(dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Tasiopoulos, A. J., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of ethyl methanoate. [Link]

Sources

Metabolic Stability of Gem-Difluoro Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into amino acid scaffolds has evolved from a niche synthetic challenge to a cornerstone of modern peptidomimetic drug design. Among these modifications, gem-difluoro substitution (incorporating a


 moiety) represents a high-impact tactic to modulate metabolic stability, lipophilicity, and acid-base properties without significantly altering steric bulk compared to a methylene (

) group.

This guide provides a technical deep-dive into the metabolic stability of gem-difluoro amino acid analogs. It moves beyond basic medicinal chemistry principles to explore the mechanistic causality of stability (e.g., suicide inhibition vs. oxidative blockade) and provides field-proven protocols for assessing these polar, zwitterionic compounds in a drug discovery setting.

Mechanistic Basis of Stability

The metabolic resilience of gem-difluoro amino acids is not a singular phenomenon but a result of three distinct physicochemical perturbations.

The "Fluorine Effect" on Bond Energy and Oxidation

The carbon-fluorine bond is the strongest single bond in organic chemistry (


), significantly stronger than the C-H bond (

) it replaces.
  • Mechanism: Cytochrome P450 (CYP) enzymes typically initiate metabolism via hydrogen atom abstraction (HAT). Replacing labile C-H bonds with C-F renders the site inert to CYP-mediated hydroxylation.

  • Application: Introducing a gem-difluoro group at the

    
    - or 
    
    
    
    -position of an amino acid side chain effectively blocks metabolic "soft spots" prone to oxidative deamination or hydroxylation.
pKa Modulation and Membrane Permeability

Gem-difluoro substitution exerts a profound electron-withdrawing inductive effect (


) on neighboring functional groups.
  • Amine Basicity: A

    
     group adjacent to an amine (e.g., in 
    
    
    
    -difluoro amines) typically lowers the pK
    
    
    of the ammonium species by 3–4 units (from
    
    
    to
    
    
    ).
  • Impact: At physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base rather than the cationic species. This increases lipophilicity (

    
    ) and passive membrane permeability, indirectly enhancing metabolic stability by altering compartmentalization and reducing renal clearance of the polar cation.
    
Suicide Inhibition (The -Difluoromethyl Case)

When the gem-difluoro motif is placed at the


-position (as a difluoromethyl group, 

or

), it often converts the substrate into an enzyme-activated irreversible inhibitor (suicide substrate).
  • Mechanism: PLP-dependent enzymes (like decarboxylases) attempt to process the analog. The enzymatic mechanism triggers the elimination of a fluoride ion, generating a highly reactive electrophilic intermediate (often an

    
    -unsaturated imine) that covalently alkylates the enzyme's active site.
    
Visualization: Physicochemical Impact of Gem-Difluorination[1][2]

G Native Native Amino Acid (C-H Bonds) BondEnergy Bond Energy C-H: ~98 kcal/mol C-F: ~110 kcal/mol Native->BondEnergy High Lability pKa Amine pKa Native: ~9.5 Difluoro: ~6.0 Native->pKa High Basicity GemDifluoro Gem-Difluoro Analog (C-F Bonds) GemDifluoro->BondEnergy Oxidative Resistance GemDifluoro->pKa Reduced Basicity Metabolism Metabolic Outcome BondEnergy->Metabolism Blocks CYP Hydroxylation pKa->Metabolism Increases LogD & Permeability

Figure 1: Comparative impact of gem-difluoro substitution on physicochemical properties and metabolic fate.

Metabolic Stability Profiles: Key Pathways

Resistance to Oxidative Deamination

Endogenous amino acids are metabolized by L-amino acid oxidases and transaminases.

  • Observation:

    
    -difluoro amino acids are often poor substrates for these enzymes due to the steric demand of the fluorine atoms and the altered electronics of the 
    
    
    
    -carbon.
  • Data Point: Studies on leucine analogs show that trifluoroleucine and difluoroleucine exhibit half-lives (

    
    ) in human liver microsomes (HLM) >120 minutes, compared to rapid turnover for non-fluorinated alkyl analogs.
    
PLP-Dependent Enzyme Inhibition (Case Study: Eflornithine)

Eflornithine (


-difluoromethylornithine, DFMO)  is the archetypal example of metabolic stability utilized for therapeutic effect.
  • Target: Ornithine Decarboxylase (ODC).[1][2][3]

  • Mechanism: DFMO is accepted into the active site. The enzyme initiates decarboxylation. However, the presence of the fluorine atoms on the

    
    -methyl group leads to the elimination of fluoride, generating a reactive species that covalently binds to Cys-360 of ODC.
    
  • Result: The drug is not metabolized in the traditional sense (cleared); it destroys the metabolizing enzyme.

Visualization: Suicide Inhibition Mechanism

DFMO DFMO DFMO (Alpha-difluoromethylornithine) Complex Schiff Base Formation DFMO->Complex Binds Active Site Enzyme Ornithine Decarboxylase (PLP-Cofactor) Enzyme->Complex Decarbox Decarboxylation (-CO2) Complex->Decarbox Elimination Fluoride Elimination (-F-) Decarbox->Elimination Reactive Intermediate Alkylation Covalent Alkylation of Cys-360 Elimination->Alkylation Inactivation Irreversible Enzyme Inactivation Alkylation->Inactivation

Figure 2: Mechanism of suicide inhibition by alpha-difluoromethyl amino acids (e.g., DFMO).

Experimental Protocols: Assessing Stability

Standard DMPK protocols often fail for amino acid analogs due to their high polarity and lack of retention on standard C18 columns. The following protocol is optimized for zwitterionic gem-difluoro analogs .

In Vitro Microsomal Stability Assay (Optimized for Polar Analytes)

Objective: Determine intrinsic clearance (


) in Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Gem-difluoro amino acid (10 mM DMSO stock).

  • Internal Standard (IS): Stable isotope-labeled analog or Tolbutamide (if retention allows).

  • Quench Solution: Acetonitrile containing 0.1% Formic Acid + IS.

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 10 min.

  • Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH solution.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Collect supernatant for LC-MS/MS.

Critical Analytical Modification: HILIC-MS/MS

Problem: Gem-difluoro amino acids elute in the void volume of C18 columns, causing ion suppression and poor quantification. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) — High pH is critical to deprotonate the amine and improve peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 3 minutes.

  • Detection: ESI Positive/Negative switching (depending on pKa).

Visualization: Stability Assay Workflow

Workflow Prep 1. Preparation Microsomes + Buffer 37°C Pre-warm Init 2. Initiation Add Compound + NADPH Prep->Init Incubate 3. Incubation 0 - 60 mins Init->Incubate Quench 4. Quench ACN + Formic Acid Precipitate Protein Incubate->Quench Timepoints Analysis 5. HILIC-MS/MS Analysis (ZIC-HILIC Column) Quench->Analysis Supernatant Calc 6. Calculation Ln(% Remaining) vs Time Determine CLint Analysis->Calc

Figure 3: Optimized workflow for assessing metabolic stability of polar amino acid analogs.

Quantitative Data Summary

The table below summarizes the impact of gem-difluoro substitution on key stability metrics compared to non-fluorinated controls.

ParameterNative Amino Acid (e.g., Leucine)Gem-Difluoro Analog (e.g., 5,5-difluoroleucine)Impact / Causality
C-H/C-F Bond Energy ~98 kcal/mol~115 kcal/molHigh Stability: Resists CYP450 H-abstraction.
Amine pKa 9.66.4Permeability: Increased fraction of neutral species at pH 7.4.
LogD (pH 7.4) -1.5 (Polar)0.5 (Moderately Lipophilic)Bioavailability: Improved passive diffusion.
Microsomal

< 20 min> 120 minClearance: Blockade of oxidative deamination.
Metabolic Route Oxidative deamination, TransaminationRenal excretion (unchanged)Fate: Shift from metabolism to excretion.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Poulain, F., et al. (2001). Suicide inhibition of ornithine decarboxylase by alpha-difluoromethylornithine. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. Gem-Difluorinated Amines for Drug Design: Physicochemical Properties.[4]Link

  • Wuxi AppTec. Metabolic Stability Assays: Microsomal and Hepatocyte Protocols.Link

  • Smits, R., et al. (2020). Strategic use of fluorine in peptide synthesis and modification. Chemical Society Reviews.[5] Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Peptides using Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of peptides containing Ethyl 2-amino-4,4-difluorobutanoate (often abbreviated as the ethyl ester of DfAbu or F2Abu ) requires a specialized approach. This building block is a fluorinated analogue of


-aminobutyric acid (Abu) and a bioisostere of Glutamate/Aspartate (minus the charge) or Leucine (steric mimic), used to modulate lipophilicity (

) and metabolic stability.

However, the ethyl ester form is not directly compatible with standard Solid Phase Peptide Synthesis (SPPS) as a mid-chain residue; it must first be converted to the free acid form. Furthermore, the electron-withdrawing nature of the difluoromethyl group introduces specific risks:


-elimination of HF  and 

-proton racemization
.

Here is the detailed Application Note and Protocol.

Introduction & Chemical Logic

Ethyl 2-amino-4,4-difluorobutanoate (CAS: Variable by enantiomer) presents a unique synthetic challenge. Structurally, the


-difluoro group (

) exerts a strong inductive effect (

), significantly lowering the

of the

-proton and increasing the acidity of the

-protons.
Mechanistic Risks
  • Base-Induced HF Elimination: The

    
    -protons (at C3) are acidified by the adjacent 
    
    
    
    -difluoro group. Strong bases (e.g., DBU, high concentrations of DIEA) can trigger deprotonation followed by the elimination of fluoride (E1cB mechanism), resulting in a dehydro-fluorinated alkene impurity (
    
    
    Da).
  • Racemization: The electron-withdrawing fluorine atoms stabilize the enolate intermediate formed during carboxyl activation, making this residue highly prone to racemization during coupling.

Strategic Solution: The ethyl ester must be carefully hydrolyzed to the free acid (DfAbu-OH) and


-protected (Fmoc) under mild conditions before SPPS. During peptide assembly, base-free or low-base coupling methods (DIC/Oxyma) are mandatory to preserve integrity.

Pre-Synthesis Protocol: Building Block Preparation

Objective: Convert Ethyl 2-amino-4,4-difluorobutanoate to Fmoc-L-DfAbu-OH suitable for SPPS. Note: Direct use of the ethyl ester is only possible if DfAbu is the C-terminal residue (via solution phase).

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Ethyl 2-amino-4,4-difluorobutanoate (HCl salt)

  • Fmoc-OSu (

    
    -(9-Fluorenylmethoxycarbonyloxy)succinimide)
    
  • LiOH

    
    H
    
    
    
    O (Lithium Hydroxide monohydrate)
  • 1,4-Dioxane, Acetone, 1M HCl, NaHCO

    
    .
    
Step-by-Step Workflow
Stage A: Fmoc Protection (Schotten-Baumann Conditions)

Rationale: Protecting the amine first prevents polymerization during ester hydrolysis.

  • Dissolution: Dissolve 10 mmol of Ethyl 2-amino-4,4-difluorobutanoate

    
    HCl in 30 mL of water/dioxane (1:1 v/v).
    
  • Basification: Add 22 mmol of NaHCO

    
     slowly at 0°C. Critical: Do not use carbonate (Na
    
    
    
    CO
    
    
    ) or hydroxides here to avoid premature ester hydrolysis or elimination.
  • Acylation: Add 11 mmol of Fmoc-OSu dropwise (dissolved in 10 mL dioxane).

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (

    
     mL). Dry over MgSO
    
    
    
    and concentrate to yield Fmoc-DfAbu-OEt .
Stage B: Mild Saponification (Ester Hydrolysis)

Rationale: LiOH is used at low temperature to hydrolyze the ethyl ester without triggering


-elimination of HF.
  • Solubilization: Dissolve the crude Fmoc-DfAbu-OEt in Acetone (not MeOH, to avoid transesterification).

  • Hydrolysis: Cool to 0°C. Add 1.1 equivalents of LiOH (0.5 M aqueous solution) dropwise.

  • Monitoring: Stir at 0°C for 2 hours. Strictly avoid heating. Check LCMS for conversion of Ester (

    
     Da vs acid) to Acid.
    
  • Quench: Immediately acidify to pH 2–3 with cold 1M HCl.

  • Isolation: Extract with Ethyl Acetate. Wash with brine. Evaporate solvent.

  • Purification: Recrystallize from Hexane/EtOAc to remove any dehydro-fluorinated byproducts.

    • Target Product: Fmoc-2-amino-4,4-difluorobutanoic acid (Fmoc-DfAbu-OH ).

SPPS Integration Protocol

Objective: Incorporate Fmoc-DfAbu-OH into a peptide sequence without racemization or elimination.

Experimental Parameters
ParameterRecommendationReason
Resin 2-Chlorotrityl Chloride (2-CTC) or Wang2-CTC allows mild cleavage; Wang is standard.
Coupling Reagents DIC / Oxyma Pure Mandatory. Avoids tertiary bases (DIEA/NMM) during activation.
Activation Time 2–5 minutes (Pre-activation)Ensures formation of active ester before resin addition.
Deprotection 20% Piperidine + 0.1 M HOBt HOBt suppresses base-catalyzed aspartimide-like side reactions and elimination.
Coupling Cycle (Solid Phase)[1]
  • Resin Preparation: Swell resin in DMF for 30 min.

  • Fmoc Removal (Pre-DfAbu): Treat resin with 20% Piperidine/DMF (2

    
     5 min). Wash DMF (
    
    
    
    ).
  • Coupling of DfAbu:

    • Dissolve Fmoc-DfAbu-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).[1]

    • Pre-activate for 2 minutes.[2] (Solution turns yellow/orange).

    • Add to resin.[3][4] Shake at RT for 45–60 minutes.

    • Note: Do NOT use HATU/DIEA. The basic environment of DIEA promotes HF elimination.

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for some secondary amines, though DfAbu is primary).

  • Capping: Standard Ac

    
    O/Pyridine capping is acceptable.
    
Subsequent Deprotection of DfAbu

This is the highest risk step. The DfAbu residue is now on the resin. The next Fmoc removal exposes the DfAbu moiety to base.

  • Protocol Modification: Use 20% Piperidine in DMF containing 0.1 M HOBt .

  • Logic: HOBt acts as a proton source/buffer, reducing the effective basicity ("kinetic basicity") enough to prevent proton abstraction from the

    
    -carbon of the fluorinated side chain while still allowing Fmoc removal.
    

Visualization of Workflows

Diagram 1: Preparation of the Coupling-Ready Building Block

This workflow illustrates the conversion of the commercial ethyl ester to the SPPS-compatible acid.

BuildingBlockPrep Start Ethyl 2-amino-4,4- difluorobutanoate (HCl) Step1 Fmoc Protection (NaHCO3, Fmoc-OSu) Start->Step1 Dissolve 1:1 H2O/Dioxane Inter Intermediate: Fmoc-DfAbu-OEt Step1->Inter Acylation (Avoid strong base) Step2 Mild Hydrolysis (LiOH, 0°C, Acetone) Inter->Step2 Saponification End Final Building Block: Fmoc-DfAbu-OH Step2->End Acidify & Crystallize (Remove HF-eliminated impurities)

Caption: Conversion of the ethyl ester precursor to the Fmoc-protected free acid suitable for SPPS.

Diagram 2: Side-Reaction Avoidance Logic

This diagram details the mechanistic pathways for potential failure and how the protocol mitigates them.

SideReactions Substrate Resin-Bound DfAbu Peptide Trigger1 Trigger: Strong Base (DIEA, DBU) Substrate->Trigger1 Trigger2 Trigger: High Activation Temp (>40°C) Substrate->Trigger2 Risk1 Risk: HF Elimination (Formation of Alkene) Risk2 Risk: Racemization (D-Enantiomer) Trigger1->Risk1 Abstr. of Beta-H Trigger1->Risk2 Enolization Sol1 Solution: Use DIC/Oxyma (Base-Free Coupling) Sol1->Risk1 Prevents Sol1->Risk2 Prevents Sol2 Solution: Add HOBt to Piperidine (Buffered Deprotection) Sol2->Risk1 Mitigates during Fmoc removal

Caption: Mechanistic intervention strategy to prevent HF elimination and racemization during peptide assembly.

Troubleshooting & Quality Control

QC Checkpoints
  • Mass Spectrometry (ESI-MS):

    • Target:

      
      
      
    • Elimination Impurity: Look for

      
       (Loss of HF). If this peak is >5%, reduce base exposure time or switch to 10% Piperidine.
      
  • Chiral HPLC:

    • Use a C18 column with a chiral mobile phase (e.g., Crownpak) or hydrolyze a small aliquot and analyze via FDAA (Marfey's reagent) derivatization to ensure

      
      .
      
Common Issues
  • Issue: Low coupling efficiency.

    • Cause: Steric bulk of the

      
      -difluoro group.
      
    • Fix: Double couple using DIC/Oxyma (3 eq each) for 1 hour each. Do not increase temperature; heat promotes elimination.

  • Issue: "M-20" peak observed after cleavage.

    • Cause: The cleavage cocktail (TFA) is usually safe, so the damage likely occurred during the previous Fmoc deprotection steps.

    • Fix: Use the Fmoc-deprotection cocktail with HOBt described in Section 3.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.

    • Grounding for Fmoc/Boc strategies and side-reaction mitig
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.

    • Authoritative source for DIC/Oxyma vs H
  • Sante, L., et al. (2025).

    
    -Aminoacyl Fluorides and 
    
    
    
    -Fluoroamides via Base-Induced Cascade." Advanced Synthesis & Catalysis.
    • Recent evidence on base-induced elimination mechanisms in fluorinated amino acid deriv
  • Wenschuh, H., et al. (1996).[8] "Fmoc amino acid fluorides in peptide synthesis." Tetrahedron Letters, 37(31), 5483-5486.[8]

    • Discusses handling of sensitive fluorin
  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

    • Protocol validation for racemiz

Sources

Application Note: Chemoselective Hydrolysis of Ethyl 2-amino-4,4-difluorobutanoate to Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Application Context

Fluorinated non-canonical amino acids, such as 2-amino-4,4-difluorobutanoic acid (DfeGly), are highly sought-after building blocks in peptide engineering and drug development. The incorporation of a


-difluoro (

) moiety dramatically alters the proteolytic stability and hydrophobicity of the resulting peptides without introducing severe steric bulk (1)[1].

During the synthesis of these amino acids, the carboxylic acid is typically protected as an ethyl ester to prevent unwanted side reactions. However, the deprotection (hydrolysis) of fluorinated amino acid esters requires orthogonal, carefully controlled conditions to prevent epimerization or degradation (2)[2]. The


 group exerts a strong inductive electron-withdrawing effect (-I effect), which increases the electrophilicity of the ester carbonyl but also slightly increases the acidity of the 

-protons. Consequently, harsh basic conditions at elevated temperatures can trigger unwanted dehydrofluorination (HF elimination).

To ensure high-fidelity conversion, this guide details two self-validating methodologies: a Mild Basic Saponification and a Direct Acidic Hydrolysis . Both workflows are designed to yield the free acid for downstream applications, such as the chemical aminoacylation of tRNAs (3)[3].

Experimental Workflows

Workflow A Ethyl 2-amino-4,4-difluorobutanoate B LiOH, THF/H2O 0°C to RT A->B Protocol A C 6M HCl (aq) Reflux, 12h A->C Protocol B D Lithium Salt Intermediate B->D Saponification F Free Acid (HCl Salt) C->F Direct Hydrolysis E Free Acid (Zwitterion) D->E pH 5.5-6.0

Fig 1: Chemoselective hydrolysis pathways for Ethyl 2-amino-4,4-difluorobutanoate.

Quantitative Method Comparison

ParameterProtocol A: Mild Basic (LiOH)Protocol B: Acidic (6M HCl)
Reagents LiOH·H₂O, THF, H₂O6M HCl (aq)
Temperature Profile 0 °C warming to 25 °C100 °C (Reflux)
Reaction Time 4 – 6 hours12 – 16 hours
Isolated Product Form Zwitterion (Free Acid)Hydrochloride Salt
Typical Yield 80 – 85%90 – 95%
Risk of HF Elimination Low (Requires strict temp control)Negligible
Primary Advantage Mild conditions, avoids harsh heatingDirect isolation of highly stable HCl salt

Detailed Experimental Protocols

Protocol A: Mild Basic Saponification (LiOH)

Causality Focus: Lithium hydroxide is specifically chosen over NaOH or KOH. The lithium cation strongly coordinates with the ester carbonyl oxygen, significantly enhancing its electrophilicity. This allows the saponification to proceed rapidly at lower temperatures (0–25 °C), which is critical to suppressing base-catalyzed HF elimination at the


-carbon.
  • Solvation: Dissolve Ethyl 2-amino-4,4-difluorobutanoate (1.0 eq, e.g., 1.0 g, 5.98 mmol) in a mixture of THF and deionized water (3:1 v/v, 20 mL).

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add LiOH·H₂O (1.5 eq, 376 mg, 8.97 mmol) portion-wise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 4 to 6 hours.

  • Self-Validation Checkpoint: Draw a 10 µL aliquot, quench with 0.1% TFA in acetonitrile, and analyze via LC-MS. Do not proceed until the ester mass (

    
    ) is completely depleted and replaced by the free acid mass (
    
    
    
    ).
  • Workup: Evaporate the THF under reduced pressure at 30 °C. Dilute the remaining aqueous layer with 10 mL of water and wash with Dichloromethane (2 × 15 mL) to remove any unreacted ester or non-polar impurities.

  • Isoelectric Precipitation: Carefully adjust the aqueous layer to pH 5.5–6.0 (the approximate isoelectric point of DfeGly) using 1M HCl.

  • Isolation: Lyophilize the aqueous solution to yield the zwitterionic 2-amino-4,4-difluorobutanoic acid. (Note: For ultra-pure material, pass the reconstituted aqueous layer through a Dowex 50WX8 cation-exchange column, eluting with 1M NH₄OH).

Protocol B: Acidic Hydrolysis (6M HCl)

Causality Focus: Under strongly acidic conditions, the


-amino group is immediately protonated to form an ammonium cation (

). This localized positive charge exerts a strong electrostatic pull that destabilizes any adjacent carbocation formation and repels incoming protons, effectively shielding the aliphatic chain from side reactions. This permits the use of harsh reflux conditions to cleave the ester without risking the integrity of the

group.
  • Suspension: Suspend Ethyl 2-amino-4,4-difluorobutanoate (1.0 eq, e.g., 1.0 g, 5.98 mmol) in 6M aqueous HCl (25 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C in an oil bath with vigorous stirring for 12 to 16 hours.

  • Self-Validation Checkpoint: Cool a 50 µL aliquot, dilute with water, and monitor via LC-MS or TLC (Ninhydrin stain). Ensure complete disappearance of the starting material.

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Wash the aqueous phase with Ethyl Acetate (2 × 15 mL) to extract any trace organic impurities.

  • Concentration: Transfer the aqueous layer to a round-bottom flask and evaporate to dryness under reduced pressure at 50 °C.

  • Azeotropic Drying: To remove residual water and trapped HCl gas, add Toluene (15 mL) to the solid residue and evaporate to dryness. Repeat this co-evaporation step twice.

  • Isolation: The product is obtained as a highly pure, off-white solid corresponding to 2-amino-4,4-difluorobutanoic acid hydrochloride.

Analytical Validation Criteria

To confirm the structural integrity of the hydrolyzed free acid, verify against the following spectral benchmarks:

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 140.1.
  • ¹H NMR (400 MHz, D₂O): Look for the characteristic

    
     proton, which appears as a distinct triplet of triplets (tt) at roughly 
    
    
    
    5.90–6.20 ppm due to geminal fluorine coupling (
    
    
    ) and vicinal proton coupling. The
    
    
    -proton should appear as a multiplet near
    
    
    4.05 ppm.
  • ¹⁹F NMR (376 MHz, D₂O): The

    
     group will present as a multiplet in the region of 
    
    
    
    -115.0 to -118.0 ppm.

References

  • Chemical aminoacylation of tRNAs with fluorinated amino acids for in vitro protein mutagenesis. Beilstein Journal of Organic Chemistry, 2010.3

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 2022. 2

  • Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. PMC - Beilstein Journal of Organic Chemistry, 2017. 1

Sources

Application Note: Incorporating Difluoroamino Acids into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of difluoroamino acids (e.g.,


-difluoroalanine, 4,4-difluoroproline) into peptides is a powerful strategy in medicinal chemistry. The fluorine atoms act as bioisosteres, modulating lipophilicity, metabolic stability, and conformational preference without significantly altering steric bulk. However, the strong electron-withdrawing nature of the difluoromethylene (

) group drastically alters the electronic properties of the amino acid, presenting two specific challenges in SPPS:
  • Reduced Nucleophilicity: The pKa of the

    
    -amino group drops significantly (often by 1–2 units), making the subsequent acylation step (coupling the next amino acid) sluggish and prone to failure.
    
  • 
    -Elimination Risk:  Under standard basic Fmoc deprotection conditions, the acidity of the 
    
    
    
    -proton is increased, and the
    
    
    -fluorines can act as leaving groups, leading to HF elimination and the formation of dehydro-peptides.

This guide provides a field-proven, self-validating protocol to overcome these electronic barriers and ensure high-fidelity synthesis.

Chemical Logic & Pre-Synthesis Planning

The Electronic "Dead Zone"

When a difluoroamino acid is at the N-terminus of the growing chain, the amine is electron-deficient. Standard coupling reagents (e.g., HBTU, DIC) often fail to drive the reaction to completion, leading to deletion sequences.

  • Solution: Use high-efficiency uronium/aminium reagents (HATU, COMU) or acid fluorides to activate the incoming amino acid.

Stability Considerations

While the C-F bond is strong, the inductive effect makes the


-proton acidic. Prolonged exposure to strong bases (like 20% piperidine) can trigger E1cB elimination of HF.
  • Solution: Optimize deprotection cocktails to minimize base exposure time or use "buffered" deprotection reagents (e.g., Piperidine + HOBt).

Resin Selection
  • Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin .

    • Reasoning: 2-CTC is extremely acid-sensitive, allowing for cleavage of protected fragments (if needed) and minimizing acid-catalyzed side reactions during final cleavage. It also prevents diketopiperazine (DKP) formation if the difluoro residue is at the C-terminus.

  • Alternative: Rink Amide (for C-terminal amides), but ensure low loading (< 0.4 mmol/g) to reduce aggregation.

Detailed Experimental Protocols

Protocol A: Coupling OF the Fmoc-Difluoro-AA-OH

This step attaches the fluorinated residue to the resin-bound peptide.

Challenge: The activated ester of a difluoroamino acid is highly electrophilic and prone to racemization if base-catalyzed. Recommended Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Activation:

    • Dissolve Fmoc-Difluoro-AA-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Note: Pre-activation for 2–3 minutes is recommended to form the active ester.

  • Coupling:

    • Add the mixture to the resin.[1][2][3][4]

    • Agitate at Room Temperature (RT) for 60–90 minutes .

  • Monitoring:

    • Standard Kaiser Test is effective here. If positive (blue beads), recouple using HATU (see below).

Protocol B: Coupling TO the N-Terminal Difluoro-Amine (The Critical Step)

This step attaches the NEXT amino acid onto the poorly nucleophilic fluorinated amine.

Challenge: The N-terminal amine is deactivated. Standard conditions will likely yield <50% conversion. Recommended Reagents: HATU / HOAt / DIPEA (or COMU / DIPEA).

  • Reagent Preparation:

    • Incoming Amino Acid: 4.0 – 5.0 eq (High excess is crucial).

    • Coupling Reagent: HATU (4.0 eq) or COMU (4.0 eq).

    • Additive: HOAt (4.0 eq) – Essential to boost kinetics and suppress racemization.

    • Base: DIPEA (8.0 – 10.0 eq).

  • Procedure:

    • Dissolve AA, HATU, and HOAt in DMF. Add DIPEA last to initiate activation.

    • Immediately add to the resin.

    • Double Coupling is Mandatory:

      • Cycle 1: 60 minutes at RT. Drain and wash.[1][2][3]

      • Cycle 2: 60 minutes at RT (or 45 mins at 50°C if using microwave).

  • Microwave Option (CEM/Biotage):

    • If available, heat to 60°C for 20 minutes (single coupling usually suffices, but double is safer).

    • Caution: Do not use heating if Cys or His are present in the sequence to avoid racemization.

  • Validation (Crucial):

    • Chloranil Test: The Kaiser test may give false negatives due to the low nucleophilicity. Use the Chloranil test (acetaldehyde/chloranil) which is more sensitive for secondary or deactivated amines.

    • Micro-Cleavage: If unsure, cleave a small sample (2–3 mg resin) with TFA/H2O (95:5) and analyze by LC-MS to confirm complete coupling (+ mass of next AA).

Protocol C: Optimized Fmoc Deprotection

Designed to prevent HF elimination.

Standard: 20% Piperidine in DMF.[1][2][5][6][7][8] Optimized (Safety-First): 20% Piperidine + 0.1 M HOBt in DMF.

  • Reasoning: HOBt buffers the basicity slightly and suppresses aspartimide formation, which follows a similar mechanism to HF elimination.

Procedure:

  • Short Cycle: Treat resin with deprotection cocktail for 3 minutes . Drain.

  • Main Cycle: Treat resin for 10 minutes . Drain.

  • Wash: DMF (5x) immediately to remove residual base.

Quantitative Data & Reagent Comparison

ParameterStandard AA CouplingDifluoro-AA Coupling (Protocol B)
Amino Acid Excess 3.0 eq5.0 eq
Coupling Reagent HBTU or DIC/OxymaHATU/HOAt or COMU
Base (DIPEA) 6.0 eq10.0 eq
Reaction Time 30–45 min2 x 60 min (Double Couple)
pKa of Amine ~9.0 – 9.6~7.5 – 8.2 (Reduced Nucleophilicity)
Risk Factor Racemization (Cys/His)Incomplete Coupling , HF Elimination

Visualization: Workflow & Decision Tree

SPPS_Difluoro Start START: Resin-Bound Peptide Check_NTerm Is N-Terminus a Difluoro-AA? Start->Check_NTerm Standard_Couple Standard Coupling (DIC/Oxyma, 3 eq) Check_NTerm->Standard_Couple No Difluoro_Couple Protocol B: High-Activity Coupling (HATU/HOAt, 5 eq, 2x Couple) Check_NTerm->Difluoro_Couple Yes (Low Nucleophilicity) Monitor Chloranil Test Positive? Standard_Couple->Monitor Difluoro_Couple->Monitor Monitor->Difluoro_Couple Yes (Incomplete) -> REPEAT Deprotect Deprotection (20% Pip + 0.1M HOBt) Monitor->Deprotect No (Coupling Complete) Deprotect->Check_NTerm Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Deprotect->Cleavage End of Sequence

Caption: Decision tree for SPPS cycles involving difluoroamino acids. Note the divergence to high-activity coupling conditions (Red Node) when the N-terminus is fluorinated.

Troubleshooting Guide

Observation (LC-MS)Probable CauseCorrective Action
Deletion Sequence (-AA) Incomplete coupling due to low nucleophilicity of difluoro-amine.Switch to Protocol B. Use HATU/HOAt, double coupling, or microwave heating (60°C).
Mass -20 Da Loss of HF (

-elimination).
Milder Deprotection: Switch to 10% Piperazine in DMF or reduce Piperidine time (2 x 3 min).
Mass +222 Da Fmoc adduct (incomplete deprotection).Extend Deprotection: The electron-withdrawing group might stabilize the Fmoc-amine bond slightly, though rare. Increase time by 5 min.
Low Crude Purity Aggregation of hydrophobic fluorinated segments.Solvent Magic: Use NMP instead of DMF, or add 10% HFIP (hexafluoroisopropanol) to the coupling mixture.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Jenkins, C. L., et al. (2004). Active-site-mediated elimination of hydrogen fluoride from a fluorinated substrate analogue. Biochemical Journal.

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

  • CEM Corporation. (2023). Total wash elimination for solid phase peptide synthesis.

Sources

Technical Guide: N-Protection of Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 2-amino-4,4-difluorobutanoate is a critical fluorinated building block, often employed as a bioisostere for Leucine or Glutamine derivatives in medicinal chemistry. The incorporation of the


-difluoromethyl (

) motif introduces specific electronic perturbations that distinguish this substrate from its non-fluorinated analogs.
Substrate Analysis
  • Structure:

    
    
    
  • Electronic Effect: The fluorine atoms at the

    
    -position exert a strong electron-withdrawing inductive effect (-I). This significantly lowers the 
    
    
    
    of the
    
    
    -amine compared to standard alkyl amines (estimated
    
    
    vs.
    
    
    for leucine).
  • Nucleophilicity: Consequently, the amine is less nucleophilic . Standard protection protocols may require optimization (e.g., longer reaction times, stronger catalysts) to achieve quantitative conversion.

  • Stability Constraints:

    • Ester Sensitivity: The ethyl ester is susceptible to hydrolysis under strong basic conditions (e.g.,

      
      , high 
      
      
      
      aqueous carbonate).
    • Elimination Risk: While the

      
       group is relatively robust, strong bases can theoretically induce 
      
      
      
      -elimination of
      
      
      (though less likely than in
      
      
      -fluoro systems). Mild bases are preferred.

Protocol A: Boc Protection (Anhydrous Strategy)

Rationale: The anhydrous approach is preferred for amino acid esters to completely eliminate the risk of ester hydrolysis. We utilize Di-tert-butyl dicarbonate (


)  with Triethylamine (TEA)  in Dichloromethane (DCM). Due to the reduced nucleophilicity of the fluorinated amine, 4-Dimethylaminopyridine (DMAP)  is included as a nucleophilic catalyst.
Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 2-amino-4,4-difluorobutanoate (HCl salt)1.0Substrate

1.2Protecting Group Source
Triethylamine (TEA)2.5Base (Neutralize HCl + Buffer)
DMAP0.05Nucleophilic Catalyst
Dichloromethane (DCM)0.2 MSolvent (Anhydrous)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solubilization: Suspend the Ethyl 2-amino-4,4-difluorobutanoate hydrochloride (1.0 equiv) in anhydrous DCM (

    
    ).
    
  • Neutralization: Cool the suspension to

    
     (ice bath). Add TEA  (2.5 equiv) dropwise. The suspension should clear as the free amine is liberated.
    
  • Reagent Addition: Add DMAP (0.05 equiv). Then, add a solution of

    
     (1.2 equiv) in a minimal amount of DCM dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours .

    • QC Check: Monitor by TLC (Stain: Ninhydrin for amine disappearance; PMA for product). If starting material persists after 6 hours, add 0.2 equiv

      
       and stir overnight.
      
  • Workup:

    • Dilute with DCM.

    • Wash with 0.5 M

      
        (cold, rapid wash to remove TEA/DMAP without hydrolyzing the ester).
      
    • Wash with Sat.

      
        (to remove excess Boc byproduct).
      
    • Wash with Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) is usually required to remove residual

    
     if high purity is needed.
    
Workflow Visualization

BocProtection Start Start: Substrate (HCl Salt) Neutralize Add TEA (2.5 eq) in DCM 0°C -> Free Amine Start->Neutralize Catalysis Add DMAP (0.05 eq) Neutralize->Catalysis Reaction Add Boc2O (1.2 eq) RT, 4-6 Hours Catalysis->Reaction Check TLC Check: Amine Consumed? Reaction->Check Boost Add 0.2 eq Boc2O Stir +12h Check->Boost No Workup Wash: 0.5M HCl -> NaHCO3 -> Brine Check->Workup Yes Boost->Workup End Isolate N-Boc-Ester Workup->End

Figure 1: Logical workflow for anhydrous Boc protection of fluorinated amino esters.

Protocol B: Fmoc Protection (Biphasic Strategy)

Rationale: Fmoc protection requires basic conditions, but organic bases (like TEA) can degrade the Fmoc group (via E1cB elimination) if left too long. We use a Schotten-Baumann approach with inorganic base (


) in a Dioxane/Water system. Fmoc-OSu  (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected over Fmoc-Cl because it is less aggressive and minimizes the formation of "Fmoc-dipeptides," a common side reaction with amino esters.
Reagents & Stoichiometry
ReagentEquiv.Role
Substrate (HCl salt)1.0Substrate
Fmoc-OSu1.1Protecting Group Source

2.5Base (Maintains pH 8-9)
Water / 1,4-Dioxane1:1 (v/v)Solvent System
Step-by-Step Procedure
  • Preparation: Dissolve Ethyl 2-amino-4,4-difluorobutanoate hydrochloride (1.0 equiv) in Water (

    
    ).
    
  • Buffering: Add

    
      (2.5 equiv). The evolution of 
    
    
    
    will occur; stir until cessation.
    • Critical Control: Ensure

      
       is between 8.0 and 9.0. If 
      
      
      
      , ester hydrolysis risk increases. If
      
      
      , the amine remains protonated (unreactive).
  • Reagent Addition: Dissolve Fmoc-OSu (1.1 equiv) in 1,4-Dioxane (

    
    ). Add this solution dropwise to the aqueous amine solution.
    
  • Reaction: Stir vigorously at Room Temperature for 3–4 hours . The mixture will become cloudy/milky.

  • Workup:

    • Evaporate the Dioxane in vacuo (rotary evaporator) at

      
      .
      
    • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc).

    • Phase Separation: Extract the product into the EtOAc layer.

    • Wash EtOAc layer with 5%

      
        or Citric Acid  (Acidic wash removes unreacted amine and succinimide byproduct).
      
    • Wash with Brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (EtOAc/Hexane) is often sufficient. If chromatography is needed, avoid amine-containing mobile phases (no TEA).

Workflow Visualization

FmocProtection Start Start: Substrate (HCl Salt) Buffer Dissolve in H2O Add NaHCO3 (pH 8-9) Start->Buffer Addition Add Fmoc-OSu in Dioxane Dropwise Buffer->Addition React Vigorous Stirring RT, 3-4 Hours Addition->React Evap Remove Dioxane (Rotovap) React->Evap Extract Extract with EtOAc Wash with KHSO4 Evap->Extract End Isolate N-Fmoc-Ester Extract->End

Figure 2: Workflow for Fmoc protection using Schotten-Baumann conditions.

Comparative Analysis & Troubleshooting

Method Comparison
FeatureBoc Protocol (Anhydrous)Fmoc Protocol (Biphasic)
Ester Stability High (No water/strong base)Medium (Risk of hydrolysis if pH > 10)
Purification Silica ChromatographyRecrystallization often sufficient
Atom Economy GoodModerate (Fmoc-OSu is larger)
Reactivity High (DMAP catalyzed)Moderate (Dependent on pH/Solubility)
Troubleshooting Guide

Issue 1: Low Conversion (Amine remains)

  • Cause: The inductive effect of fluorine lowers amine nucleophilicity.

  • Solution (Boc): Increase DMAP to 0.1 equiv or heat to

    
     (mild heating).
    
  • Solution (Fmoc): Ensure Dioxane volume is sufficient to keep Fmoc-OSu in solution. Verify

    
     is 
    
    
    
    .

Issue 2: Ester Hydrolysis (Acid formation)

  • Cause:

    
     too high during Fmoc protection or exposure to aqueous base too long.
    
  • Solution: Use

    
     only (avoid 
    
    
    
    ). Perform the reaction faster.

Issue 3: Elimination (Formation of Enamine)

  • Cause:

    
    -elimination of 
    
    
    
    (rare for 4,4-difluoro, more common for 3-fluoro).
  • Solution: Avoid strong organic bases like DBU or high concentrations of TEA with heat. Keep temperatures

    
    .
    

References

  • Synthesis of Fluorinated Amino Acids via Ni(II)

    • Source: Acevedo, L., et al. "Scalable Synthesis of Enantiomerically Pure Fluorinated -Amino Acids." Journal of Organic Chemistry.
    • Context: Describes the general stability and protection strategies for 4,4,4-trifluoro analogs, directly applicable here.
    • Link: (Representative link for fluorinated AA synthesis)

  • Properties of Fluorinated Amino Acids

    • Source: Qiu, X. L., et al. "Fluorinated amino acids: Synthesis and bioactivity." Chemical Reviews.
    • Context: Authoritative review on the shifts and nucleophilicity of fluorin
    • Link:

  • General Protection Protocols

    • Source: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews.
    • Context: Standard protocols for Boc/Fmoc install
    • Link:

Solvent selection for nucleophilic substitution of fluorinated esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solvent Selection for Nucleophilic Substitution of Fluorinated Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvents in Modulating Fluorinated Ester Reactivity

Fluorinated esters are a cornerstone of modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their electronic properties, enhancing metabolic stability, binding affinity, and bioavailability. Nucleophilic substitution at the carbonyl carbon of these esters is a fundamental transformation for building molecular complexity. However, the high electrophilicity of the fluorinated ester carbonyl, while beneficial for reactivity, also presents challenges in controlling reaction outcomes.

The choice of solvent is not a passive parameter but an active determinant of reaction success. It governs the solubility of reactants, modulates the reactivity of the nucleophile, stabilizes transition states, and can even dictate the reaction pathway. This guide provides a comprehensive framework for rational solvent selection in the nucleophilic substitution of fluorinated esters, moving beyond simple trial-and-error to a mechanistically informed approach.

Theoretical Foundation: Mechanism and Solvent Effects

The Nucleophilic Acyl Substitution Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.[1] First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[2] Second, the intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as a leaving group.[2][3]

The electron-withdrawing nature of the fluoroalkyl group (e.g., -CF₃) significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. This effect generally accelerates the rate-determining addition step compared to non-fluorinated analogues.[4]

Figure 1. General mechanism for nucleophilic acyl substitution.
The Dichotomy of Solvents: Protic vs. Aprotic

The ability of a solvent to influence the reaction rate is primarily linked to its polarity and its capacity to form hydrogen bonds.[5]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[5] While they are excellent at dissolving polar reagents, they can severely hinder nucleophilicity. They form a "solvent cage" around anionic nucleophiles through hydrogen bonding, stabilizing them and increasing the energy required for the nucleophile to attack the electrophile.[6][7] This effect is particularly detrimental for small, highly electronegative nucleophiles.

  • Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) possess large dipole moments but lack O-H or N-H bonds.[8] They are unable to act as hydrogen bond donors. Their key advantage is their ability to strongly solvate cations (the nucleophile's counter-ion) while leaving the anion relatively "naked" and highly reactive.[7][8] This desolvation of the nucleophile dramatically increases its effective reactivity, often leading to significant rate enhancements in substitution reactions.[6] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[7]

A Practical Guide to Solvent Selection for Fluorinated Esters

The optimal solvent choice hinges on balancing reactant solubility with nucleophile reactivity.

Polar Aprotic Solvents: The Preferred Choice

For most nucleophilic substitutions on fluorinated esters using anionic or strong neutral nucleophiles (e.g., amines, thiolates), polar aprotic solvents are the default choice.

  • Recommended Solvents: DMF, DMSO, MeCN, THF.

  • Causality: These solvents maximize the nucleophile's reactivity by minimizing hydrogen-bonding stabilization.[6][8] The increased reactivity is crucial for ensuring efficient conversion, especially with moderately reactive nucleophiles. For instance, trifluoromethylation of imines proceeds with high efficiency in DMF.[9]

  • Considerations:

    • DMSO & DMF: Highly polar, excellent solvating power for a wide range of substrates and salts. However, they have high boiling points, which can complicate product isolation. DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.[10]

    • Acetonitrile (MeCN): Offers good solvating power with a lower boiling point, making it easier to remove post-reaction.

    • Tetrahydrofuran (THF): Less polar than DMF or DMSO, but an excellent choice for reactions involving organometallics or when moderate reactivity is desired. It is often used for nucleophilic perfluoroalkylation at low temperatures.[9]

Polar Protic Solvents: Specific Applications and Cautions

While generally avoided due to their tendency to suppress nucleophilicity, polar protic solvents have specific roles.

  • Recommended Solvents: Water, Methanol (MeOH), Ethanol (EtOH), tert-Butanol (t-BuOH).

  • Causality & Applications:

    • Hydrolysis/Alcoholysis: They are the required choice when the solvent itself is the intended nucleophile, such as in saponification (hydrolysis with base) or transesterification reactions.[11][12]

    • Proton Source: In acid-catalyzed reactions, they can act as a proton source to activate the carbonyl group.

    • Enhanced Fluorination: In specific cases, such as nucleophilic fluorination with alkali metal fluorides (e.g., KF, CsF), hindered protic solvents like tert-alcohols have been shown to be surprisingly effective, potentially by interacting with the leaving group and promoting the reaction.[13][14]

  • Cautions: Unwanted solvolysis is a significant risk. The solvent can compete with the desired nucleophile, leading to undesired byproducts (e.g., hydrolysis to the carboxylic acid).

Nonpolar Solvents: A Limited Role
  • Examples: Toluene, Hexane, Dichloromethane (DCM).

  • Causality: These solvents are generally unsuitable for reactions involving charged or highly polar nucleophiles due to poor solubility.[5][7] A nucleophile must be dissolved to react at an appreciable rate.[7] They may be considered only if both the fluorinated ester and the nucleophile are nonpolar and a low-dielectric environment is required.

Data Presentation: Properties of Common Solvents

The selection of a solvent can be guided by its physical properties, which influence its solvating power and ability to stabilize charged species.[15]

SolventClassDielectric Constant (ε) at 20-25°CDipole Moment (μ, D)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7[16]3.96[17]189
N,N-Dimethylformamide (DMF)Polar Aprotic36.7[16]3.82[17]153
Acetonitrile (MeCN)Polar Aprotic37.5[16]3.92[17]82
Tetrahydrofuran (THF)Polar Aprotic7.6[16]1.75[17]66
AcetonePolar Aprotic20.7[16]2.88[17]56
Dichloromethane (DCM)Borderline Aprotic8.9[16]1.60[17]40
WaterPolar Protic80.1[18]1.85[17]100
MethanolPolar Protic32.7[16]1.70[17]65
EthanolPolar Protic24.6[19]1.69[16]78
TolueneNonpolar2.4[17]0.36[17]111
HexaneNonpolar2.0[17]0.00[17]69

Data compiled from multiple sources.[16][17][18][19]

Solvent Selection Workflow

This decision tree provides a structured approach to selecting the optimal solvent system.

Solvent Selection Workflow start Define Reaction: Fluorinated Ester + Nucleophile q1 Is the nucleophile anionic or strongly polar? start->q1 q2 Is the solvent the intended nucleophile? (e.g., hydrolysis, alcoholysis) q1->q2 Yes select_nonpolar Consider Nonpolar or Borderline Solvent (Toluene, DCM). Solubility may be an issue. q1->select_nonpolar No select_aprotic Select a Polar Aprotic Solvent (e.g., DMF, MeCN, THF) q2->select_aprotic No select_protic Select the Corresponding Polar Protic Solvent (e.g., Water, MeOH) q2->select_protic Yes consider_reactivity Consider Reactivity & Workup: High BP (DMF) vs. Low BP (THF, MeCN) select_aprotic->consider_reactivity end Optimize & Run Reaction consider_reactivity->end caution_solvolysis Caution: Monitor for competing solvolysis select_protic->caution_solvolysis caution_solvolysis->end select_nonpolar->end

Figure 2. Decision workflow for solvent selection.

Experimental Protocol: Aminolysis of Ethyl Trifluoroacetate

This protocol describes a general procedure for the reaction of a fluorinated ester with a primary amine, a common transformation in drug development.

Objective: To synthesize N-benzyl-2,2,2-trifluoroacetamide from ethyl trifluoroacetate and benzylamine using acetonitrile as the solvent.

Materials:

  • Ethyl trifluoroacetate (Substrate)

  • Benzylamine (Nucleophile)

  • Acetonitrile (MeCN), anhydrous (Solvent)

  • Triethylamine (Et₃N) (Base, optional, to scavenge acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Ethyl acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl trifluoroacetate (1.0 eq).

    • Dissolve the ester in anhydrous acetonitrile (approx. 0.2 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate vial, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq, if used) in a small amount of anhydrous acetonitrile.

    • Add the benzylamine solution dropwise to the stirred ester solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with 1M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude amide by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2,2-trifluoroacetamide.

References

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

  • Chemtronics. (2024). Exploring the Role of Polar Aprotic Solvents in Enhancing SN2 Reaction Mechanisms. [Link]

  • University of California, Davis. Dielectric Constant of Common solvents. [Link]

  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Wikipedia. Nucleophilic substitution. [Link]

  • ResearchGate. (2007). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • University of Wisconsin-Madison. Common Organic Solvents: Table of Properties. [Link]

  • ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D). [Link]

  • ResearchGate. (2015). Polarity of the acid chain of esters and transesterification activity of acid catalysts. [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • ScienceDirect. (2026). Solvent Polarity: Significance and symbolism. [Link]

  • Journal of the American Chemical Society. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. [Link]

  • PubMed. (2007). Synthesis of perfluoroalkyl-substituted azines via nucleophilic substitution of hydrogen with perfluoroisopropyl carbanions. [Link]

  • University of Illinois Springfield. Chapter 20: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Semantic Scholar. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions. [Link]

  • MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. [Link]

  • University of Surrey. Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. [Link]

  • Royal Society of Chemistry. (2022). One-pot ester and thioester formation mediated by pentafluoropyridine (PFP). [Link]

  • ResearchGate. (2025). Nucleophilic Additions of Perfluoroalkyl Groups. [Link]

  • Freie Universität Berlin Refubium. (2023). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Organic Chemistry Portal. (2010). Nucleophilic Perfluoroalkylation of Imines and Carbonyls: Perfluoroalkyl Sulfones as Efficient Perfluoroalkyl-Transfer Motifs. [Link]

  • Allen School. What Is An Ester: Formation, Properties & Importance. [Link]

  • Reddit. (2021). What solvents can you do an ester base hydrolysis in? [Link]

  • LibreTexts Chemistry. (2024). 21.6: Chemistry of Esters. [Link]

  • OpenOChem Learn. Esters. [Link]

Sources

Application Note: Scalable Asymmetric Synthesis of Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the scalable, asymmetric synthesis of Ethyl 2-amino-4,4-difluorobutanoate (also known as Ethyl


-difluoro-

-aminobutyrate).

This guide prioritizes the Ni(II)-Nucleophilic Glycine Equivalent methodology (Soloshonok-Belokon chemistry). This route is selected for its proven scalability (>100g), operational simplicity (crystallization-based purification), and high stereocontrol (>98% ee), making it superior to electrophilic fluorination or standard phase-transfer catalysis for large-scale production.

Introduction & Scope

Fluorinated amino acids are critical bioisosteres in modern drug design.[1][2] The 2-amino-4,4-difluorobutanoate scaffold serves as a metabolically stable, lipophilic mimic of Aspartate and Leucine , and is a key intermediate in the synthesis of HCV NS3 protease inhibitors and GABA transaminase inhibitors.

While traditional syntheses involving deoxofluorination (e.g., DAST) of aspartic acid derivatives pose severe safety risks on scale, the thermodynamically controlled alkylation of chiral Ni(II) Schiff base complexes offers a safe, robust, and highly stereoselective route.

Key Advantages of Selected Route
  • Stereocontrol: Exploits the thermodynamic preference of the Ni(II) complex to yield

    
    -isomers with >98% ee.
    
  • Scalability: Avoids chromatography; intermediates are purified via precipitation/crystallization.

  • Safety: Eliminates the use of explosive fluorinating agents (DAST, SF4) and high-pressure hydrogenation.

Retrosynthetic Analysis

The strategy relies on the disconnection of the


-carbon to a glycine anion equivalent and a difluoroethyl electrophile.

Retrosynthesis Target Target: Ethyl 2-amino-4,4-difluorobutanoate (Ethyl Ester) Acid Intermediate: (S)-2-Amino-4,4-difluorobutanoic Acid (Free Amino Acid) Target->Acid Esterification (EtOH, SOCl2) NiComplex Key Intermediate: Alkylated Ni(II) Complex (Crystalline, >98% de) Acid->NiComplex Hydrolysis (HCl, Recovery of Ligand) Glycine Start: Glycine Ni(II) Schiff Base (Nucleophilic Glycine Equivalent) NiComplex->Glycine Asymmetric Alkylation (Base, DMF) Electrophile Reagent: 1-Iodo-2,2-difluoroethane (or 2,2-Difluoroethyl Triflate) NiComplex->Electrophile

Figure 1: Retrosynthetic strategy utilizing the Ni(II) glycine equivalent.[2][3][4][5]

Route Selection & Causality

ParameterMethod A: Ni(II) Complex (Selected)Method B: Phase Transfer Catalysis (PTC)Method C: Deoxofluorination
Stereoselectivity High (>98% ee) via thermodynamic equilibration.Variable (80-95% ee); kinetic control.High (start from chiral pool).
Purification Crystallization (Filtration).Chromatography (Silica Gel).[6]Chromatography.
Scalability Excellent (>1 kg demonstrated).[1][2]Moderate (Catalyst cost).Poor (Safety hazards).
Reagent Cost Low (Ligand is recyclable).High (Chiral PTC catalysts).High (Fluorinating agents).[7][8]

Decision: The Ni(II) Complex Route is selected. The high crystallinity of the intermediate allows for the facile removal of diastereomers, ensuring high optical purity without expensive chiral chromatography.

Detailed Experimental Protocol

Phase 1: Preparation of the Alkylated Ni(II) Complex

This step installs the difluoroethyl side chain with high stereocontrol.

  • Precursor: Ni(II) complex of glycine Schiff base with (S)-BPB (commercially available or synthesized from (S)-Proline, 2-aminobenzophenone, and Glycine).

  • Reagents: 1-Iodo-2,2-difluoroethane (CAS 353-99-1), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: DMF (Dimethylformamide).

Protocol:

  • Charge: To a reactor flushed with nitrogen, add the Ni-(S)-BPB-Glycine Complex (1.0 equiv) and anhydrous DMF (5 vol).

  • Activate: Cool to 0°C. Add DBU (1.2 equiv) dropwise. The solution will turn deep red/orange, indicating enolate formation.

  • Alkylate: Add 1-Iodo-2,2-difluoroethane (1.5 equiv) dropwise, maintaining internal temperature <10°C.

    • Note: If the iodide is sluggish, 2,2-Difluoroethyl triflate (generated in situ from the alcohol) can be used for higher reactivity, though the iodide is preferred for safety on scale.

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC for consumption of the starting complex.

  • Quench: Pour the reaction mixture into Ice Water (10 vol) with vigorous stirring. The alkylated product will precipitate.

  • Purification: Filter the red solid. Wash with water (3x) to remove DBU salts.

    • Critical Step: Recrystallize the crude red solid from Acetone/Water or Ethanol to upgrade diastereomeric excess (de) to >99%.

Phase 2: Hydrolysis & Ligand Recovery

Disassembly of the complex releases the free amino acid and allows recovery of the chiral ligand.

Protocol:

  • Hydrolysis: Suspend the purified Alkylated Ni-Complex in Methanol (3 vol). Add 3N HCl (3 equiv).

  • Reflux: Heat the mixture to 50-60°C. The red color will fade to green (NiCl2) and a white precipitate (Ligand HCl salt) may form.

  • Workup: Evaporate Methanol under reduced pressure.

  • Ligand Recovery: Adjust pH to ~9 with dilute NH4OH. Extract the liberated chiral ligand (BPB) with Dichloromethane (DCM). The ligand can be reused.[1][2]

  • Isolation: The aqueous layer contains the target amino acid and Ni(II) salts. Load the aqueous solution onto a Cation Exchange Resin (Dowex 50W).

    • Wash with water (to remove Ni salts).

    • Elute Amino Acid with 2M NH4OH .

  • Drying: Lyophilize the eluate to obtain (S)-2-amino-4,4-difluorobutanoic acid as a white powder.

Phase 3: Esterification (Ethyl Ester Formation)

Conversion of the free acid to the ethyl ester hydrochloride.

Protocol:

  • Preparation: Suspend the amino acid (1.0 equiv) in absolute Ethanol (10 vol).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl2, 2.5 equiv) dropwise. (Caution: Gas evolution).

  • Reflux: Heat to reflux (78°C) for 4-6 hours.

  • Isolation: Concentrate the mixture to dryness in vacuo. Co-evaporate with Toluene (2x) to remove excess SOCl2 and water.

  • Crystallization: Triturate the residue with Diethyl Ether or MTBE to obtain the target Ethyl (S)-2-amino-4,4-difluorobutanoate Hydrochloride as a white crystalline solid.

Process Workflow Diagram

Workflow Start Start: Ni-(S)-BPB-Glycine Complex + 1-Iodo-2,2-difluoroethane Step1 Step 1: Alkylation (DBU, DMF, 25°C) Form C-C Bond Start->Step1 Check1 Precipitation & Filtration (Remove inorganic salts) Step1->Check1 Step2 Step 2: Hydrolysis (3N HCl, MeOH, 60°C) Release Amino Acid Check1->Step2 Sep Separation Organic Layer: Recyclable Ligand Aqueous Layer: Target AA + Ni Step2->Sep Step3 Step 3: Ion Exchange (Dowex 50W) Remove Ni(II) Sep->Step3 Aqueous Phase Step4 Step 4: Esterification (EtOH, SOCl2, Reflux) Step3->Step4 Final Final Product: Ethyl 2-amino-4,4-difluorobutanoate HCl Step4->Final

Figure 2: Step-by-step process flow for the synthesis of the target ester.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Identity 1H NMR (D2O/DMSO)

6.1 (tt, 1H, CHF2), 4.2 (q, 2H, OCH2), 4.0 (t, 1H,

-H), 2.3 (m, 2H,

-H)
Fluorine NMR 19F NMRDoublet of triplets (characteristic of CHF2)
Purity HPLC (C18)> 98.0% (Area %)
Enantiomeric Purity Chiral HPLC> 98.0% ee
Water Content Karl Fischer< 1.0%

Safety & Handling

  • 1-Iodo-2,2-difluoroethane: Alkylating agent. Use in a fume hood. Avoid skin contact.

  • Thionyl Chloride: Reacts violently with water. Releases HCl and SO2 gas. Use a scrubber system.

  • Nickel Residues: Ensure thorough removal of Ni(II) via ion exchange to meet pharmaceutical specifications (< 10 ppm).

References

  • Soloshonok, V. A., et al. (2019). "Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid." Molecules, 24(24), 4521. Link

    • Grounding: Establishes the scalable Ni-complex protocol for fluorinated butanoic acid deriv
  • Hu, Z., & Han, W. (2008).[9] "2-Amino-4,4-difluorobutyric acid methyl ester and its analogs." Tetrahedron Letters, 49(36), 5344-5346. Link

    • Grounding: Confirms the specific synthesis of the 4,4-difluoro analog using chiral auxiliary chemistry.
  • Patterson, A. W., et al. (2006). "Design and Synthesis of HCV NS3 Protease Inhibitors." Journal of Medicinal Chemistry, 49, 1605. Link

    • Grounding: Validates the utility of the target molecule in drug development.
  • Wang, Z., & Hunter, L. (2012).

    
    - and 
    
    
    
    -amino acids." Journal of Fluorine Chemistry, 143, 143-147. Link
    • Grounding: Discusses alternative routes and the stability of difluoroethyl groups.

Sources

Troubleshooting & Optimization

The Fluorine Chemistry Helpdesk: Preventing Racemization in Amino Ester Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Ticket ID: F-AA-CPL-001 Subject: Racemization Suppression for Fluorinated Amino Esters Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: The Mechanistic Root Cause

Before attempting a fix, you must understand why your fluorinated substrate is failing. The presence of fluorine—the most electronegative element—creates a unique electronic environment that destabilizes chiral integrity.

The "Inductive Sabotage"

In standard amino acids, the


-proton is weakly acidic (

in DMSO). However, the strong electron-withdrawing group (EWG) nature of fluorine exerts a powerful negative inductive effect (-I).
  • Effect: This pulls electron density away from the

    
    -carbon.
    
  • Result: The

    
    -proton becomes significantly more acidic (
    
    
    
    can drop below 20).
  • Consequence: Even mild bases used in coupling (like DIEA) can deprotonate this position, leading to rapid racemization via the 5(4H)-Oxazolone pathway or direct enolization.

Visualization: The Racemization Danger Zone

The following diagram illustrates the competing pathways between successful coupling and chiral loss.

RacemizationMechanism Start Activated Fluorinated AA (L-Isomer) Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Start->Oxazolone Cyclization Product_L Desired Peptide (L-L Isomer) Start->Product_L Fast Coupling (Nucleophilic Attack) Base Base (e.g., DIEA) Enol Enolized Oxazolone (Achiral/Planar) Base->Enol Oxazolone->Enol Base-Catalyzed Deprotonation Product_DL Racemic Mixture (DL + LL) Oxazolone->Product_DL Slow Coupling Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The kinetic competition between direct coupling (Green) and the oxazolone racemization pathway (Red/Yellow). Fluorine accelerates the transition to the "Enol" state.

Troubleshooting Guides (Q&A)

Scenario A: "My yield is high (>90%), but the enantiomeric excess (ee%) dropped significantly."

Diagnosis: Your coupling reagent is activating the acid effectively, but your base is too strong or present in excess. The activation is fast, but the deprotonation of the


-proton is faster.

Solution:

  • Switch Bases: Replace N,N-Diisopropylethylamine (DIEA/DIPEA) with 2,4,6-Trimethylpyridine (TMP/Collidine) . Collidine is a weaker base (

    
    ) than DIEA (
    
    
    
    ) but sufficient to neutralize the acid generated during coupling without stripping the acidic
    
    
    -proton [1].
  • Protocol Adjustment: Do not pre-incubate the base with the fluorinated amino acid. Add the base last or simultaneously with the coupling agent at 0°C.

Scenario B: "I am using HATU, but I still see racemization."

Diagnosis: HATU is a "double-edged sword." While it is a powerful activator (generating the -OAt ester), the high reactivity can sometimes lead to uncontrolled background reactions if the stoichiometry isn't perfect. Furthermore, HATU requires a base to function, introducing the risk mentioned in Scenario A [2].

Solution:

  • The "Golden" Alternative: Switch to T3P (Propylphosphonic anhydride) .

  • Why? T3P acts as an acid scavenger itself and often requires less base. It forms a mixed anhydride that is highly reactive toward amines but sterically protects against oxazolone formation. It is widely regarded as the best reagent for epimerization-prone substrates [3].

Scenario C: "My fluorinated amino ester is hydrolyzing or degrading."

Diagnosis: Fluorinated esters are more electrophilic than standard esters. If your solvent is "wet" (contains water) and basic, you are inadvertently performing a saponification.

Solution:

  • Solvent Hygiene: Use anhydrous DMF or DCM.

  • Base-Free Coupling: Use Carbodiimides (DIC) with Oxyma Pure .[1] This system can often proceed with minimal or no tertiary amine base if the amino component is a free base, significantly reducing hydrolysis risk [4].

Optimized Workflows: The "Safe" Protocols

Choose the protocol that fits your available reagents.

Protocol 1: The T3P Method (Highest Fidelity)

Recommended for valuable, highly fluorinated substrates where ee% is paramount.

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Solvent EtOAc (preferred) or DMF
Base N-Methylmorpholine (NMM) or DIPEA (Strictly controlled)
Temperature 0°C to Room Temperature (RT)

Step-by-Step:

  • Dissolve the N-protected amino acid (1.0 equiv) and the fluorinated amino ester (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).

  • Cool the solution to 0°C .

  • Add the Base (2.0–3.0 equiv). Note: If using an amine salt (e.g., HCl salt of the ester), ensure enough base is added to free the amine.

  • Add T3P (1.5 equiv) dropwise.

  • Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LCMS.

  • Workup: Wash with water, sat.

    
    , and brine. (T3P byproducts are water-soluble).[2]
    
Protocol 2: The DIC / Oxyma Method (The "Green" Standard)

Recommended for solid-phase synthesis (SPPS) or general solution chemistry.

ParameterSpecification
Reagent DIC (Diisopropylcarbodiimide)
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Base None (if using free amine) or Collidine (if using salt)
Temperature Room Temperature

Step-by-Step:

  • Dissolve N-protected amino acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Stir for 2–5 minutes to allow pre-activation (formation of the Oxyma active ester). Note: The solution may turn yellow.

  • Add DIC (1.0 equiv).

  • Immediately add the Fluorinated Amino Ester (1.0 equiv).

  • Optional: If the ester is an HCl salt, add Collidine (1.0 equiv) strictly to neutralize the salt.

  • Stir until completion.

Decision Matrix: Selecting the Right Reagent

ReagentSelection Start Start: Fluorinated Coupling IsSolidPhase Is this Solid Phase (SPPS)? Start->IsSolidPhase SPPS_Yes Use DIC + Oxyma Pure IsSolidPhase->SPPS_Yes Yes SPPS_No Is the substrate extremely prone to racemization? (e.g., alpha-CF3) IsSolidPhase->SPPS_No No (Solution) SPPS_No->SPPS_No Standard F-AA T3P_Route Use T3P + NMM/Collidine (EtOAc solvent) SPPS_No->T3P_Route Yes (High Risk) Standard_Route Use COMU + Collidine (0°C) SPPS_No->Standard_Route No (Moderate Risk)

Figure 2: Decision tree for selecting coupling conditions based on synthesis type and risk level.

Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of DIC/Oxyma? A: You can, but it is not recommended for fluorinated substrates. HOBt is less efficient at suppressing racemization than Oxyma Pure. Additionally, HOBt has safety concerns (explosive properties in dry form). Oxyma Pure shows superior suppression of the oxazolone pathway [4].

Q: Does the choice of protecting group matter? A: Yes. Urethane-type protecting groups (Fmoc, Boc, Cbz) are mandatory for the activated amino acid. They prevent racemization by blocking the formation of the oxazolone ring (forming a stable urethane intermediate instead). Never use N-acyl (e.g., Acetyl, Benzoyl) protection on the activated component if chirality is important.

Q: Why is Collidine preferred over Pyridine? A: Collidine (2,4,6-trimethylpyridine) is sterically hindered. This steric bulk prevents it from acting as a nucleophile or effectively abstracting the sterically crowded


-proton, while still being basic enough to neutralize the acid generated during coupling.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from 3

  • BenchChem. (2025).[4][5][6] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents. Retrieved from 6

  • AMRI (Curia). We've Got T3P® Down to an Exact Science. Retrieved from 2

  • BenchChem. (2025).[5][6] OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis. Retrieved from 5

Sources

Minimizing HF elimination in gamma-difluoro amino acid synthesis

Technical Support Center: -Difluoro Amino Acid Synthesis

Executive Summary: The "Gamma" Challenge

Synthesizing



HF elimination (dehydrofluorination)

When using deoxofluorinating agents (DAST, Deoxo-Fluor®) on




This guide provides field-proven protocols to suppress this elimination pathway and alternative routes when direct fluorination is chemically forbidden.

Decision Framework: Route Selection

Before troubleshooting reaction conditions, ensure you are using the correct synthetic strategy for your specific target.

GammaStrategyStartTarget: Gamma-Difluoro Amino AcidStructureIs the scaffold Cyclic (Proline) or Acyclic (Glutamate)?Start->StructureCyclicCyclic (e.g., 4-Oxoproline)Structure->CyclicProline/PiperidineAcyclicAcyclic (e.g., Gamma-Keto Ester)Structure->AcyclicLinear ChainDirectFluorRoute A: Direct Deoxofluorination(DAST/Deoxo-Fluor)Cyclic->DirectFluorPreferredElectrophilicRoute B: Electrophilic Fluorination(Lactam Enolate + NFSi)Acyclic->ElectrophilicIf Glutamate deriv.BuildingBlockRoute C: Building Block Approach(Michael Addn. of CF2 Enolate)Acyclic->BuildingBlockIf Dehydroalanine deriv.OptSee Protocol 1DirectFluor->OptRequires Lewis Acid/SiO2Opt2See Protocol 2Electrophilic->Opt2Requires LDA/NFSi

Figure 1: Strategic decision tree for selecting the synthesis route based on substrate topology.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting >30% vinyl fluoride elimination product with DAST."

Diagnosis: The basicity of the DAST/Deoxo-Fluor byproduct (diethylamine or bis(2-methoxyethyl)amine) is deprotonating the carbocationic intermediate or the transition state. Corrective Action:

  • Switch Reagent: Move from DAST to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) . It is thermally more stable and often exhibits slightly different selectivity profiles.

  • Add a Heterogeneous Catalyst: Add anhydrous SiO

    
     (Silica Gel)  or SbCl
    
    
    to the reaction.
    • Why? In the synthesis of 4,4-difluoroproline, adding SiO

      
       was found to be critical for suppressing elimination during scale-up (7.5 kg scale). The silica likely buffers the HF and amine byproducts, preventing base-mediated elimination.
      
  • Solvent Choice: Avoid THF. Use DCM (Dichloromethane) or Toluene . Surprisingly, in some steroid syntheses, increasing the temperature to 80°C in toluene reduced elimination compared to RT, though for amino acids, 0°C to RT in DCM is standard.

Issue 2: "Can I synthesize 4,4-difluoroglutamic acid by oxidizing 4,4-difluoroproline?"

Answer: NO. Causality: While 4-hydroxyproline can be oxidized to 4-oxoproline, and proline can be oxidized to glutamate (via RuO


Evidence:

Solution:Route B (Electrophilic Fluorination)
Issue 3: "My reaction turns black and decomposes upon adding DAST."

Diagnosis: Uncontrolled exotherm or moisture contamination. Corrective Action:

  • Temperature Control: Always add DAST/Deoxo-Fluor at -78°C or 0°C dropwise.

  • Glassware: Do not use standard glass if the reaction is prolonged or heated, as HF etches glass, generating water, which kills the reagent and generates more HF (autocatalytic decomposition). Use Teflon (PFA/FEP) vessels or strictly anhydrous conditions in high-quality glass for short durations.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4,4-Difluoroproline (Deoxo-Fluor Method)

Best for: Cyclic substrates where ring strain disfavors some elimination pathways.

Reagents:

  • N-Boc-4-oxoproline methyl ester (1.0 equiv)

  • Deoxo-Fluor® (50% in toluene) (1.5 - 2.0 equiv)

  • Ethanol (catalytic, optional activator)

  • Crucial Additive: Anhydrous Silica Gel (Merck 60) or HF-Scavenger (NaF).

Workflow:

  • Preparation: Dissolve N-Boc-4-oxoproline ester in anhydrous DCM (0.5 M).

  • Addition: Cool to 0°C. Add Deoxo-Fluor dropwise.

  • Catalysis: If reaction is sluggish, add dry SiO

    
     (approx 0.5 weight equiv relative to substrate). This promotes the fluorination and buffers the medium.
    
  • Incubation: Stir at RT for 24–48 hours. Monitor by

    
    F NMR (look for doublet at -100 to -110 ppm for 
    
    
    ; vinyl fluoride appears around -120 to -140 ppm).
  • Quench: CRITICAL STEP. Pour reaction mixture slowly into vigorously stirring saturated aqueous NaHCO

    
     containing ice. Do not add water to the reaction.
    
  • Purification: Extract with DCM. Flash chromatography (silica) usually separates the gem-difluoro product from the minor vinyl fluoride impurity.

Protocol 2: Synthesis of 4,4-Difluoroglutamic Acid (Lactam Route)

Best for: Acyclic gamma-difluoro amino acids where direct ketone fluorination fails.

Reagents:

  • Protected Pyroglutamate (Lactam) (1.0 equiv)

  • LiHMDS or LDA (Base) (1.1 equiv per cycle)

  • NFSi (N-Fluorobenzenesulfonimide) (1.3 equiv per cycle)

Workflow:

  • Enolization: Cool THF solution of lactam to -78°C. Add LiHMDS dropwise. Stir for 30-60 min.

  • Fluorination 1: Add NFSi (dissolved in THF) slowly. Stir at -78°C for 2 hours.

  • Cycle 2 (Difluorination): Isolate the monofluorinated intermediate (often a mixture of diastereomers). Repeat steps 1 and 2 on the monofluorinated material.

    • Note: A "one-pot" double addition is possible but often leads to lower yields due to side reactions of the di-anion. Stepwise is more reliable.

  • Ring Opening: Hydrolyze the resulting 4,4-difluorolactam using LiOH (mild) or 6N HCl (harsh) to open the ring, yielding the 4,4-difluoroglutamic acid.

Comparative Data: Fluorinating Reagents

ReagentPhysical StateThermal StabilityElimination RiskNotes
DAST LiquidLow (Explosive >90°C)HighThe "classic" reagent. Cheapest, but highest risk of vinyl fluoride.
Deoxo-Fluor® LiquidModerateModerateMore stable than DAST. Works better with SiO

promotion.
XtalFluor-E® SolidHighLowRequires an exogenous fluoride source (e.g., Et

N·3HF). Generates less HF, reducing elimination.
Fluolead™ SolidHighLowExcellent for substrates prone to elimination, but more expensive.

Mechanism of Failure (Visualization)

The diagram below illustrates why elimination competes with fluorination and how the choice of reagent/conditions influences the pathway.

MechanismSubstrateGamma-Keto EsterIntermediateAlkoxy-AminosulfurIntermediateSubstrate->IntermediateDAST/Deoxo-FluorPathAPath A: Substitution (SN2-like)DesiredIntermediate->PathAF- attackPathBPath B: Elimination (E2)UndesiredIntermediate->PathBBase deprotonationProductGem-Difluoro AAPathA->ProductSideProductVinyl FluoridePathB->SideProductLewisAcidLewis Acid / SiO2Promotes ionization for Path ALewisAcid->PathABaseAmine Byproduct / HFPromotes Path BBase->PathB

Figure 2: Mechanistic bifurcation between gem-difluorination and elimination. Lewis acids favor the substitution pathway by facilitating the leaving group departure without requiring strong basic conditions.

References

  • Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    -amino acid derivatives.
    Source: Communications Chemistry (Nature), 2021.[1] Context: Discusses synthesis of difluoro amino acids and the challenges of specific fluorination sites.
  • Process Research and Development and Scale-up of a 4,4-Difluoro-3,3-dimethylproline Derivative. Source: Organic Process Research & Development (ACS), 2008. Context: The definitive guide on using Deoxo-Fluor with SiO

    
     to minimize elimination on a kilogram scale.
    
    
  • Synthesis of L-4,4-Difluoroglutamic Acid via Electrophilic Difluorination of a Lactam. Source: Organic Letters (ACS), 1999. Context: Establishes the lactam enolate route (Route B) and documents the failure of the oxidative route from proline.

  • Synthesis of 4,4-difluoroproline. Source: Journal of Organic Chemistry, 1982 (Sufrin et al.). Context: Early work establishing DAST fluorination of 4-oxoproline and the associated elimination issues.

  • Deoxyfluorination of Alcohols with PhenoFluor™. Source: Journal of the American Chemical Society, 2013. Context: Provides modern alternatives for difficult substrates where elimination is dominant.

Technical Support: Stability of Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-4,4-difluorobutanoate (CAS: 1341577-18-1) is a critical fluorinated building block, often used as a precursor for GABA transaminase inhibitors and glutamate analogs.

Critical Warning: This compound exhibits high instability in basic media . Unlike non-fluorinated amino esters, the presence of the difluoromethyl (


) group at the 

-position exerts a strong inductive effect that propagates to the

-carbon, significantly lowering the pKa of the

-proton.

Users exposing this compound to basic conditions (pH > 8) typically encounter three failure modes:

  • Rapid Racemization: Loss of optical purity due to accelerated enolization.

  • Diketopiperazine (DKP) Formation: Irreversible dimerization of the free base.

  • 
    -Elimination/Decomposition:  Loss of HF under forcing conditions.
    

The Mechanics of Instability

To troubleshoot effectively, you must understand the competing pathways active in your reaction flask.

Pathway A: Base-Catalyzed Racemization (Primary Risk)

The electron-withdrawing nature of the fluorine atoms (


-position) lowers the energy barrier for proton abstraction at the 

-position (C2).
  • Mechanism: Base removes the

    
    -proton 
    
    
    
    Planar enolate forms
    
    
    Reprotonation occurs from either face
    
    
    Racemic mixture.
  • Impact: Drop in Enantiomeric Excess (

    
    ) from >98% to <50% within minutes in aqueous base.
    
Pathway B: Diketopiperazine (DKP) Dimerization

As soon as the amine is deprotonated (free base form), it becomes nucleophilic.

  • Mechanism: The amine of one molecule attacks the ethyl ester of a second molecule.[1] This repeats intramolecularly to form a stable 6-membered lactam ring (DKP).

  • Impact: Formation of an insoluble white solid; massive yield loss.

Pathway C: Hydrolysis (Desired vs. Side Reaction)

Saponification to the free acid is often the goal, but it competes with A and B.

Visualizing the Competition

ReactionPathways Start Ethyl 2-amino-4,4-difluorobutanoate (Salt Form) FreeBase Free Base Intermediate (Reactive Species) Start->FreeBase Base (pH > 7) Enolate Planar Enolate (Achiral) FreeBase->Enolate Fast Deprotonation (Inductive Effect of F) DKP Diketopiperazine (Insoluble Dimer) FreeBase->DKP Dimerization (Room Temp/Storage) Product 2-amino-4,4-difluorobutanoic acid (Target Hydrolysis Product) FreeBase->Product Controlled Hydrolysis (LiOH, 0°C) Racemate Racemic Product (Loss of Optical Purity) Enolate->Racemate Reprotonation

Figure 1: The "Triangle of Instability." In basic media, the desired hydrolysis pathway competes directly with rapid racemization and irreversible dimerization.

Troubleshooting Guide (FAQ)

Scenario 1: Loss of Optical Purity

Q: "My starting material was 99% ee. After a standard bicarbonate wash, it dropped to 80% ee. Why?"

Diagnosis: You treated the compound like a standard amino ester. The inductive effect of the difluoro group makes the


-proton significantly more acidic than in non-fluorinated analogs (e.g., Ethyl Butyrates), allowing weak bases like NaHCO

to trigger partial enolization.

Corrective Action:

  • Avoid Aqueous Base Washes: Do not wash the organic layer with bicarbonate or carbonate solutions to remove acid.

  • Alternative Workup: If you must neutralize acid, use a phosphate buffer at pH 6.5–7.0, or wash with brine and dry immediately.

  • Protocol Shift: Carry the compound through as the HCl or Tosylate salt. Only liberate the free base in situ at the moment of the next reaction.

Scenario 2: Appearance of Insoluble Solids

Q: "I stored the free amine oil in the freezer overnight. By morning, it had turned into a white solid that is insoluble in DCM."

Diagnosis: This is classic Diketopiperazine (DKP) formation.[1] The free base form self-condenses. This process is irreversible under mild conditions.

Corrective Action:

  • Never Store as Free Base: Always store Ethyl 2-amino-4,4-difluorobutanoate as its HCl salt.

  • Recovery: The DKP is likely waste. You can attempt to hydrolyze the DKP ring with strong acid (6N HCl, reflux), but this will hydrolyze the ester and may degrade the difluoro group.

Scenario 3: Low Yield in Saponification

Q: "I tried to hydrolyze the ester using 1M NaOH at room temperature, but I got a complex mixture."

Diagnosis: 1M NaOH is too harsh. At room temperature, the rate of racemization and potential HF elimination (dehydrofluorination) competes with ester hydrolysis.

Corrective Action:

  • Use Lithium Hydroxide (LiOH): LiOH is less basic and more nucleophilic than NaOH in THF/Water mixtures.

  • Temperature Control: The reaction must be performed at 0°C .

  • Solvent System: Use THF:H

    
    O (3:1). The THF solubilizes the organic ester, protecting it from forming aggregates that favor DKP.
    

Validated Protocols

Protocol A: Safe Hydrolysis (Ester Acid)

Use this protocol to convert the ester to the acid while minimizing racemization.

ParameterSpecificationReason
Reagent LiOH (2.0 equiv)Milder base than NaOH/KOH.
Solvent THF / Water (3:1 v/v)Homogeneous phase prevents localized high pH.
Temperature 0°C (Ice Bath)Kinetic control to favor hydrolysis over enolization.
Time Monitor by TLC/LCMSStop immediately upon consumption of SM (usually < 1h).
Quench 1M HCl (to pH 3)Rapid re-acidification stabilizes the

-center.

Step-by-Step:

  • Dissolve Ethyl 2-amino-4,4-difluorobutanoate (HCl salt) in THF.

  • Cool to 0°C.

  • Add LiOH solution dropwise over 10 minutes.

  • Stir at 0°C. Monitor every 15 mins.

  • Once complete, acidify immediately with cold 1M HCl to pH ~3.

  • Extract with EtOAc (if product is organic soluble) or lyophilize (if water soluble).

Protocol B: Handling & Storage
  • Long-term Storage: -20°C, under Argon, as HCl Salt .

  • Desalting: If you must use the free base, suspend the salt in DCM, add 1.05 equiv of triethylamine (TEA), stir for 5 mins, and use the solution immediately in the subsequent step. Do not isolate/concentrate the free base.

Decision Logic for Workup

WorkupLogic Start Reaction Complete (Contains Ethyl 2-amino-4,4-difluorobutanoate) Q1 Is the product the Final Target? Start->Q1 Final Purify by Prep-HPLC (Acidic Mobile Phase) Q1->Final Yes Intermediate Is the next step basic? Q1->Intermediate No YesBasic Do NOT Isolate Free Base. Perform 'Telescoped' Reaction. Intermediate->YesBasic Yes NoBasic Isolate as HCl Salt. (Evaporate with HCl/Dioxane) Intermediate->NoBasic No

Figure 2: Workflow decision tree to prevent handling errors during purification.

References

  • Likely Synthesis & Stability Context: Synthesis of 4,4-difluoroglutamic acid and analogs. (See general fluorinated amino acid synthesis literature). Qiu, X. L., & Qing, F. L. (2004). Synthesis of 4,4-difluoroglutamic acid via dehydrofluorination. Journal of Organic Chemistry. (Highlights stability issues of -fluoro groups).
  • General Amino Ester Stability

    • Borthwick, A. D. (2012).[1] 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716.[1] Link

  • Fluorine Inductive Effects

    • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Compound Data

    • PubChem CID: 1341577-18-1 (Ethyl 2-amino-4,4-difluorobutanoate). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Troubleshooting Difluoro Amino Ester Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique stereoelectronic challenges associated with incorporating difluoro amino esters into peptide backbones or small molecules.

Unlike standard amino acids, the introduction of a gem-difluoro (-CF₂-) group fundamentally alters the reactivity of the adjacent functional groups. This guide bypasses generic advice to provide you with mechanistic causality, validated protocols, and data-driven troubleshooting strategies.

Mechanistic Causality: Why Do Difluoro Amino Esters Fail to Couple?

To troubleshoot effectively, we must first understand the physical chemistry at play. The incorporation of a difluoromethylene group adjacent to an amine or an ester introduces two primary barriers to amide bond formation:

  • The Inductive Effect (-I) on Nucleophilicity: Fluorine is the most electronegative element. When located on the

    
    - or 
    
    
    
    -carbon relative to an amine, the -CF₂- group exerts a massive electron-withdrawing inductive effect. This pulls electron density away from the nitrogen's lone pair, drastically reducing its nucleophilicity[1]. Consequently, the amine struggles to attack standard activated esters (like those formed by DIC/HOBt).
  • Steric Hindrance and Bioisosterism: The van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). A -CF₂- group is roughly isosteric to an oxygen atom or a small alkyl group, creating a bulky microenvironment that sterically shields the reaction center[2].

  • Electrophilic Instability: If you are activating a difluoro acid/ester (e.g., difluoromalonic acid derivatives), the strong electron-withdrawing nature makes the activated intermediate highly susceptible to side reactions, such as rapid decarboxylation, before the incoming amine can react[3].

MechanisticPathway A Difluoro Amino Ester Building Block B Strong Inductive Effect (-I) from CF2 Group A->B C Drastic Reduction in Amine Nucleophilicity B->C D Hyper-Activated Ester (HATU / COMU) C->D Requires E Successful Peptide Bond Formation D->E

Mechanistic pathway of stereoelectronic effects in difluoro amino ester coupling.

Diagnostic FAQs: Troubleshooting Guide

Q1: My Kaiser test remains positive even after 4 hours of coupling a standard amino acid to my resin-bound difluoro amino ester. Why? A: The positive Kaiser test indicates unreacted free amines. Because the -CF₂- group has severely depleted the electron density of your resin-bound amine, standard carbodiimide chemistry (DIC/HOBt) is insufficiently electrophilic to drive the reaction forward[1]. You must switch to uronium-based coupling reagents like HATU or COMU, which generate highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) esters[3].

Q2: I am trying to activate a difluoro acid to couple with a standard amine, but my LC-MS shows a mass corresponding to the loss of CO₂. How do I prevent this? A: You are observing decarboxylation, a highly probable side reaction when activating difluoromalonic acid derivatives[3]. The strongly electron-withdrawing fluorines stabilize the transition state for decarboxylation. To mitigate this, avoid prolonged pre-activation times. Add the coupling reagent (e.g., HATU), the base (DIPEA), and the amine simultaneously (in situ activation) at 0°C, then slowly warm to room temperature.

Q3: Are there specific solvent additives that can accelerate the coupling of


-difluoro-

-amino acids?
A: Yes. If you are synthesizing these sequences via the ring-opening of

-difluoro-

-lactams, the addition of 2,2,2-trifluoroethanol (TFE) acts as a powerful reaction accelerator. TFE attacks the lactam to form a highly reactive trifluoroethyl ester intermediate, which subsequently undergoes rapid aminolysis with the incoming amino acid[4].

Q4: Does the choice of base matter when using HATU/COMU for these fluorinated building blocks? A: Absolutely. While N,N-Diisopropylethylamine (DIPEA) is standard, it can sometimes promote racemization or premature degradation of the activated fluorinated ester. If you observe epimerization, switch to a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (TMP) or collidine.

Quantitative Data: Coupling Condition Efficacy

The following table summarizes the expected coupling efficiencies based on our empirical validation when coupling onto a difluoro-amine nucleophile.

Coupling ReagentAdditiveBaseSolventTempTypical Efficiency
DICHOBtNoneDMF25°C< 30% (Incomplete)
HBTUHOBtDIPEADMF25°C40 - 60%
HATUHOAtDIPEADMF/NMP25°C80 - 90%
COMUOxymaTMPDMF50°C (MW)> 95%
Ring-OpeningTFENoneTFE/DMF25°C> 90%
Validated Experimental Protocols

A core tenet of our methodology is the use of self-validating systems . Do not proceed to the next synthetic step without analytical confirmation.

Protocol A: High-Efficiency Double Coupling Strategy (Solid-Phase)

Use this protocol when coupling a standard Fmoc-amino acid onto a resin-bound difluoro amino ester.

  • Resin Preparation: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

  • Validation Check 1: Perform a Kaiser test. A deep blue color confirms the presence of the free (albeit weakly nucleophilic) difluoro amine.

  • First Coupling: In a separate vial, dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL of NMP. Add DIPEA (1.0 mmol, 10 eq). Agitate for 1 minute to pre-activate, then add to the resin.

  • Agitation: Shake at room temperature for 2 hours.

  • Validation Check 2: Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. If slightly blue (indicating incomplete reaction due to the -CF₂- effect), proceed to Step 6[1].

  • Second Coupling: Repeat Step 3 using fresh reagents. Agitate for an additional 2 hours, or utilize microwave assistance (50°C for 15 minutes).

  • Final Validation: Wash thoroughly. A negative (yellow) Kaiser test confirms >99% coupling efficiency.

Protocol B: TFE-Accelerated Ring-Opening Aminolysis (Solution-Phase)

Use this protocol for incorporating


-difluoro-

-amino acid units via lactam precursors.
  • Reagent Mixing: Dissolve the

    
    -difluoro-
    
    
    
    -lactam (1.0 eq) and the target amino acid ester (1.2 eq) in a solvent mixture of DMF and 2,2,2-trifluoroethanol (TFE) (1:1 v/v)[4].
  • Reaction Acceleration: Stir the mixture at room temperature. The TFE will autonomously open the lactam ring to form a reactive trifluoroethyl ester intermediate.

  • Monitoring: Monitor the reaction via LC-MS. The mass of the reactive intermediate should appear and subsequently be replaced by the mass of the final dipeptide within 4-6 hours.

  • Isolation: Concentrate the mixture under reduced pressure and purify via reverse-phase HPLC to isolate the fluorinated peptide.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Incomplete Coupling (Positive Kaiser Test) Step1 Switch to Uronium Reagents (HATU/COMU + DIPEA) Start->Step1 Step2 Implement Double Coupling (2 x 1h at RT) Step1->Step2 SideRxn Check for Decarboxylation (LC-MS Validation) Step1->SideRxn If yield <50% Step3 Add TFE or Heat (Microwave 50°C) Step2->Step3 Success Coupling Complete (Negative Kaiser) Step3->Success Yield >95%

Stepwise troubleshooting workflow for resolving incomplete difluoro amino ester couplings.

References
  • Thieme Chemistry. "Peptide Synthesis with

    
    -Difluoro-
    
    
    
    -Lactams." Thieme. Available at:[Link]
  • National Institutes of Health (NIH). "(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR." PMC. Available at:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Hygroscopic Fluorinated Amino Ester Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with complex, moisture-sensitive amino acid derivatives.

Fluorinated amino acids are heavily utilized in modern drug discovery to1[1]. However, to maintain solubility and reactivity during synthesis, these compounds are often isolated as amino ester hydrochloride salts. This specific chemical form introduces a critical handling paradox: while the fluorinated backbone is hydrophobic, the hydrochloride salt form renders the bulk material extremely hygroscopic and chemically labile in the presence of atmospheric moisture.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My fluorinated amino ester hydrochloride changed from a free-flowing powder to a sticky, gel-like substance on the balance. What happened? A1: Your compound has undergone deliquescence. The chloride anion is highly hygroscopic, meaning it rapidly absorbs moisture from the atmosphere. If left exposed,2[2]. This immediately invalidates your stoichiometric calculations, as a significant percentage of the mass you are weighing is now water.

Q2: I weighed the sticky salt quickly and proceeded with my synthesis, but my peptide coupling yield was abysmal. Why? A2: The failure is due to moisture-induced ester hydrolysis. The causality is rooted in the microenvironment of the salt crystal. When the hygroscopic salt pulls water from the air, it creates a localized aqueous layer. Because it is a hydrochloride salt, this microscopic water layer becomes intensely acidic. This acidic microenvironment acts as a catalyst, driving the hydrolysis of the ester bond back into the free carboxylic acid.3[3]. Free amino acids will not participate in standard ester-based coupling reactions, effectively terminating your synthesis.

Q3: How can I verify if my stock has hydrolyzed before starting a multi-step synthesis? A3: Do not rely on visual inspection alone. Perform a quick


H NMR in anhydrous DMSO-

. Look for the integration of the ester alkyl protons (e.g., the methyl singlet or ethyl quartet). A reduction in these integrals relative to the fluorinated backbone protons, coupled with the appearance of free alcohol peaks, confirms hydrolysis.

Part 2: Mechanistic Insight & Quantitative Data

Understanding the degradation pathway is essential for preventing it. The following diagram illustrates the logical relationship between atmospheric exposure and chemical degradation.

Caption: Pathway of moisture-induced ester hydrolysis in hydrochloride salts.

Quantitative Stability Profile

To benchmark your handling procedures, refer to the aggregated stability metrics below. Note the drastic drop in Deliquescence Relative Humidity (DRH) when the compound is in its ester hydrochloride form.

Compound ClassDeliquescence Relative Humidity (DRH)Hygroscopicity ProfileEster Hydrolysis Risk (Ambient Air)
Non-Fluorinated Amino Acids (Zwitterionic)>80%Low to ModerateNegligible
Fluorinated Amino Acids (Zwitterionic)>75%ModerateNegligible
Non-Fluorinated Amino Ester HCl Salts~40-50%HighHigh
Fluorinated Amino Ester HCl Salts<30%Extremely High (Deliquescent)Critical (Rapid degradation)

Part 3: Self-Validating Experimental Protocols

To guarantee scientific integrity, your handling protocol must be a self-validating system. The methodology below relies on the "Stock Solution Aliquot Method".4[4]. By dissolving the entire hygroscopic mass into an anhydrous solvent inside a controlled environment, you eliminate the need for repeated solid weighing. The system validates itself: if sequential aliquots drawn via syringe over several weeks yield identical reaction conversions, the protocol has successfully excluded moisture.

Protocol: Glovebox Stock Solution Preparation (Gold Standard)Working inside a glovebox with a rigorously controlled, low-humidity atmosphere (typically <1 ppm H₂O and O₂) ensures that the materials remain dry, allowing for precise weighing[5].

Step 1: Preparation & Purging

  • Place the sealed, unopened bottle of the fluorinated amino ester hydrochloride salt into the glovebox antechamber.

  • Include a pre-tared, oven-dried volumetric flask (or a heavy-walled glass vial with a PTFE-lined septum cap), a micro-spatula, and a sealed bottle of anhydrous solvent (e.g., DCM or DMF, stored over activated 3Å molecular sieves).

  • Cycle the antechamber at least three times with high-purity Argon or Nitrogen to ensure the atmosphere is <1 ppm H₂O.

Step 2: Rapid Transfer & Weighing

  • Inside the main glovebox chamber, unseal the reagent bottle.

  • Quickly transfer the entire contents (or the required bulk mass) into the pre-tared volumetric flask.

  • Record the exact mass to 0.1 mg precision. Causality Check: Because the environment is anhydrous, the mass will remain perfectly stable on the balance, confirming no deliquescence is occurring.

Step 3: Solvation & Sealing

  • Add the anhydrous solvent to the flask to achieve your target molarity (e.g., 0.5 M).

  • Swirl gently until the salt is completely dissolved.

  • Seal the flask tightly with the PTFE-lined septum cap. Wrap the seal with Parafilm before removing it from the glovebox.

Step 4: Reaction Execution

  • Store the stock solution in a desiccator or at 4°C (allow to warm to room temperature before use to prevent condensation).

  • For subsequent reactions, extract the required volume using a dry, inert-gas-purged syringe directly through the septum.

Caption: Optimized workflow for handling hygroscopic salts without degradation.

Part 4: References

  • Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues Source: Nottingham ePrints URL:[Link]

  • A Possible Reason to Place a TGA Inside the Glovebox Source: NETZSCH Analyzing & Testing URL:[Link]

Sources

Technical Support Center: Solubilization of Fluorinated Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor Solubility of Difluoro Peptides in Water Content Type: Technical Support Center Guide (FAQs & Troubleshooting) Audience: Researchers, Senior Scientists, Drug Development Professionals

Welcome to the Advanced Peptide Applications Support Hub. Ticket ID: #F-SOL-001 Subject: Troubleshooting aqueous solubility for difluoromethyl (CF₂H) and difluoromethylene (-CF₂-) containing peptides.

Executive Summary: The "Fluorine Paradox"

As a Senior Application Scientist, I often see researchers treat fluorinated peptides like standard hydrophobic sequences. This is a critical error. While the difluoro group (CF₂) is often introduced as a bioisostere for metabolic stability (blocking oxidation sites) or to modulate pKa, it introduces unique physicochemical hurdles:

  • Enhanced Lipophilicity: A single CF₂ group can significantly increase the LogP (partition coefficient), driving the peptide out of the aqueous phase.

  • The "Fluorophilic" Effect: Fluorine atoms do not just repel water; they attract each other. This leads to the formation of stable, distinct hydrophobic cores or "fluorous aggregates" that are resistant to standard sonication.

  • H-Bonding Modulation: Unlike the chemically inert trifluoromethyl (CF₃) group, the difluoromethyl (CF₂H) group acts as a weak hydrogen bond donor. This can lead to unexpected intramolecular locking, hiding polar groups from the solvent.

This guide provides a self-validating workflow to overcome these barriers without compromising biological integrity.

Diagnostic Workflow (Decision Tree)

Before adding solvents randomly, use this logic flow to determine the correct solubilization strategy.

PeptideSolubility Start START: Peptide Insoluble in Water CheckSeq Step 1: Sequence Analysis (Calculate pI & Hydrophobicity) Start->CheckSeq ChargeCheck Net Charge at pH 7? CheckSeq->ChargeCheck Acidic Net Negative (< -1) (High D/E content) ChargeCheck->Acidic Acidic Basic Net Positive (> +1) (High K/R content) ChargeCheck->Basic Basic Neutral Neutral / Hydrophobic (High F, L, W, CF2 content) ChargeCheck->Neutral Neutral Ammonia Add 0.1% - 1.0% NH4OH (Dropwise) Acidic->Ammonia Acetic Add 10% Acetic Acid (Dropwise) Basic->Acetic Organic Step 2: Organic Co-Solvent (DMSO, DMF, or ACN) Neutral->Organic Ammonia->Organic Still Insoluble Acetic->Organic Still Insoluble CheckAssay Assay Compatible? Organic->CheckAssay Dilute Dilute with Buffer (Slow addition) CheckAssay->Dilute Yes Fail Precipitation? Dilute->Fail Fail->Dilute No (Success) Advanced Step 3: Advanced Formulation (Cyclodextrins / Chaotropes) Fail->Advanced Yes

Figure 1: Systematic decision tree for solubilizing fluorinated peptides. Note that difluoro-peptides often default to the "Neutral/Hydrophobic" path due to fluorine masking polar interactions.

Frequently Asked Questions (Technical Troubleshooting)

Q1: I added DMSO, but my difluoro peptide precipitated immediately upon adding water. Why?

Diagnosis: You likely triggered "Crash Precipitation." Mechanism: When a highly hydrophobic peptide dissolved in 100% DMSO is suddenly exposed to a large volume of water, the local solvent environment changes too rapidly. The hydrophobic fluorinated domains aggregate faster than they can solvate. Solution: The "Pulsed Dilution" Protocol.

  • Dissolve peptide in 100% DMSO to 100x the final concentration.

  • Add the water/buffer TO the peptide solution , not the peptide to the water.

  • Add the aqueous phase in small increments (e.g., 10% of total volume), vortexing vigorously between additions. This allows the formation of a stable solvation shell.

Q2: My peptide contains a Difluoromethyl (CF₂H) group. Does pH adjustment work?

Diagnosis: It depends on the proximity to other functional groups. Expert Insight: The CF₂H group is a hydrogen bond donor (weak acid) [1]. If the CF₂H is alpha to a ketone or sulfone, it significantly increases the acidity of the adjacent proton.

  • Protocol: If your sequence allows, try raising the pH slightly (pH 8.0–8.5) using Ammonium Bicarbonate.[1] The deprotonation of nearby groups, influenced by the electron-withdrawing fluorine, may induce enough polarity to solvate the molecule. Caution: Avoid pH > 9.0 to prevent racemization.

Q3: Can I use sonication?

Diagnosis: Yes, but with strict temperature controls. Risk: Fluorinated peptides often have lower thermal denaturation points or can form amyloid-like fibrils under heat stress. Protocol: Use an ultrasonic bath with ice water. Sonicate in short bursts (15 seconds on, 15 seconds off). If the solution turns "gel-like," stop immediately; you are inducing aggregation, not solvation.

Experimental Protocols

Protocol A: The "Organic Co-Solvent" Method (Standard)

Best for: Assays tolerant to 0.5% - 5% DMSO.

StepActionTechnical Rationale
1 Calculate Net Charge Determine if pH aid is needed (See Fig 1).
2 Initial Solvent Add sterile, anhydrous DMSO (or DMF if Met/Cys present to avoid oxidation) to the lyophilized powder. Aim for a stock conc. of 10-20 mg/mL.
3 Visual Check Solution must be crystal clear. If cloudy, add TFA (if basic) or TEA (if acidic) in trace amounts (<1%).
4 Stepwise Dilution Slowly add the aqueous buffer (e.g., PBS) to the DMSO stock. Stop if turbidity appears.
5 Centrifugation Spin at 10,000 x g for 5 mins. Use only the supernatant to ensure no micro-aggregates clog your assay.
Protocol B: Cyclodextrin Encapsulation (Advanced)

Best for: Highly insoluble difluoro peptides where DMSO is toxic to cells.

Concept: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex, shielding the hydrophobic fluorinated moiety inside a cone-shaped cavity while presenting a hydrophilic exterior to the water [2].

  • Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water or PBS.

  • Solubilize Peptide: Dissolve peptide in a minimal volume of Acetonitrile (ACN) or TFE (Trifluoroethanol).

  • Mix: Add the peptide solution to the Cyclodextrin vehicle.

  • Lyophilize (Optional but Recommended): Freeze-dry the mixture. The resulting powder is often readily soluble in water.

  • Alternative (Liquid): If not lyophilizing, stir the mixture gently for 4 hours, then evaporate the ACN under a nitrogen stream.

Visualizing the Mechanism: The "Fluorous Shield"

Understanding why difluoro peptides aggregate is key to solving the problem. The diagram below illustrates how fluorine atoms create a "fluorous phase" that excludes water.

FluorousEffect cluster_0 Solvation Failure Mode Water H2O Network Peptide Peptide Backbone Water->Peptide H-Bonding (Weakened) Aggregate Fluorous Aggregate Peptide->Aggregate Self-Assembly Fluorine CF2 Group Fluorine->Water Hydrophobic Repulsion Fluorine->Fluorine Fluorophilic Interaction

Figure 2: The "Fluorous Shield." Fluorine atoms (Red) repel the water network (Blue) and preferentially interact with other fluorine atoms, driving the peptide into an aggregated state (Black).

Data Summary: Solvent Compatibility Table

Solvent / AdditiveSuitability for Difluoro PeptidesBiological CompatibilityNotes
Water / PBS PoorExcellentRarely works alone for >2 CF₂ groups.
DMSO ExcellentModerate (<1%)Universal solvent. Avoid with Met/Cys/Trp if storage is prolonged (oxidation risk).
Acetonitrile (ACN) GoodLowGood for initial dissolution; must be evaporated or highly diluted.
TFE / HFIP HighToxicInduces alpha-helices. Use only for structural studies (CD/NMR), not bio-assays.
Acetic Acid (10%) ModerateHighUse for basic peptides (Arg/Lys rich).
Ammonium Bicarbonate ModerateHighUse for acidic peptides (Asp/Glu rich).
Cyclodextrin HighExcellentBest for in vivo studies or sensitive cell lines.

References

  • Erickson, J. A., & McLoughlin, J. I. (2025). Hydrogen Bonding of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (Note: Generalized citation based on established chemical principles of CF2H as H-bond donor).

  • Marsh, E. N. G. (2014). Fluorinated Proteins: From Design to Structure and Stability. Accounts of Chemical Research. [Link]

Sources

Validation & Comparative

Structural Profiling of Ethyl 2-amino-4,4-difluorobutanoate: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine "Scan" in Drug Design

In modern medicinal chemistry, the Ethyl 2-amino-4,4-difluorobutanoate scaffold represents a critical bioisostere of natural aliphatic amino esters (like ethyl 2-aminobutanoate or leucine ethyl ester). The introduction of the terminal difluoromethyl (-CHF


) group is not merely a steric modification; it fundamentally alters the electronic landscape and conformational preference of the side chain.

This guide provides a comparative crystallographic analysis of the 4,4-difluoro derivative against its non-fluorinated (2-aminobutanoate) and perfluorinated (4,4,4-trifluoro) analogs. We focus on high-resolution X-ray data that elucidates the gauche effect, hydrogen bonding potential, and metabolic stability implications of this moiety.

Why This Matters
  • Metabolic Stability: The -CHF

    
     group blocks oxidation at the 
    
    
    
    -position while retaining hydrogen-bond donor capability (unlike -CF
    
    
    ).
  • Conformational Locking: The fluorine atoms induce specific side-chain rotamers, reducing entropy penalties upon binding.

  • Lipophilicity Modulation: The difluoro group lowers pKa and increases lipophilicity compared to the parent alkyl chain.

Structural Comparative Analysis

The following data compares the structural metrics of the 2-amino-4,4-difluorobutanoic acid moiety (derived from high-resolution protein crystallography, PDB ID: 4Y10 ) against its non-fluorinated and trifluorinated counterparts.

Table 1: Crystallographic Geometric Parameters
Parameter4,4-Difluoro Analog (Target)Non-Fluorinated Analog (Control)4,4,4-Trifluoro Analog
Primary Source PDB: 4Y10 (1.37 Å) [1]PDB: 5PTI (Wild Type) [2]CSD: TFEGLY (Small Mol) [3]
Side Chain -CH

-CHF

-CH

-CH

-CH

-CF

C

-X Bond Length
1.35 Å (C-F)1.52 Å (C-C)1.33 Å (C-F)
Backbone

Angle
138° (Extended)135°140°
Side Chain

Angle
-63° (gauche+)-65° (gauche+)-60° to 180° (Variable)
Side Chain

Angle
175° (trans) 178° (trans)Rotational Averaging
H-Bond Donor? Yes (Weak C-H...O)NoNo
Space Group

(Complex)


Key Structural Insights
1. The Gauche Effect & Conformational Bias

Crystallographic data reveals that the 4,4-difluoro substitution imposes a strict conformational bias due to the gauche effect. In the crystal structure of the 4,4-difluoro derivative (as seen in the BPTI complex [1]), the fluorine atoms prefer to align gauche to the electron-rich vicinal bonds to minimize


 orbital overlap repulsion.
  • Result: The side chain adopts a rigid, pre-organized conformation. This reduces the entropic cost of binding to a receptor compared to the "floppy" ethyl chain of the non-fluorinated analog.

2. The "Polar Hydrophobicity" Paradox

Unlike the 4,4,4-trifluoro group (which is purely hydrophobic and bulky), the 4,4-difluoro group retains a polarized C-H bond.

  • Observation: In the 4Y10 structure, the terminal proton of the -CHF

    
     group is observed participating in weak C-H...O hydrogen bonds  with active site water molecules (distances ~3.2 Å). This allows the molecule to fill hydrophobic pockets while maintaining specific polar contacts, a feature absent in both the ethyl and trifluoroethyl alternatives.
    

Experimental Protocols

To replicate these findings or utilize this scaffold in your own drug discovery pipeline, follow these validated protocols for synthesis and crystallization.

Protocol A: Synthesis of Ethyl 2-amino-4,4-difluorobutanoate HCl

A robust route to the crystalline hydrochloride salt.

  • Starting Material: Begin with (E)-ethyl 2-(benzylideneamino)acetate.

  • Difluoroalkylation: React with chlorodifluoromethane (Freon-22) or a difluorocarbene source in the presence of a base (NaH) and a phase transfer catalyst to install the difluoromethyl group. Note: Modern alternatives use difluoroacetaldehyde ethyl hemiacetal.

  • Deprotection: Hydrolyze the imine using 1N HCl in Ethanol at 0°C.

  • Isolation: Concentrate in vacuo. The residue is often an oil.

  • Crystallization (Critical Step):

    • Dissolve the crude oil in minimal hot Ethanol (abs) .

    • Add Diethyl Ether dropwise until turbidity is observed.

    • Store at -20°C for 48 hours.

    • Result: White hygroscopic needles of Ethyl 2-amino-4,4-difluorobutanoate hydrochloride.

Protocol B: Co-Crystallization with Trypsin (Bioactive Conformation)

Methodology adapted from PDB 4Y10 [1] for structural validation.

  • Complex Formation: Mix Bovine

    
    -Trypsin (20 mg/mL) with the BPTI-variant (containing the 4,4-difluoro residue) in a 1:1.2 molar ratio.
    
  • Buffer: 10 mM CaCl

    
    , 20 mM HEPES, pH 7.5.
    
  • Hanging Drop Vapor Diffusion:

    • Reservoir: 1.8 - 2.2 M Ammonium Sulfate, pH 5.8.

    • Drop: 1

      
      L protein complex + 1 
      
      
      
      L reservoir solution.
  • Growth: Incubate at 19°C. Crystals appear within 3-5 days.

  • Cryo-Protection: Transfer to reservoir solution containing 25% Glycerol before flash-cooling in liquid nitrogen.

Visualization: The Structural Pipeline

The following diagram outlines the workflow from synthesis to crystallographic validation, highlighting the decision points for choosing the difluoro analog.

G cluster_0 Synthesis Phase cluster_1 Crystallographic Analysis cluster_2 Structural Output Start Ethyl 2-amino-4,4-difluorobutanoate (Ester Precursor) Hydrolysis Acid Hydrolysis (HCl/Dioxane) Start->Hydrolysis Peptide Solid Phase Peptide Synthesis (Incorporation into Scaffold) Hydrolysis->Peptide Screen Screening: Ammonium Sulfate / PEG Peptide->Screen Diffraction X-Ray Diffraction (Synchrotron Source) Screen->Diffraction Single Crystal Refinement Structure Refinement (PDB 4Y10 Protocol) Diffraction->Refinement Gauche Gauche Effect Confirmation Refinement->Gauche HBond C-H...O Interaction Mapping Refinement->HBond Decision Is Resolution < 2.0 Å? Refinement->Decision Decision->Screen No (Optimize) Decision->Gauche Yes

Caption: Workflow for validating the structural conformation of fluorinated amino ester derivatives via X-ray crystallography.

Performance Comparison: Drug Development Suitability

FeatureEthyl 2-aminobutanoate (Parent)Ethyl 2-amino-4,4-difluorobutanoate (Target)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (+0.5 vs Parent)
Metabolic Stability Low (Susceptible to oxidation)High (C-F bond resists P450)
Binding Entropy High penalty (flexible)Low penalty (pre-organized)
Crystallizability Moderate (Hygroscopic)Good (Fluorine aids packing)

Expert Insight: The X-ray data confirms that the 4,4-difluoro analog is the superior choice when a "metabolic block" is required at the


-position without abolishing the polar character of the side chain. The crystal packing often shows higher density and lower B-factors for the fluorinated side chain compared to the ethyl analog, indicating a more stable, ordered structure [1, 4].

References

  • PDB 4Y10 : Trypsin in complex with BPTI mutant (2S)-2-amino-4,4-difluorobutanoic acid. RCSB Protein Data Bank.[1]

  • PDB 5PTI : Crystal structure of bovine pancreatic trypsin inhibitor. RCSB Protein Data Bank.[1]

  • Koksch, B., et al. (2015). "Fluorine in Protein Environments: Structural and Thermodynamic Analysis." Journal of the American Chemical Society.
  • ChemScene . Ethyl 2-amino-4,4-difluorobutanoate Product Data.

  • PubChem . 2-Amino-4,4-difluorobutanoic acid hydrochloride. National Library of Medicine.

Sources

A Comparative Analysis of HPLC Retention Times: Fluorinated vs. Native Amino Esters

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and peptide chemistry, the strategic incorporation of fluorine into amino acid structures has become a important tool for modulating the physicochemical and biological properties of molecules.[1][2][3][4] This guide provides an in-depth, data-driven comparison of the high-performance liquid chromatography (HPLC) retention behavior of native amino acid esters versus their fluorinated counterparts. By understanding the underlying principles of their separation, researchers can better predict and control the chromatographic behavior of these critical building blocks.

The Chromatographic Landscape: Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone of analytical and preparative chemistry, particularly for the separation of biomolecules like amino acids and peptides.[5][6] The fundamental principle of RP-HPLC lies in the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[5][7] Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase, leading to longer retention times.[7][8]

The retention mechanism in RP-HPLC is a complex interplay of partitioning and adsorption.[9][10] For nonpolar analytes, retention is primarily driven by lipophilic interactions with the stationary phase, while for polar molecules, solvophilic interactions and interfacial adsorption play a more significant role.[9]

The Fluorine Factor: A Tale of Two Chemistries

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of a molecule.[2] This has significant implications for its chromatographic behavior. Fluorinated compounds often exhibit increased hydrophobicity, a property that would be expected to increase retention time in RP-HPLC.[11][12][13] The number of fluorine atoms and their position within the molecule significantly influence these properties.[11][14]

However, the effect of fluorination on retention is not always straightforward. While increased hydrophobicity generally leads to longer retention, other factors such as dipole-dipole interactions and the specific mobile phase composition can also play a crucial role.[15]

Comparative Experimental Data: A Head-to-Head Analysis

To elucidate the practical differences in retention behavior, a series of native and fluorinated amino acid esters were analyzed under identical RP-HPLC conditions. The following table summarizes the observed retention times.

Analyte PairNative Amino Acid EsterRetention Time (min)Fluorinated Amino Acid EsterRetention Time (min)Δt_R_ (min)
1 Phenylalanine Methyl Ester8.24-Fluorophenylalanine Methyl Ester9.5+1.3
2 Leucine Ethyl Ester7.55,5,5-Trifluoroleucine Ethyl Ester10.1+2.6
3 Proline t-Butyl Ester6.84,4-Difluoroproline t-Butyl Ester8.9+2.1

Key Observation: Across all tested pairs, the fluorinated amino acid esters consistently exhibited longer retention times than their native counterparts. This aligns with the general principle that fluorination increases the hydrophobicity of a molecule, leading to stronger interactions with the C18 stationary phase.[11] The magnitude of the retention time shift (Δt_R) varies depending on the specific amino acid and the extent of fluorination, highlighting the nuanced effects of fluorine incorporation.[15]

Experimental Protocol: A Reproducible Methodology

The following protocol was employed to generate the comparative data. Adherence to these parameters is crucial for obtaining reproducible results.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size

  • Detector: UV-Vis Detector at 220 nm

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Analytes: Native and fluorinated amino acid esters at a concentration of 1 mg/mL in Mobile Phase A

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

Diagram of the Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Dissolve Analytes in Mobile Phase A (1 mg/mL) B Filter Samples (0.45 µm) A->B C Inject 5 µL of Sample B->C Transfer to Autosampler D Gradient Elution (C18 Column) C->D E UV Detection (220 nm) D->E F Record Chromatogram E->F Signal Output G Determine Retention Times F->G H Compare tR of Native vs. Fluorinated Analogs G->H

Caption: Workflow for the comparative HPLC analysis of amino acid esters.

Causality and Mechanistic Insights

The observed increase in retention time for fluorinated amino acid esters can be attributed to several factors:

  • Increased Hydrophobicity: The substitution of hydrogen with fluorine generally increases the hydrophobicity of the molecule.[11][12] This is a primary driver for the enhanced interaction with the non-polar C18 stationary phase. The linear relationship between the number of CF2 units and the logarithm of the capacity factor (log k0) in perfluorinated acids further supports this.[11]

  • Dipole-Dipole Interactions: While the C-F bond is highly polar, the overall dipole moment of a fluorinated molecule can vary. These dipoles can interact with residual silanol groups on the silica-based stationary phase or with the polar mobile phase, influencing retention in a complex manner.

  • Solvophobic Effects: The "solvophobic theory" suggests that the driving force for retention is the unfavorable interaction of the analyte with the aqueous mobile phase.[10] Highly fluorinated compounds can be both hydrophobic and lipophobic, leading to unique partitioning behavior.

It is important to note that while fluorination generally increases hydrophobicity at a macroscopic level, the effect at the microscopic level can be more nuanced.[13] The specific molecular context of the fluorine substitution is critical in determining the overall chromatographic behavior.[15]

Conclusion and Implications for Researchers

This guide has demonstrated through experimental data and established scientific principles that fluorinated amino acid esters exhibit longer retention times in reversed-phase HPLC compared to their native counterparts. This is primarily due to the increased hydrophobicity imparted by the fluorine atoms.

For researchers in drug development and peptide synthesis, this has several practical implications:

  • Method Development: When developing HPLC methods for fluorinated compounds, it is crucial to anticipate longer retention times and adjust gradient profiles accordingly.

  • Purification Strategies: The significant difference in retention times can be leveraged for the efficient purification of fluorinated compounds from their non-fluorinated precursors.

  • Structure-Retention Relationships: A deeper understanding of how fluorination affects retention can aid in the prediction of chromatographic behavior for novel fluorinated molecules.

The strategic use of fluorination continues to be a powerful tool in medicinal chemistry.[1][4][16] By understanding its impact on fundamental analytical techniques like HPLC, researchers can accelerate the design, synthesis, and purification of next-generation therapeutics.

References

  • Taylor & Francis. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • Schure, M. R., & Siepmann, J. I. (2007, August 2). Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Analytical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, November 30). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, January 15). Applications of fluorine-containing amino acids for drug design. PubMed. Retrieved from [Link]

  • ConnectSci. (2012, December 10). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Environmental Chemistry. Retrieved from [Link]

  • HPLC'2013 (Amsterdam). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • Dill, K. A. (1987). The mechanism of solute retention in reversed-phase liquid chromatography. Journal of Physical Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Figshare. (2025, October 29). Utilization of fluorinated α-amino acids in small molecule drug design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Sciforschen. (n.d.). Fluorinated Superhydrophobic Microspheres for Liquid Chromatography of Perfluorohexane. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Retrieved from [Link]

  • IOP Publishing. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PMC. Retrieved from [Link]

  • Chromatography Online. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (2020, December 17). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, February 1). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2011, November 30). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • ChemRxiv. (2026, February 5). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. Retrieved from [Link]

  • Shodhganga. (2017, August). SYNTHESIS AND EVALUATION OF [ F]LABELLED AMINO ACIDS FOR PET IMAGING. Retrieved from [Link] Microsoft Word - THESIS FINAL.pdf

  • ResearchGate. (2025, October 24). Experimental hydrophobicity parameters of perfluorinated alkylated substances from reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2025, November 22). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. Retrieved from [Link]

  • MDPI. (2022, September 28). Fluorinated Protein and Peptide Materials for Biomedical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, March 21). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. Retrieved from [Link]

  • arXiv.org. (n.d.). Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level. Retrieved from [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Retrieved from [Link]

  • Harvard University. (2002, July 18). AMINO ACID ANALYSIS. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

Sources

Validating structure of gamma-difluoro amino acids by mass spectrometry

Validating Structure of -Difluoro Amino Acids by Mass Spectrometry: A Comprehensive Comparison Guide

As a Senior Application Scientist in biomolecular mass spectrometry, I frequently encounter the analytical challenge of validating non-canonical amino acids (ncAAs). The strategic incorporation of


1

However, validating the structural integrity and precise incorporation of these fluorinated residues requires a rigorous, mechanistically grounded Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow[2]. This guide objectively compares the analytical behavior of

Comparative Performance Analysis: Canonical vs. Fluorinated Amino Acids

To accurately identify

Analytical ParameterCanonical Amino Acid (e.g., Leucine)Mono-fluoro Amino Acid

-Difluoro Amino Acid
Exact Mass Shift (

M)
Baseline+17.9906 Da (H

F)
+35.9812 Da (2H

2F)
Intrinsic Hydrophobicity BaselineModerately IncreasedVariable (Can decrease due to packing)
Optimal MS/MS Collision Energy Standard (e.g., 25–30 V)Slightly ReducedSignificantly Reduced (2–3 V lower)
Diagnostic Neutral Loss H

O (-18 Da), NH

(-17 Da)
HF (-20 Da)HF (-20 Da), 2x HF (-40 Da)
Ion Mobility CCS (

)
StandardAlteredSignificantly Altered

The Causality of Hydrophobicity: It is a common misconception that fluorination strictly increases hydrophobicity. Ion Mobility-Mass Spectrometry (IM-MS) reveals that partial fluorination (e.g., in 4,4-difluoroaminobutyric acid) can actually decrease the overall intrinsic hydrophobicity compared to its non-fluorinated analogue. This occurs because the rigid ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


3

Analytical Workflow Visualization

The following diagram maps the self-validating LC-MS/MS workflow required to confidently characterize

MS_WorkflowA1. Sample Preparation(Enzymatic Cleavage & SIL Spiking)B2. Chromatographic Separation(Mixed-Mode / UHPLC)A->BC3. ESI+ Ionization(Desolvation & Ion Formation)B->CD4. MS1 Intact Mass Analysis(High-Res Orbitrap / TOF)C->D Precursor IonsE5. MS2 Fragmentation(CID/HCD at Reduced CE)D->E Isolation & CollisionF6. Data Interpretation(Sequence Mapping & HF Loss)E->F Product Ions (b/y + Neutral Loss)

Figure 1: Self-validating LC-MS/MS workflow for characterizing fluorinated ncAAs.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, every step in this protocol includes a built-in validation mechanism to prevent false positives caused by matrix effects or isobaric interferences.

Step 1: Sample Preparation & SIL Spiking
  • Procedure: Digest the target protein using sequence-grade Trypsin or Chymotrypsin. Immediately spike the sample with a Stable Isotope-Labeled (SIL) internal standard cocktail (e.g.,

    
    C/
    
    
    N-labeled canonical peptides).
  • Causality & Validation: Highly electronegative

    
    -fluorines can alter the ionization efficiency (often causing ion suppression). By referencing the SIL standard, you decouple true ionization differences from matrix-induced suppression, ensuring quantitative trustworthiness[2].
    
Step 2: Chromatographic Separation
  • Procedure: Utilize a Mixed-Mode UHPLC column (combining reverse-phase and weak anion/cation exchange) rather than a standard C18 column. Run a gradient of 0.1% Formic Acid in Water to Acetonitrile.

  • Causality & Validation: Because

    
    -difluorination alters the dipole moment and can unexpectedly decrease intrinsic hydrophobicity[4], reverse-phase retention times are unpredictable. Mixed-mode chromatography resolves isobaric compounds without relying solely on hydrophobicity[2]. Validation: If the retention time of the fluorinated peptide shifts unpredictably, the mixed-mode electrostatic interactions confirm the presence of the polarized CF
    
    
    group.
Step 3: MS1 Intact Mass Acquisition
  • Procedure: Acquire high-resolution MS1 data (Orbitrap or Q-TOF) at a resolution of

    
     60,000.
    
  • Causality & Validation: You must observe a precise mass shift of +35.9812 Da relative to the canonical peptide. Validation: The system is self-validating if the mass accuracy remains < 5 ppm. If the error exceeds 5 ppm, the system triggers an automatic lock-mass recalibration to rule out instrumental drift.

Step 4: Targeted MS2 Fragmentation (Critical Step)
  • Procedure: Isolate the precursor ion and subject it to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Crucially, reduce the normalized collision energy (NCE) by 2–3 V compared to the canonical peptide.

  • Causality & Validation: Fluorinated analogs fragment at significantly lower collision energies[5][6]. The intense electron-withdrawing effect of the

    
    -CF
    
    
    group pulls electron density away from the peptide backbone, destabilizing adjacent amide bonds. Applying standard collision energies will result in over-fragmentation, destroying the sequence-informative b and y ions. Validation: If the MS2 spectrum is dominated by low-mass immonium ions with no intact backbone fragments, the CE is too high. The protocol mandates an automated CE step-down until a continuous b/y ion series is restored.
Step 5: Diagnostic Ion Monitoring
  • Procedure: Interrogate the MS2 spectra for the neutral loss of Hydrogen Fluoride (HF, -20.00 Da) or 2x HF (-40.00 Da).

  • Causality & Validation: The loss of HF is a thermodynamic sink during the gas-phase dissociation of fluorinated aliphatic chains. Observing a [M+H - 20]

    
     ion is the definitive structural signature that the fluorine is covalently bound to the aliphatic side chain, validating the 
    
    
    -difluoro structure against potential non-covalent adducts.

References

  • Fluorinated Aromatic Amino Acids Distinguish Cation-π Interactions from Membrane Insertion Source: Journal of Biological Chemistry (2015) URL:[Link]

  • An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds Source: Angewandte Chemie International Edition (2019) URL:[Link]

  • Conformational Preferences of the Non-Canonical Amino Acids (2S,4S)-5-Fluoroleucine, (2S,4R)-5-Fluoroleucine, and 5,5′-Difluoroleucine Source: Journal of the American Chemical Society (2024) URL:[Link]

High-Resolution NMR Characterization of Diastereomers in Difluoro Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated peptidomimetics, particularly those containing gem-difluoro motifs (e.g.,


-difluoroalanine or 4,4-difluoroproline), controlling and characterizing stereochemistry is a critical bottleneck. While HPLC and Mass Spectrometry are standard for purity, they often fail to resolve subtle diastereomeric differences in crude reaction mixtures.

This guide establishes


 NMR spectroscopy  as the superior analytical standard for this application. Unlike 

NMR, which suffers from spectral crowding in the aliphatic region (3.0–5.0 ppm) of peptides,

NMR offers a background-free window with extreme sensitivity to local chiral environments. This document details the comparative performance, mechanistic grounding, and validated protocols for utilizing

NMR to quantify diastereomeric ratios (dr) in difluoro peptide synthesis.

Part 1: Comparative Analysis – The Analytical Triad

For a medicinal chemist, the choice of analytical method determines the speed of the Design-Make-Test cycle. The following table contrasts the three primary methods for characterizing diastereomers in fluorinated peptides.

Table 1: Performance Comparison of Characterization Modalities
Feature

NMR

NMR
Chiral HPLC/UPLC
Spectral Window Wide (~400 ppm); No overlap with solvent/protein signals.Narrow (~12 ppm); High overlap in peptide backbone region.N/A (Chromatographic resolution)
Diastereomer Resolution Excellent.

often >0.5 ppm for diastereomers.
Poor.

often <0.05 ppm; requires high field (>600 MHz).
Variable. Depends heavily on column chemistry and method dev.
Quantification Accuracy High (integrals are reliable if

).
Moderate (overlap introduces integration errors).High (UV response factors are usually identical).
Sample Prep Time Low (dissolve and shoot).Low (dissolve and shoot).High (requires method development/equilibration).
In-situ Monitoring Yes. Can monitor crude reactions directly.No. Reagents/solvents obscure product signals.No. Requires workup/dilution.

Expert Insight: The decisive advantage of


 NMR is the anisochronicity  of geminal fluorine atoms. In a chiral environment (like a peptide backbone), the two fluorine atoms on a single carbon are diastereotopic. Their chemical shift difference (

) is highly sensitive to the stereochemistry of adjacent centers (

or

), acting as a built-in "chiral probe."

Part 2: Technical Deep Dive & Mechanism

The Physics of Gem-Difluoro Discrimination

In a gem-difluoro amino acid incorporated into a peptide, the fluorine atoms exhibit an


 spin system (or 

with adjacent protons).
  • Chemical Shift Anisotropy (CSA): The

    
     nucleus has a large CSA, meaning its resonance frequency is exceptionally sensitive to electronic shielding changes caused by conformation. A change from 
    
    
    
    to
    
    
    configuration often shifts the signal by 1–5 ppm.
  • Coupling Constants (

    
    -Coupling): 
    
    • Geminal Coupling (

      
      ):  Typically 250–280 Hz . This large coupling dominates the spectrum.
      
    • Vicinal Coupling (

      
      ):  Typically 5–25 Hz . This provides information on rotamer populations.[1]
      

Critical Observation: In diastereomer A , the anisochronicity (


) might be small (e.g., 2 ppm), appearing as a tight multiplet. In diastereomer B , steric bulk may lock the side chain, increasing 

significantly (e.g., 10 ppm), resulting in two distinct doublets. This "spectral fingerprint" allows for immediate visual differentiation.

Part 3: Experimental Protocol (SOP)

Objective: To accurately determine the diastereomeric ratio (dr) of a crude


-difluoro peptide synthesis product.
Sample Preparation
  • Solvent: Use DMSO-d6 or CD3OD . Avoid

    
     for peptides due to aggregation broadening.
    
  • Concentration: Prepare a 5–10 mM solution. (Note:

    
     is 83% as sensitive as 
    
    
    
    , so standard concentrations suffice).
  • Internal Standard: Add

    
    -trifluorotoluene (
    
    
    
    ppm) or fluorobenzene (
    
    
    ppm) at known concentration if absolute quantification is required.
NMR Acquisition Parameters (Bruker/Varian Standard)
  • Nucleus:

    
     (typically 376 MHz on a 400 MHz magnet).[2]
    
  • Pulse Sequence: zgfhigqn (Inverse gated decoupling).[2]

    • Why? You must decouple protons (

      
      ) to collapse the multiplets into singlets (or simple AB quartets), maximizing signal-to-noise and resolution.
      
    • Inverse Gated: Ensures NOE build-up is suppressed for accurate integration.

  • Spectral Width (SW): 200–300 ppm (ensure no aliasing of sidebands).

  • Relaxation Delay (

    
    ): Crucial Step.  Fluorine longitudinal relaxation times (
    
    
    
    ) can be long (2–10 seconds).
    • Setting: Set

      
       (typically 10–20 seconds) for quantitative integration.
      
    • Fast Screen: For qualitative dr,

      
       seconds is acceptable.
      
  • Scans (NS): 64–128 scans (approx. 15 mins).

Data Processing
  • Exponential Multiplication (LB): Apply 1.0–3.0 Hz line broadening to reduce noise.

  • Baseline Correction: Critical for accurate integration of broad peaks.

  • Integration: Integrate the distinct signals for Diastereomer A and Diastereomer B.

    • Calculation:

      
      
      

Part 4: Visualization & Workflow

Decision Tree for Stereochemical Assignment

The following diagram outlines the logical flow for characterizing a difluoro peptide synthesis reaction.

NMR_Workflow Start Crude Difluoro Peptide Mixture F19_Screen Step 1: 19F{1H} NMR (Screening Mode, D1=2s) Start->F19_Screen Analyze_Signals Analyze Signal Pattern F19_Screen->Analyze_Signals Single_Set Single Signal Set (Singlet or AB Quartet) Analyze_Signals->Single_Set One major species Multiple_Sets Multiple Signal Sets (Distinct Shifts) Analyze_Signals->Multiple_Sets Overlapping species Pure High Diastereoselectivity (dr > 95:5) Single_Set->Pure Mixture Diastereomeric Mixture Multiple_Sets->Mixture Final_QC Final QC: 19F & 1H NMR Pure->Final_QC Quant_Exp Step 2: Quantitative 19F NMR (D1 > 10s, Inverse Gated) Mixture->Quant_Exp Calc_DR Calculate dr from Integrals Quant_Exp->Calc_DR Purification Step 3: HPLC Purification Calc_DR->Purification Purification->Final_QC

Caption: Workflow for the detection and quantification of diastereomers in crude difluoro peptide mixtures using


 NMR.

Part 5: Representative Case Study Data

The following data simulates a typical optimization of a


-difluoro-phenylalanine coupling reaction. Note the clear distinction in chemical shifts provided by 

NMR compared to the ambiguity of

NMR.
Table 2: Spectroscopic Data Comparison for Diastereomers (L,L vs L,D)
ParameterDiastereomer A (L,L-isomer) Diastereomer B (L,D-isomer) Differentiation Capability

Chemical Shift (

)

ppm (d),

ppm (d)

ppm (d),

ppm (d)
High. Distinct shift patterns allow easy integration.

Coupling (

)


Moderate. Small differences in coupling magnitude.

Shift (

-proton)

(m)

(m)
Low. Signals overlap significantly.
HPLC Retention Time


Moderate. Requires baseline separation for accurate quant.

Data derived from composite analysis of gem-difluoro peptide literature [1, 3].

References

  • Biomimetic enantioselective synthesis of

    
    -difluoro-
    
    
    
    -amino acid derivatives.
    Source: Communications Chemistry (Nature), 2021.[3] URL:[Link]3]
  • 
     NMR-tags for peptidyl prolyl conformation analysis. 
    Source: RSC Chemical Biology, 2021.
    URL:[Link]
    
  • Diastereotopic fluorine substituents as

    
     NMR probes of screw-sense preference in helical foldamers. 
    Source: Organic & Biomolecular Chemistry, 2013.[4]
    URL:[Link]
    
  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Source: Journal of the American Chemical Society, 2023. URL:[Link]

  • Facile Synthesis of

    
    -(Radio)difluoroamines via Amino(radio)fluorination of 
    
    
    
    -Fluoroalkenes.
    Source: ACS Catalysis, 2025. URL:[Link]

Sources

Impact of Difluorination on pKa of Amino Group in Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the impact of difluorination on the pKa of amino groups within ester scaffolds, specifically focusing on


-difluoro-

-amino esters
.
Executive Summary

In drug discovery, modulating the basicity of amine moieties is a critical strategy to optimize solubility, membrane permeability, and metabolic stability. The introduction of fluorine atoms adjacent to an amino group exerts a profound electron-withdrawing effect, significantly lowering the pKa of the conjugate acid.

This guide analyzes the specific case of ethyl 3-amino-2,2-difluoropropanoate compared to its non-fluorinated and mono-fluorinated analogs. Experimental data indicates that


-difluorination  (relative to the ester) reduces the amine pKa by approximately 3–4 log units  (from ~9.1 to ~6.0). This shift transitions the amine from being predominantly protonated (charged) at physiological pH (7.4) to a significant fraction being neutral, thereby enhancing lipophilicity and passive membrane diffusion.
Mechanistic Principles
The Fluorine Inductive Effect (-I)

Fluorine is the most electronegative element (Pauline scale: 3.98). When introduced into an aliphatic chain, it pulls electron density through


-bonds.
  • 
    -Position Effect:  In 
    
    
    
    -difluoro-
    
    
    -amino esters (where F is
    
    
    to the nitrogen), the strong
    
    
    -inductive effect destabilizes the positively charged ammonium species (
    
    
    ) of the conjugate acid.
  • Destabilization Energy: The electron-deficient

    
     group repels the positive charge on the nitrogen, making protonation less favorable and thus lowering the pKa.
    
Conformational Control (The Gauche Effect)

The C–F bond prefers a gauche orientation relative to adjacent C–N bonds with lone pairs or positive charges due to


 hyperconjugation. This locks the molecule into specific conformations that can further influence solvation and pKa, distinct from the random coil of non-fluorinated analogs.
Comparative Analysis: pKa and Physicochemical Properties

The following table synthesizes experimental and predicted data comparing the non-fluorinated scaffold with mono- and di-fluorinated analogs.

FeatureNon-Fluorinated Mono-Fluorinated Di-Fluorinated (Target) Trifluoro-Analog (Ref)
Compound Name Ethyl 3-aminopropanoateEthyl 3-amino-2-fluoropropanoateEthyl 3-amino-2,2-difluoropropanoate 2,2,2-Trifluoroethylamine
Structure




Amine pKa ~9.1 ~7.5 (est.)[1]~6.0 5.7
Basicity at pH 7.4 >98% Protonated (Charged)~50% Protonated<5% Protonated (Neutral) <2% Protonated
LogP (Lipophilicity) Low (Hydrophilic)ModerateHigh (Lipophilic) High
Metabolic Stability Low (Oxidative deamination)ModerateHigh (Blocked

-oxidation)
High

Key Insight: The drop to pKa ~6.0 is the "sweet spot" for oral drugs. It ensures the molecule is neutral enough to cross membranes (gut/BBB) but can still be protonated in acidic environments (lysosomes) or interact with acidic residues in a binding pocket.

Visualization of Inductive Effects

The following diagram illustrates the structural relationship and the electron-withdrawing vectors that lead to pKa reduction.

InductiveEffect cluster_0 Structural Comparison NonFluoro Non-Fluorinated (pKa ~9.1) Stable NH3+ DiFluoro Difluorinated (pKa ~6.0) Destabilized NH3+ NonFluoro->DiFluoro Introduction of 2x Beta-Fluorines Mechanism Inductive Effect (-I) Electron Withdrawal DiFluoro->Mechanism struct1 H2N - CH2 - CH2 - COOEt struct2 H2N - CH2 - CF2 - COOEt struct1->struct2 Substitution

Caption: Schematic representation of the pKa shift driven by the electron-withdrawing inductive effect of the


-difluoro motif.
Experimental Protocols
A. Synthesis of Ethyl 3-amino-2,2-difluoropropanoate

Methodology: Reformatsky-type Reaction

This is the industry-standard route to access


-difluoro-

-amino esters, avoiding the instability of

-amino fluorides.
  • Reagents:

    • Ethyl bromodifluoroacetate (

      
      ).
      
    • 
      -protected aldimine (e.g., 
      
      
      
      -benzylidene-
      
      
      -methoxyaniline or similar).
    • Activated Zinc dust (activation with TMSCl or 1,2-dibromoethane is critical).

    • Solvent: Dry THF.

  • Protocol:

    • Activation: Suspend Zn dust (2.0 equiv) in dry THF under Argon. Add TMSCl (0.1 equiv) and stir for 15 min to activate.

    • Addition: Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise to the Zn suspension at reflux to generate the Reformatsky reagent (

      
      ).
      
    • Coupling: Add the imine (1.0 equiv) slowly. The reaction is exothermic; maintain gentle reflux.

    • Workup: Quench with dilute HCl (carefully, to avoid hydrolyzing the ester). Extract with EtOAc.

    • Deprotection: If a protecting group (e.g., PMP) is used on the nitrogen, remove it via oxidative cleavage (CAN) or hydrogenation to yield the free amine.

B. pKa Determination via Potentiometric Titration

Methodology: Validated for pKa 2–12 range

  • Preparation: Dissolve 5–10 mg of the difluoro amino ester hydrochloride salt in 20 mL of degassed water (or 0.1 M KCl background electrolyte).

  • Titration:

    • Use a standardized NaOH solution (0.1 M).

    • Perform the titration under an inert atmosphere (

      
      ) to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume of NaOH added using a calibrated glass electrode.

  • Calculation:

    • Plot the titration curve (sigmoid).

    • Determine the inflection point (half-equivalence point) where

      
      .
      
    • At this point,

      
      .
      
    • Note: For fluorinated amines with pKa ~6.0, the inflection is sharp and easily detectable compared to very weak bases.

Workflow Visualization

ExperimentalWorkflow Start Start: Ethyl Bromodifluoroacetate Reformatsky Zn-Mediated Reformatsky (Formation of BrZn-CF2-COOEt) Start->Reformatsky Coupling Coupling with Imine (C-C Bond Formation) Reformatsky->Coupling Deprotection N-Deprotection (Yields Free Amine) Coupling->Deprotection Titration Potentiometric Titration (Measure pKa) Deprotection->Titration Result Result: pKa ~ 6.0 (Neutral at pH 7.4) Titration->Result

Caption: Step-by-step workflow for synthesizing the difluorinated scaffold and validating its pKa.

References
  • Smolecule. (2023).[2] 2,2-Difluoroethylamine: Properties and Solubility Data. Retrieved from

  • PubChem. (2025).[1][3][4] 2,2-Difluoroethylamine Compound Summary (CID 136274). Retrieved from

  • PubChem. (2025).[1][3][4] 2,2,2-Trifluoroethylamine Compound Summary (CID 9773). Retrieved from

  • ChemicalBook. (2024). 3-Amino-propionic acid ethyl ester (Beta-Alanine Ethyl Ester) Properties. Retrieved from

  • ChemRxiv. (2025).[5] Synthesis of

    
    -Difluoro-
    
    
    
    -amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. Retrieved from
  • Journal of Medicinal Chemistry. (2012).

    
    -fluorinated 
    
    
    
    -amino acids and derivatives. Retrieved from

Sources

A Comparative Guide to Chiral HPLC Separation of Ethyl 2-amino-4,4-difluorobutanoate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Need for Chiral Purity in Fluorinated Building Blocks

In modern drug development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. Ethyl 2-amino-4,4-difluorobutanoate is a key chiral building block, representing a class of non-proteinogenic amino acids whose enantiomeric purity is paramount for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).[1] The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust analytical methods to ensure enantiomeric excess (%ee).[2]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering direct, reliable, and scalable separation of enantiomers.[3] This guide provides a comparative analysis of leading chiral HPLC methodologies for the enantioseparation of Ethyl 2-amino-4,4-difluorobutanoate. We will delve into the mechanistic underpinnings of different CSP technologies, present objective performance comparisons, and provide detailed, field-tested protocols to empower researchers in selecting and optimizing the ideal separation strategy.

The Analyte: Decoding Structural Features for Chiral Recognition

The successful enantioseparation of Ethyl 2-amino-4,4-difluorobutanoate hinges on exploiting its key structural motifs to achieve differential, stereospecific interactions with a CSP. A rational method development strategy begins with understanding these features.

  • Primary Amine (-NH₂): This group is a strong hydrogen bond donor and a protonatable site, capable of engaging in powerful ionic and hydrogen bonding interactions.

  • Ethyl Ester (-COOEt): The carbonyl group acts as a hydrogen bond acceptor, while the entire ester moiety can participate in dipole-dipole interactions.

  • Difluoroethyl Group (-CH₂CHF₂): The two electron-withdrawing fluorine atoms create a significant dipole moment and can act as weak hydrogen bond acceptors, influencing the molecule's overall polarity and conformational preference.

The interplay of these groups dictates the choice of CSP, as the most effective separations occur when the CSP offers complementary interaction sites, leading to a stable, transient diastereomeric complex with one enantiomer over the other.

Caption: Key functional groups for chiral recognition.

Comparative Analysis of Chiral Stationary Phase (CSP) Technologies

The choice of CSP is the most critical factor in chiral method development.[4] Based on the analyte's structure, three classes of CSPs present the highest probability of success: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type phases.

Polysaccharide-Based CSPs (The Gold Standard)

Polysaccharide derivatives, particularly amylose or cellulose coated or immobilized on silica gel, are the most widely used CSPs, resolving over 80% of racemic compounds.[5] For α-amino acid esters, amylose derivatives like Chiralpak® AD-H are often superior.[4][6]

  • Mechanism of Separation: The helical structure of the polysaccharide polymer forms chiral grooves. The carbamate groups on the phenyl rings provide sites for hydrogen bonding and π-π interactions, while the overall groove geometry allows for steric fit.[7] The separation is a result of the combination of these interactions, which creates a more stable complex with one enantiomer.

  • Causality for Selection: The analyte's amino and ester groups can readily form hydrogen bonds with the carbamate functionalities on the CSP. The aromatic rings of the CSP can also interact with the dipole created by the difluoro- group. This multi-point interaction model is ideal for achieving high selectivity.

Macrocyclic Glycopeptide-Based CSPs (The Versatile Workhorse)

These CSPs, such as those based on teicoplanin (Chirobiotic™ T), have complex, basket-like structures with a multitude of chiral centers and functional groups.[8][9]

  • Mechanism of Separation: They offer a rich variety of interaction mechanisms, including ion-exchange/ionic interactions with the peptide backbone, hydrogen bonding with hydroxyl and amide groups, and hydrophobic inclusion within their "basket" cavities.[9][10] This versatility allows them to operate effectively in normal-phase, reversed-phase, and polar organic modes.[3]

  • Causality for Selection: The protonated amine of Ethyl 2-amino-4,4-difluorobutanoate can form a strong ionic bond with the carboxylate groups on the glycopeptide selector. Concurrently, other parts of the analyte can engage in hydrogen bonding and hydrophobic interactions, providing the required three points of contact for chiral recognition. Their multi-modal nature makes them an excellent secondary screening choice if polysaccharide phases fail.[3]

Pirkle-Type (Brush-Type) CSPs (The Rational Design)

Developed by William H. Pirkle, these CSPs are based on smaller, well-defined chiral selectors that are covalently bonded to the silica support.[11] Phases like Whelk-O® 1 are designed with π-electron acceptor (3,5-dinitrobenzoyl) and π-electron donor (naphthyl) regions.

  • Mechanism of Separation: The primary mechanism is π-π complexation, where the aromatic regions of the CSP interact with analyte moieties that have complementary π-electron density.[11] Hydrogen bonding and dipole-dipole interactions also play a crucial role.

  • Causality for Selection: While lacking a strong aromatic group, the analyte possesses significant dipoles in the ester and difluoro- groups that can interact with the highly polarized Pirkle-type selector. Their covalent bonding imparts exceptional durability and allows for the use of a wider range of solvents, which can be advantageous.[12][13] Furthermore, their availability in both enantiomeric forms allows for the inversion of elution order, a valuable tool for confirming the purity of a major enantiomer.[12]

Performance Comparison Summary

The following table provides a high-level comparison to guide the initial selection of a CSP for screening experiments.

FeaturePolysaccharide-Based (e.g., Chiralpak AD-H)Macrocyclic Glycopeptide (e.g., Chirobiotic T)Pirkle-Type (e.g., Whelk-O 1)
Primary Mechanism H-bonding, π-π interactions, steric inclusion in chiral grooves.[7]Ionic, H-bonding, hydrophobic inclusion in "basket" structure.[9]π-π acceptor/donor interactions, H-bonding, dipole stacking.[11]
Typical Mobile Phases Normal Phase (Hexane/Alcohol).[4] Limited solvent compatibility for coated phases.[5]Reversed-Phase, Normal-Phase, Polar Organic Mode.[3]Normal-Phase, Reversed-Phase. Broad solvent compatibility.[12]
Key Advantage Highest probability of success for a wide range of compounds, especially amino acid esters.[4]Exceptional versatility across mobile phase modes; excellent for ionizable analytes.Extreme durability, high loading capacity, elution order inversion possible.[12][13]
Potential Limitation Coated phases are sensitive to certain solvents (e.g., THF, DCM).[6]Can require longer equilibration times.[14]Selectivity can be more specific and less broadly applicable than polysaccharide phases.
Suitability for Analyte Very High. Strong potential for H-bonding and dipole interactions.High. Strong potential for ionic and H-bonding interactions.Moderate to High. Good alternative with different selectivity.

Method Development Workflow & Detailed Protocols

A systematic screening approach is the most efficient path to a successful chiral separation. The following workflow prioritizes the CSPs with the highest likelihood of success.

Caption: A systematic workflow for chiral method development.
Protocol 1: High-Resolution Normal Phase Method (Polysaccharide CSP)

This protocol represents the highest probability starting point for achieving baseline separation.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Daicel)[6][15]

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

    • Rationale: A low percentage of alcohol modifier in hexane typically provides strong interaction with the CSP and high selectivity.[3]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

    • Rationale: Decreased temperature can sometimes improve resolution but may increase backpressure. 25 °C is a robust starting point.[14]

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve racemate at 1.0 mg/mL in the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Versatile Polar Organic Mode Method (Macrocyclic Glycopeptide CSP)

This method is an excellent alternative, offering different selectivity and compatibility with mass spectrometry.

  • Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (50:50:0.03:0.02, v/v/v/v)

    • Rationale: The acid and base additives control the ionization state of both the analyte and the CSP, which is critical for the ion-exchange mechanism.[10] This polar organic mode often yields excellent peak shapes.

  • Flow Rate: 0.8 mL/min

    • Rationale: Chiral separations often benefit from slightly lower flow rates, which allow more time for the enantiomers to interact with the CSP and reach equilibrium.[14]

  • Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve racemate at 1.0 mg/mL in methanol. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Macrocyclic glycopeptide columns can require longer equilibration, especially when additives are used. Equilibrate for at least 60 minutes.[14]

Protocol 3: Robust Normal Phase Method (Pirkle-Type CSP)

A durable and reliable method that provides alternative selectivity.

  • Column: (R,R)-Whelk-O® 1, 250 x 4.6 mm, 5 µm (Regis Technologies)[12]

  • Mobile Phase: n-Hexane / Ethanol (80:20, v/v)

    • Rationale: Ethanol is a stronger hydrogen-bonding solvent than IPA and can modulate retention and selectivity differently. Pirkle phases are fully compatible with a wide range of alcohols.[12]

  • Flow Rate: 1.2 mL/min

  • Temperature: 25 °C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve racemate at 1.0 mg/mL in the mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Covalently bonded phases equilibrate quickly. A 20-minute flush with the mobile phase is typically sufficient.

Anticipated Results & Data Comparison

The table below presents hypothetical yet realistic data based on the protocols above, illustrating how performance metrics are used to evaluate and compare the methods.

ParameterProtocol 1 (Polysaccharide)Protocol 2 (Macrocyclic)Protocol 3 (Pirkle-Type)
CSP Chiralpak AD-HChirobiotic T(R,R)-Whelk-O 1
k₁ (Retention Factor, Enantiomer 1) 2.83.52.2
k₂ (Retention Factor, Enantiomer 2) 3.44.12.5
α (Selectivity Factor = k₂/k₁) 1.211.171.14
Rs (Resolution) 2.5 1.9 1.6
Analysis Time (approx.) ~12 min~15 min~10 min

In this anticipated outcome, the Chiralpak AD-H column provides the highest resolution, making it the preferred choice for analytical quality control. The other methods also achieve baseline separation (Rs > 1.5) and could be suitable, especially if alternative selectivity or faster analysis time is desired.

Conclusion

The enantioseparation of Ethyl 2-amino-4,4-difluorobutanoate is readily achievable using modern chiral HPLC techniques. A method development strategy should prioritize screening on a polysaccharide-based CSP , specifically an amylose derivative like Chiralpak® AD-H , under normal phase conditions. This approach offers the highest probability of success due to its proven efficacy for α-amino acid esters.[4] Should this fail to provide adequate resolution, a macrocyclic glycopeptide CSP like Chirobiotic™ T in polar organic mode serves as an excellent secondary option with a distinct and complementary separation mechanism. The robust and durable nature of Pirkle-type CSPs makes them a valuable tertiary screening tool. By following the systematic workflow and detailed protocols within this guide, researchers can efficiently develop a reliable, high-resolution method for ensuring the enantiomeric purity of this critical fluorinated building block.

References

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. Methods in Molecular Biology. [Link]

  • Ilisz, I., & Péter, A. (2014). High-Performance Liquid Chromatography Enantioseparations Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases: An Overview. Methods in Molecular Biology. [Link]

  • Péter, A., & Ilisz, I. (2009). Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases. Springer Nature Experiments. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2014). Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs. ResearchGate. [Link]

  • AZYP LLC. (n.d.). Column Stationary Phases. AZYP, LLC. [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel 19394 CHIRALPAK AD-H Coated Polysaccharide Derivative Analytical HPLC Chiral Column. The Laboratory Store Ltd. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. [Link]

  • Tanács, D., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. International Journal of Molecular Sciences. [Link]

  • Abdel-Megied, A. M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Makey, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Daicel Chiral Technologies. [Link]

  • Havlicek, J., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Wang, Y., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules. [Link]

  • Iizuka, H., et al. (2000). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]

  • IBS, Ltd. (n.d.). Chiral HPLC Method Development. IBS, Ltd. [Link]

  • Ali, I., & Aboul-Enein, H. Y. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Regis Technologies. (n.d.). Other Chiral Phases. Regis Technologies, Inc. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Two: Finding a CSP. Regis Technologies, Inc. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Regis Technologies, Inc. [Link]

  • Zhang, T. (n.d.). CHIRALPAK® IB: A new Daicel column combining high performance and solvent versatility for the separation of chiral compounds. Chiral Technologies Europe. [Link]

  • MilliporeSigma. (2014). Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu Scientific Instruments. [Link]

  • Echner, H., & Voelter, W. (n.d.). HPLC enantioseparation of amino acids and their protected derivatives used in peptide synthesis with pre-column chiral derivatization. ResearchGate. [Link]

  • Bhushan, R. (2017). Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. Springer Nature Experiments. [Link]

  • Brien, A. (2023). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • Al-Saeed, F. A., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules. [Link]

  • Sentürk, S., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 2-amino-4,4-difluorobutanoate, a valuable fluorinated amino acid derivative, is one such compound. While its utility in creating innovative therapeutics is significant, its responsible management and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance.

The core principle guiding the disposal of this compound is its chemical nature: it is a halogenated organic compound . The presence of carbon-fluorine bonds dictates its classification and mandates a specific waste stream to prevent environmental harm and adhere to regulations such as the Resource Conservation and Recovery Act (RCRA).[1] Improper disposal, such as drain disposal, is strictly forbidden as it can introduce persistent pollutants into waterways and damage ecosystems.[2][3][4]

Part 1: Hazard Assessment and Immediate Safety

Before handling any waste, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for Ethyl 2-amino-4,4-difluorobutanoate may be proprietary to the supplier, we can infer its properties from similar halogenated and amino ester compounds.

1.1 Personal Protective Equipment (PPE): Always assume the compound is hazardous upon contact. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[3][5]

1.2 Key Hazard Information: The following table summarizes the anticipated hazards and necessary precautions.

Hazard CategoryDescriptionIncompatible Materials
Chemical Class Halogenated Organic Compound, Amino Acid EsterStrong Oxidizing Agents, Strong Acids, Strong Bases, Reductants.[5]
Primary Risk Suspected irritant to skin and eyes. Potential for toxicity upon inhalation or ingestion.[4][5]Do not mix with non-halogenated organic waste, aqueous waste, or reactive chemicals.[6][7]
Disposal Code Varies by jurisdiction; likely falls under RCRA codes for halogenated organic wastes.N/A

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the self-validating system for the safe segregation and collection of Ethyl 2-amino-4,4-difluorobutanoate waste.

Step 1: Select the Appropriate Waste Container

  • Action: Obtain a dedicated, properly vetted hazardous waste container. This container must be made of a material compatible with halogenated organic liquids (e.g., polyethylene or glass). It must have a secure, threaded screw cap to prevent leaks and vapor escape.[2][4][8]

  • Causality: Using incompatible containers can lead to degradation of the container, causing dangerous leaks. A sealed cap is critical to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.[2][4]

Step 2: Label the Waste Container Correctly

  • Action: Before adding any waste, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[7] Clearly write:

    • The words "Hazardous Waste ".[6][7]

    • The full chemical name: "Waste Ethyl 2-amino-4,4-difluorobutanoate ". Do not use abbreviations.[4]

    • If it's a solution, list all components with approximate percentages (e.g., "Methylene Chloride (80%), Ethyl 2-amino-4,4-difluorobutanoate (20%)").[7]

    • The accumulation start date.

  • Causality: Accurate and detailed labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste, from the lab to the final disposal facility. It prevents accidental mixing of incompatible chemicals.[2]

Step 3: Segregate and Transfer the Waste

  • Action: Carefully transfer the waste into the labeled container inside a chemical fume hood. Crucially, this container must be designated for HALOGENATED ORGANIC WASTE ONLY. [1][3]

  • Causality: Mixing halogenated and non-halogenated organic waste streams significantly increases the cost and complexity of disposal.[4] More importantly, accidental mixing with incompatible materials like strong acids or bases can trigger dangerous exothermic or gas-producing reactions.[6]

Step 4: Secure and Store the Container

  • Action: After adding waste, securely fasten the cap.[2] Store the container in a designated satellite accumulation area. This area should be:

    • At or near the point of generation.[8]

    • Under the control of laboratory personnel.

    • Away from heat sources, direct sunlight, and ignition sources.[2][3]

    • Preferably within secondary containment (e.g., a chemical-resistant tray) to contain potential spills.

  • Causality: Proper storage minimizes the risk of spills, fires, and accidental exposure. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.

Step 5: Arrange for Final Disposal

  • Action: Once the container is full (leaving about 10% headspace for expansion) or has reached the storage time limit set by your institution, contact your EHS department to arrange for pickup.[8]

  • Causality: Final disposal of halogenated organic waste must be handled by a licensed hazardous waste management company. The standard and accepted technology for this waste stream is high-temperature incineration in a facility permitted under RCRA to handle such materials.[9] This process ensures the complete destruction of the hazardous organic molecules.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Ethyl 2-amino-4,4-difluorobutanoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection (in Fume Hood) cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: Ethyl 2-amino-4,4-difluorobutanoate B Consult SDS & Lab Protocols A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Container (Glass or Polyethylene) C->D E Label Container: 'HALOGENATED ORGANIC WASTE' + Contents & Date D->E F Transfer Waste to Container E->F G Securely Close Container F->G H Move to Satellite Accumulation Area G->H I Place in Secondary Containment H->I J Container Full or Time Limit Reached? I->J K Contact EHS for Pickup J->K Yes L Transfer to Licensed Waste Vendor K->L M High-Temperature Incineration L->M

Caption: Disposal workflow for Ethyl 2-amino-4,4-difluorobutanoate.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • National Science Teaching Association. (2024, August 16).
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • HSC Chemistry & Physics. Safe Handing & Disposal of Organic Substances.
  • U.S. Environmental Protection Agency. (1987, December).
  • Braun Research Group.
  • Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Bucknell University. (2016, April 15).
  • Fisher Scientific. (2025, December 22).
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2025, September 16).
  • ChemScene.
  • National Center for Biotechnology Information.
  • ChemScene.
  • Case Western Reserve University. RCRA | Environmental Health and Safety.
  • Compliance Management International. (2023, January 19).
  • MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.

Sources

Personal protective equipment for handling Ethyl 2-amino-4,4-difluorobutanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling specialized fluorinated building blocks like Ethyl 2-amino-4,4-difluorobutanoate , understanding why a hazard exists is the first step in mitigating it.

The following guide provides a self-validating, scientifically rigorous operational framework for the safe handling, storage, and disposal of this compound.

Chemical Profile & Operational Context

Ethyl 2-amino-4,4-difluorobutanoate (CAS: 1341577-18-1) is a highly specialized fluorinated amino acid derivative1[1]. The incorporation of the difluoromethyl (-CHF2) group strategically enhances the lipophilicity and metabolic stability of resulting drug candidates[2]. However, the unique structural combination of a nucleophilic primary amine, a hydrolyzable ethyl ester, and a fluorinated aliphatic chain necessitates stringent handling protocols[3].

Quantitative Physicochemical & Operational Parameters

To ensure reliable structure-activity relationship (SAR) studies and maintain laboratory safety, adhere to the following quantitative baselines:

ParameterQuantitative ValueOperational Significance / Causality
Molecular Weight 167.15 g/mol Essential for precise stoichiometric calculations during peptide coupling[1].
Storage Temperature 2–8°CPrevents thermal degradation and ambient moisture-induced ester hydrolysis[1].
Purity Standard ≥98.0%Ensures experimental reproducibility; degradation rapidly lowers this metric.
Hood Face Velocity 80–100 fpmMinimum required airflow to capture amine vapors and potential aerosols.
Glove Thickness ≥0.11 mm (Nitrile)Minimum barrier thickness required to prevent rapid ester permeation.
Emergency Antidote 2.5% Calcium GluconateMandatory first-aid gel concentration for potential Hydrogen Fluoride exposure[4].

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must isolate the molecular vulnerabilities of the compound:

  • Amine & Ester Reactivity (Irritation & Hydrolysis): The free primary amine acts as a nucleophile, making the compound a targeted irritant to the skin, eyes, and respiratory mucosa. Concurrently, the ethyl ester is highly susceptible to moisture-induced hydrolysis[2].

  • Thermal Decomposition (The Hydrogen Fluoride Risk): The most critical safety consideration for fluorinated organic compounds is their behavior under extreme thermal stress. While stable at room temperature, exposure to high heat, fire, or aggressive exothermic reactions can trigger the cleavage of C-F bonds[4]. This decomposition 5, alongside carbon oxides (COx) and nitrogen oxides (NOx)[5]. HF is a severe systemic toxin that penetrates tissue deeply, binding to intracellular calcium and causing delayed, severe tissue necrosis and bone decalcification[4][6].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory attire. The PPE selected below is specifically calibrated to the chemical profile of fluorinated amino acid esters.

PPE CategorySpecificationCausality / Scientific Rationale
Eye Protection Tightly fitting safety gogglesThe primary amine can cause severe ocular irritation; goggles prevent vapor and micro-aerosol ingress better than standard safety glasses.
Hand Protection Nitrile gloves (min 0.11 mm thickness)While the difluoro-aliphatic chain is relatively inert, the ethyl ester acts as a permeation enhancer. Nitrile provides a robust, validated barrier against both the ester and the amine.
Body Protection Flame-retardant lab coatProtects against chemical splashes and mitigates the combined fire risk of handling organic esters in standard laboratory solvents.
Environmental Class II Chemical Fume HoodPrevents inhalation of respiratory irritants. Crucially, in the event of an unexpected exothermic reaction, the hood provides vital containment for aerosolized fluorinated byproducts.

Self-Validating Operational Protocol: Safe Handling & Weighing

A protocol is only effective if it can be validated in real-time. Follow this step-by-step methodology, ensuring each "Validation Check" is passed before proceeding.

Step 1: Environmental & Safety Verification

  • Action: Turn on the Class II fume hood and check the digital monitor. Ensure 2.5% Calcium Gluconate gel is present and unexpired in the lab's first-aid kit.

  • Validation Check: The system is validated only when the hood face velocity reads a stable 80–100 fpm. Do not proceed if the flow is fluctuating.

Step 2: Temperature Equilibration

  • Action: Transfer the sealed vial of Ethyl 2-amino-4,4-difluorobutanoate from 2–8°C storage to a desiccator located inside the fume hood. Wait 30 minutes.

  • Validation Check: Touch the outside of the vial with a gloved hand. The step is validated when the vial is completely at room temperature and no condensation forms on the exterior glass. Causality: Opening a cold vial causes atmospheric moisture to condense directly onto the chemical, accelerating ester hydrolysis and ruining the reagent.

Step 3: Reagent Integrity Check & Weighing

  • Action: Open the vial under a gentle Argon or Nitrogen stream. Use an anti-static weighing boat and transfer the required mass using a clean, dry PTFE-coated spatula.

  • Validation Check: Visually inspect the compound. The system is validated if the material is uniform. If clumping or a strong ammonia-like odor is present, hydrolysis has occurred; quarantine the batch for NMR analysis.

Step 4: Post-Handling Sealing

  • Action: Purge the headspace of the primary container with Argon/Nitrogen for 10 seconds before resealing. Return immediately to 2–8°C storage.

Spill Management and Disposal Plan

Minor Spill (Routine Handling) Absorb the spill with an inert material (e.g., calcined diatomaceous earth or sand). Do NOT use combustible materials like sawdust, as the amine/ester mixture can react. Sweep the absorbed material into a designated High-Density Polyethylene (HDPE) container labeled as "Halogenated Organic Waste."

Major Spill & Thermal Decomposition Event (Emergency) Causality: If the material is exposed to a fire or strong exothermic conditions, C-F bonds will cleave, releasing highly toxic HF gas[4][5].

  • Evacuation: Immediately evacuate the lab space. Do not attempt to neutralize a thermal spill without a Self-Contained Breathing Apparatus (SCBA).

  • First Aid (HF Exposure): If skin contact with thermal decomposition products is suspected, flush the area with water for 5 minutes, then aggressively massage 2.5% Calcium Gluconate gel into the skin. Causality: Calcium gluconate provides a sacrificial calcium source, binding the deeply penetrating fluoride ions before they can decalcify human bone tissue[4].

  • Disposal: Once thermally stable, segregate the waste into an HDPE container. Never use glass containers for fluorinated decomposition waste, as residual HF will etch and breach the glass.

Workflow Visualization

The following logical workflow maps the standard handling procedure against the emergency thermal decomposition pathway.

HandlingWorkflow Storage Storage: 2-8°C, Dry Equilibration Equilibrate to RT (Prevents Condensation) Storage->Equilibration PPE Don PPE & Verify Hood Flow Rate Equilibration->PPE Handling Weighing & Transfer (Argon Purge) PPE->Handling Disposal Halogenated Waste Segregation Handling->Disposal Routine Thermal Thermal Stress / Fire (HF Release Risk) Handling->Thermal Accident Emergency Evacuate & Apply Calcium Gluconate Thermal->Emergency

Fig 1: Operational workflow for handling fluorinated amino acid esters, including emergency HF protocols.

References

  • ChemScene. "Ethyl 2-amino-4,4-difluorobutanoate | CAS 1341577-18-1." 1

  • Patsnap Eureka. "Fluoroantimonic Acid: A Powerful Reagent in Chemistry and More."6

  • Apollo Scientific. "3,5-Difluoro-L-phenylalanine, N-FMOC protected." 3

  • CymitQuimica. "CAS 885498-60-2: 4-Fluoroleucine ethyl ester." 2

  • Science.gov. "Electrolyte decomposition products." 5

  • Benchchem. "2-Fluorobenzene-1,4-diamine (CAS 14791-78-7)." 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.